Product packaging for Methanol;nickel(Cat. No.:CAS No. 135659-79-9)

Methanol;nickel

Cat. No.: B15417525
CAS No.: 135659-79-9
M. Wt: 89.727 g/mol
InChI Key: PEGMTORPIOBDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methanol;nickel describes a catalytic system where nickel-based materials facilitate the electro-oxidation of methanol in an alkaline medium. This reaction is of significant interest for the development of direct methanol fuel cells (DMFCs) as an efficient, clean energy technology. Nickel-modified electrodes serve as effective and often more affordable catalysts compared to noble metals for the oxidation of alcohols. The generally accepted mechanism involves the formation of a higher valence nickel oxide (NiOOH) on the catalyst surface, which acts as the chemical oxidizing agent for methanol. Research indicates that nickel-modified graphite electrodes can achieve high current densities of over 150 mA cm⁻² for this reaction . Recent advanced studies suggest a more complex bifunctional mechanism on nickel-based hydroxides, where combined active sites of Ni³⁺ and nearby electrophilic oxygen work cooperatively to oxidize methanol to formate with high efficiency . This system provides researchers with a valuable platform for investigating anodic reactions for energy conversion and the production of value-added chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NiO- B15417525 Methanol;nickel CAS No. 135659-79-9

Properties

CAS No.

135659-79-9

Molecular Formula

CH3NiO-

Molecular Weight

89.727 g/mol

IUPAC Name

methanolate;nickel

InChI

InChI=1S/CH3O.Ni/c1-2;/h1H3;/q-1;

InChI Key

PEGMTORPIOBDHT-UHFFFAOYSA-N

Canonical SMILES

C[O-].[Ni]

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Methanol Electrooxidation on Nickel Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the electrooxidation of methanol on nickel surfaces. Nickel-based materials have emerged as cost-effective and highly active catalysts for this reaction, particularly in alkaline media, making them a focal point in the development of direct methanol fuel cells (DMFCs) and other electrochemical applications. This document delves into the fundamental reaction pathways, presents key quantitative data from recent studies, details common experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

The Mediating Role of Nickel Oxyhydroxide (NiOOH)

The electrooxidation of methanol on nickel surfaces is not a direct process but is instead mediated by the formation of nickel oxyhydroxide (NiOOH), a Ni(III) species. In an alkaline electrolyte, the nickel surface is first oxidized from Ni(II) to Ni(III). This higher oxidation state of nickel is the primary catalytic center that facilitates the oxidation of methanol.

The generally accepted mechanism involves the following key steps[1][2]:

  • Formation of the Active Catalyst: In an alkaline medium, the nickel hydroxide (Ni(OH)₂) layer present on the electrode surface is electrochemically oxidized to nickel oxyhydroxide (NiOOH)[1][2].

    • Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻

  • Methanol Oxidation: The generated NiOOH then acts as a strong oxidizing agent, chemically oxidizing the adsorbed methanol molecules. During this process, NiOOH is reduced back to Ni(OH)₂[1][3].

    • NiOOH + CH₃OH → Ni(OH)₂ + Oxidation Products (e.g., formate, carbonate)

  • Regeneration of the Catalyst: The Ni(OH)₂ is then re-oxidized to NiOOH, allowing the catalytic cycle to continue[1][4].

This catalytic cycle is visually represented in the following diagram:

Methanol_Electrooxidation_Cycle cluster_electrode Nickel Electrode Surface cluster_solution Alkaline Solution NiOH2 Ni(OH)₂ (Ni²⁺) NiOOH NiOOH (Ni³⁺) NiOH2->NiOOH Electrochemical Oxidation H2O_e H₂O + e⁻ NiOH2->H2O_e NiOOH->NiOH2 Chemical Reduction Products Oxidation Products (Formate, Carbonate, etc.) NiOOH->Products Yields Methanol CH₃OH Methanol->NiOOH Adsorption & Reaction OH_minus OH⁻ OH_minus->NiOH2

Figure 1: Catalytic cycle of methanol electrooxidation on nickel surfaces.

Quantitative Data on Methanol Electrooxidation

The performance of nickel-based catalysts for methanol electrooxidation is evaluated based on several key parameters, including the onset potential, peak current density, and long-term stability. The following tables summarize quantitative data from various studies on different nickel-based electrocatalysts.

CatalystElectrolyteOnset Potential (V vs. ref)Peak Current Density (mA/cm²)Reference ElectrodeSource
NiO-ZrO₂/FTO0.5 M NaOH + 0.6 M CH₃OH0.3310.0Ag/AgCl/3M KCl[5]
NiO-Y₂O₃/FTO0.5 M NaOH + 0.6 M CH₃OH0.336.2Ag/AgCl/3M KCl[5]
Ni(OH)₂-NPs/GCE0.1 M NaOH + 0.04 M CH₃OHNot specifiedNot specified (peak at ~0.6 V)Not specified[1]
NR-Ni(OH)₂1 M KOH + 1 M CH₃OH0.55~25 (forward scan)RHE[6]
(110)-faceted Ni NCs1.0 M KOH + 1.0 M CH₃OHNot specified61Hg/HgO[7]
Ni/Zn-mMOFTFs/GCEAlkaline Media + CH₃OHNot specifiedNot specifiedNot specified[8]
MOF-74(Ni)/NiOOHNot specifiedNot specified27.62Not specified[9]

Table 1: Onset Potentials and Peak Current Densities for Methanol Electrooxidation on Various Nickel-Based Catalysts.

CatalystTest Duration (s)Initial Current Density (mA/cm²)Final Current Density (mA/cm²)Stability (Retained Current)Source
NiO-ZrO₂/FTO2000Not specifiedNot specified90%[5]
NiO-Y₂O₃/FTO2000Not specifiedNot specified93.2%[5]
(110)-faceted Ni NCs30,000~50~35~70% (after initial drop)[7]

Table 2: Chronoamperometric Stability Data for Methanol Electrooxidation on Nickel-Based Catalysts.

Experimental Protocols

The investigation of methanol electrooxidation on nickel surfaces relies on a suite of electrochemical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to characterize the redox behavior of the catalyst and to evaluate its catalytic activity towards methanol oxidation.

Objective: To determine the oxidation and reduction potentials of the Ni(II)/Ni(III) couple and to assess the catalytic current generated during methanol oxidation.

Methodology:

  • Electrode Preparation: A glassy carbon electrode (GCE) is typically used as the substrate. The nickel-based catalyst is deposited onto the GCE surface. For nanoparticle catalysts, a known amount of the catalyst is dispersed in a solvent (e.g., a mixture of water, isopropanol, and Nafion solution) via ultrasonication to form a homogeneous ink. A specific volume of this ink is then drop-casted onto the polished GCE surface and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of the modified GCE as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

  • Electrolyte: The experiments are conducted in an alkaline electrolyte, typically a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with a concentration ranging from 0.1 M to 1.0 M.

  • Procedure:

    • The electrolyte is first deaerated by purging with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

    • A cyclic voltammogram is recorded in the absence of methanol to observe the characteristic redox peaks of the Ni(OH)₂/NiOOH couple.

    • A known concentration of methanol (e.g., 0.1 M to 1.0 M) is then added to the electrolyte.

    • The cyclic voltammogram is recorded again over a specific potential window at a set scan rate (e.g., 50 mV/s). An increase in the anodic peak current and a decrease in the cathodic peak current in the presence of methanol indicate the electrocatalytic oxidation of methanol[1].

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Catalyst Ink B Modify Working Electrode A->B C Assemble 3-Electrode Cell B->C D Deaerate Electrolyte (e.g., 0.1 M NaOH) C->D E Record CV without Methanol D->E F Add Methanol to Electrolyte E->F G Record CV with Methanol F->G H Compare CVs G->H I Determine Onset Potential & Peak Current H->I

Figure 2: Experimental workflow for Cyclic Voltammetry (CV) analysis.
Chronoamperometry (CA)

Chronoamperometry is employed to evaluate the long-term stability and durability of the electrocatalyst.

Objective: To measure the current response over time at a constant applied potential in the presence of methanol. A stable current indicates good catalyst stability.

Methodology:

  • Electrode and Cell Setup: The same three-electrode cell setup as in cyclic voltammetry is used.

  • Electrolyte: An alkaline solution containing a fixed concentration of methanol is used.

  • Procedure:

    • A constant potential, typically at or near the peak potential for methanol oxidation observed in the CV, is applied to the working electrode.

    • The resulting current is recorded as a function of time for an extended period (e.g., 1000 to 30,000 seconds).

    • The decay in current over time is analyzed to assess the catalyst's stability. A slower current decay signifies better resistance to poisoning by reaction intermediates[5].

In-situ Spectroscopy

Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable insights into the reaction intermediates and final products formed on the electrode surface during methanol electrooxidation[10].

Objective: To identify the molecular species adsorbed on the catalyst surface at different applied potentials.

Methodology:

  • Spectroelectrochemical Cell: A specialized cell with an infrared-transparent window (e.g., CaF₂) is required.

  • Electrode Preparation: A thin film of the catalyst is deposited on a suitable substrate that is also a good infrared reflector (e.g., a gold or platinum disk).

  • Procedure:

    • The spectroelectrochemical cell is assembled, and the electrolyte (alkaline solution with methanol) is introduced.

    • A series of potentials are applied to the working electrode, and at each potential, an infrared spectrum is collected.

    • By comparing the spectra at different potentials, the appearance and disappearance of vibrational bands corresponding to different chemical species (e.g., formate, carbonate, CO) can be monitored, providing direct evidence for the reaction pathway[10].

Reaction Pathways and Intermediates

While the overall reaction for complete methanol oxidation is: CH₃OH + 6OH⁻ → CO₂ + 5H₂O + 6e⁻

The reaction on nickel surfaces often proceeds through various intermediates. The exact pathway can be influenced by the specific catalyst composition and the reaction conditions. Density functional theory (DFT) calculations and in-situ spectroscopic studies have suggested the formation of intermediates such as formate and carbonate[10]. Some studies have also indicated that the reaction may proceed without the formation of strongly adsorbed carbon monoxide (CO), which is a common poisoning species on platinum-based catalysts[10]. The presence of defects, such as oxygen vacancies on the NiOOH surface, can significantly alter the reaction pathway, favoring the formation of formate[10].

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methanol CH₃OH CH2O Adsorbed CH₂O Methanol->CH2O Dehydrogenation CHO Adsorbed CHO CH2O->CHO Dehydrogenation Formate Formate (HCOO⁻) CH2O->Formate Alternative Pathway CHO->Formate Carbonate Carbonate (CO₃²⁻) Formate->Carbonate Further Oxidation CO2 CO₂ Carbonate->CO2

Figure 3: A simplified potential reaction pathway for methanol electrooxidation on nickel surfaces.

Conclusion

The electrooxidation of methanol on nickel surfaces is a complex process mediated by the Ni(OH)₂/NiOOH redox couple. The performance of nickel-based catalysts can be significantly enhanced by nanostructuring, controlling crystal facets, and creating composite materials. Understanding the fundamental mechanism, supported by robust experimental data and advanced characterization techniques, is crucial for the rational design of next-generation, high-performance, and cost-effective catalysts for direct methanol fuel cells and other electrochemical energy conversion technologies. This guide provides a foundational understanding of these core principles to aid researchers and scientists in their ongoing efforts to advance this important field.

References

The Role of Nickel Oxide in Methanol Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of nickel oxide (NiO) as a catalyst in the methanol oxidation reaction (MOR). Nickel oxide has emerged as a cost-effective and abundant alternative to precious metal catalysts, such as platinum, for applications ranging from direct methanol fuel cells (DMFCs) to the electrosynthesis of valuable chemicals. This document provides a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols for catalyst synthesis and evaluation, and a comparative analysis of the performance of various NiO-based electrocatalysts.

Core Principles of Nickel Oxide-Catalyzed Methanol Oxidation

The electrocatalytic oxidation of methanol on nickel-based catalysts in an alkaline medium is a complex process that relies on the in-situ formation of a higher-valence nickel species. The generally accepted mechanism involves the oxidation of Ni(II) to Ni(III) to form nickel oxyhydroxide (NiOOH), which then acts as the primary oxidizing agent for methanol.

The fundamental steps of this process can be summarized as follows:

  • Activation of the Catalyst: In an alkaline electrolyte, nickel oxide (NiO) or nickel hydroxide (Ni(OH)₂) undergoes oxidation to form nickel oxyhydroxide (NiOOH) on the electrode surface. This is a crucial activation step, as NiOOH is the electrochemically active species.[1][2]

  • Methanol Adsorption and Oxidation: Methanol molecules from the solution adsorb onto the surface of the NiOOH. The highly oxidative Ni(III) centers in NiOOH facilitate the dehydrogenation of methanol.

  • Reaction Intermediates and Final Products: The oxidation of methanol proceeds through several intermediate steps, potentially forming species like formaldehyde and formate. The final products of complete oxidation are carbonate and water. However, in many cases, formate is a major product, and its selective production is a key area of research.[3]

  • Catalyst Regeneration: As methanol is oxidized, NiOOH is reduced back to Ni(OH)₂, which can then be re-oxidized to NiOOH to continue the catalytic cycle.

The overall reaction in an alkaline medium can be represented as:

CH₃OH + 6OH⁻ → CO₂ + 5H₂O + 6e⁻

However, the partial oxidation to formate is also common:

CH₃OH + 4OH⁻ → HCOO⁻ + 3H₂O + 4e⁻

The efficiency and pathway of the reaction are highly dependent on the catalyst's morphology, composition, and the presence of dopants or supporting materials.

Quantitative Performance of Nickel Oxide-Based Catalysts

The performance of NiO-based electrocatalysts for methanol oxidation is typically evaluated based on several key metrics: current density, onset potential, and long-term stability. The following tables summarize quantitative data from various studies on different NiO catalyst formulations.

Catalyst CompositionSupport/MorphologyElectrolytePeak Current Density (mA/cm²)Onset Potential (V vs. ref)Reference
NiONanoparticles on Carbon Nanotubes (CNTs)1.0 M KOH + 1.0 M CH₃OH~10 at 1.47 V vs RHENot Specified[4]
NiONanotubes (NTs)Not Specified11.5-fold increase in mass activity vs. NiO nanoparticlesNot Specified
NiO-CuOThin Film0.5 M NaOH + 0.3 M CH₃OH12.2Not Specified[5]
Ni₀.₉₅Cr₀.₀₅O₂₊δThin Film0.5 M NaOH + 0.3 M CH₃OH6.5Not Specified[5]
ZrO₂/NiO/rGOReduced Graphene Oxide Composite0.5 M KOH + 0.7 M CH₃OH26.6~0.52[6]
Mn-doped NiONanoparticles1 M KOH + 1 M CH₃OH58 at 1.6 V vs. RHENot Specified[3]
Mo-doped NiONanoparticles1.0 M KOH + 1.0 M CH₃OH280.8 at 1.7 V vs. RHENot Specified[7]
Pt-NiO/CCarbon Supported1.0 M KOH + 1.0 M CH₃OH45 at -0.09 V vs. Hg/HgO-0.53 V vs. Hg/HgO[8]
Pd-NiO/CCarbon Supported1.0 M KOH + 1.0 M CH₃OH74 at -0.07 V vs. Hg/HgO-0.46 V vs. Hg/HgO[8]
NiO/Ni-N/CN-doped Carbon CompositeNot Specified1043 mA/mg (mass activity) at 0.73 V vs. Ag/AgClNot Specified[9]
NiO/CuO MOF + 5% rGOMetal-Organic Framework with rGONot Specified437.28 at 0.9 VNot Specified[10]

Experimental Protocols

This section details the methodologies for key experiments in the study of nickel oxide-catalyzed methanol oxidation.

Synthesis of Nickel Oxide-Based Catalysts

3.1.1. Hydrothermal Synthesis of Mn-doped NiO Nanoparticles [11][3]

  • Precursor Solution Preparation: Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) in a mixture of deionized water and ethanol. The molar ratio of Ni to Mn can be varied to achieve different doping levels.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) dropwise to the precursor solution under vigorous stirring to induce precipitation of the metal hydroxides.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 180°C) for a designated period (e.g., 12 hours).

  • Washing and Drying: After cooling to room temperature, collect the precipitate by centrifugation, wash it repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dry the product in an oven (e.g., at 60°C overnight).

  • Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 300°C) for a set duration (e.g., 2 hours) in air to convert the hydroxides to oxides.

3.1.2. Self-Template Synthesis of NiO Nanotubes [12]

  • Template Formation: Synthesize a nanorod-like Ni-dimethylglyoxime complex to serve as a self-template.

  • Pyrolysis: Pyrolyze the prepared Ni-dimethylglyoxime complex at a controlled temperature. The pyrolysis temperature is a critical parameter that influences the morphology and crystallinity of the final NiO nanotubes.

  • Characterization: The resulting porous NiO nanotubes can be characterized for their structural and electrochemical properties.

Electrochemical Evaluation of Catalyst Performance

3.2.1. Working Electrode Preparation [6]

  • Catalyst Ink Preparation: Disperse a specific amount of the synthesized catalyst powder (e.g., 5 mg) in a solution containing a solvent (e.g., a mixture of deionized water and isopropanol) and a binder (e.g., 5 wt% Nafion solution).

  • Sonication: Sonicate the mixture for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.

  • Electrode Coating: Drop-cast a small, precise volume of the catalyst ink (e.g., 5 µL) onto the surface of a polished glassy carbon electrode (GCE).

  • Drying: Allow the electrode to dry at room temperature or under a mild heat source to evaporate the solvent, leaving a thin film of the catalyst on the GCE surface.

3.2.2. Cyclic Voltammetry (CV) [1][6]

  • Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell containing the prepared working electrode, a counter electrode (e.g., platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: Fill the cell with an alkaline electrolyte (e.g., 1.0 M KOH or 0.5 M NaOH) containing a specific concentration of methanol (e.g., 1.0 M).

  • CV Measurement: Cycle the potential of the working electrode within a defined range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s). The resulting voltammogram will show the characteristic oxidation and reduction peaks associated with the Ni(II)/Ni(III) redox couple and the methanol oxidation reaction.

3.2.3. Chronoamperometry (CA) [5][13]

  • Experimental Setup: Use the same three-electrode cell and electrolyte as in the CV experiment.

  • Potential Step: Apply a constant potential to the working electrode, typically at or near the peak potential for methanol oxidation observed in the CV.

  • Current-Time Measurement: Record the current as a function of time over an extended period (e.g., 2000 seconds or more). The decay in current over time provides information about the catalyst's stability and its susceptibility to poisoning by reaction intermediates.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

MethanolOxidationMechanism cluster_catalyst Catalyst Surface cluster_reaction Methanol Oxidation Pathway NiO NiO NiOOH NiOOH (Active Species) NiO->NiOOH Oxidation (+OH⁻) NiOOH->NiO Reduction Intermediates Intermediates (e.g., Formaldehyde, Formate) NiOOH->Intermediates Oxidizes Methanol CH₃OH Methanol->NiOOH Adsorption Methanol->Intermediates Dehydrogenation Products Products (e.g., CO₂, H₂O) Intermediates->Products Further Oxidation

Caption: Mechanism of methanol oxidation on a nickel oxide catalyst.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_evaluation Electrochemical Evaluation Precursors Prepare Precursor Solution Hydrolysis Induce Hydrolysis/Precipitation Precursors->Hydrolysis Hydrothermal Hydrothermal Treatment Hydrolysis->Hydrothermal WashDry Wash and Dry Hydrothermal->WashDry Calcination Calcination WashDry->Calcination Ink Prepare Catalyst Ink Calcination->Ink Sonication Sonicate for Homogeneity Ink->Sonication Coating Coat Glassy Carbon Electrode Sonication->Coating Drying Dry the Electrode Coating->Drying CV Cyclic Voltammetry (CV) Drying->CV CA Chronoamperometry (CA) Drying->CA EIS Electrochemical Impedance Spectroscopy (EIS) Drying->EIS

Caption: General experimental workflow for catalyst synthesis and evaluation.

Conclusion and Future Outlook

Nickel oxide-based materials have demonstrated significant promise as efficient and robust electrocatalysts for methanol oxidation. The ability to tune their catalytic activity and stability through nanostructuring, doping, and the formation of composites opens up a vast design space for future catalyst development. Key areas for future research include:

  • Advanced Material Design: The exploration of novel morphologies, such as hierarchical and porous structures, to maximize the electrochemically active surface area.

  • Synergistic Effects: A deeper understanding of the synergistic interactions between NiO and other metal oxides, carbon supports, and dopants to enhance charge transfer and catalytic efficiency.

  • In-situ/Operando Characterization: The use of advanced characterization techniques to probe the catalyst structure and reaction intermediates under operating conditions, providing crucial insights into the reaction mechanism.

  • Long-term Durability: Addressing the challenges of catalyst deactivation and dissolution to improve the long-term operational stability required for commercial applications.

The continued development of high-performance nickel oxide-based catalysts will be instrumental in advancing direct methanol fuel cell technology and enabling the sustainable electrosynthesis of valuable chemicals from methanol.

References

An In-depth Technical Guide to the Adsorption of Methanol on Nickel Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption and subsequent reactions of methanol on nickel clusters. By synthesizing findings from both experimental and theoretical studies, this document aims to offer a detailed understanding of the surface chemistry involved, which is crucial for applications in catalysis, reforming processes, and potentially in understanding enzymatic reactions involving nickel centers.

Introduction

The interaction of methanol with nickel surfaces and clusters is of significant fundamental and industrial importance. Nickel-based catalysts are widely used in processes such as steam reforming of methanol for hydrogen production and as anodes in direct methanol fuel cells. Understanding the initial adsorption steps and the subsequent decomposition pathways at a molecular level is key to designing more efficient and selective catalysts. This guide focuses on the adsorption of methanol on nickel clusters, drawing comparisons to the well-studied Ni(111) surface to highlight the unique properties of nanoscale nickel.

Adsorption and Decomposition of Methanol on Nickel Surfaces

Methanol adsorption on nickel surfaces can proceed via both molecular and dissociative pathways. The initial step is typically the molecular adsorption of methanol, where the molecule binds to the nickel surface through its oxygen atom. Subsequent reactions are highly dependent on temperature and the nature of the nickel surface (e.g., single crystal vs. cluster).

2.1. Molecular Adsorption

At low temperatures, methanol adsorbs molecularly on nickel surfaces.[1] The oxygen atom's lone pair of electrons interacts with the nickel atoms, leading to a weak chemisorption. On the Ni(111) surface, methanol has been observed to bind to atop sites with a binding energy of approximately -11 kJ mol⁻¹ (-0.11 eV).[1]

2.2. Decomposition Pathways

As the temperature increases, adsorbed methanol can undergo decomposition through several pathways. The primary routes involve the scission of the O-H bond or the C-H bond.

  • O-H Bond Scission: This is the most commonly observed initial decomposition step on Ni(111) surfaces, leading to the formation of a methoxy intermediate (CH₃O) and an adsorbed hydrogen atom.[2] This process typically occurs at temperatures above 150 K.[2] The methoxy species is relatively stable and further decomposes at higher temperatures.

  • C-H Bond Scission: While less favorable on Ni(111), the initial cleavage of a C-H bond to form a hydroxymethyl intermediate (CH₂OH) and an adsorbed hydrogen atom is a competing pathway on nickel clusters.[3]

Following the initial bond scission, a series of dehydrogenation steps occur, ultimately leading to the formation of carbon monoxide (CO) and hydrogen (H₂) as the final products. The complete decomposition pathway on Ni(111) is generally accepted as:

CH₃OH → CH₃O + H → CH₂O + 2H → CHO + 3H → CO + 4H

The adsorbed hydrogen atoms eventually recombine and desorb as H₂ gas.

Quantitative Data on Methanol Adsorption and Decomposition

The following tables summarize the key quantitative data from theoretical and experimental studies on the adsorption and decomposition of methanol on nickel surfaces and clusters.

Table 1: Adsorption Energies of Methanol and Intermediates on Nickel Surfaces

SpeciesSurface/ClusterAdsorption SiteAdsorption Energy (eV)Adsorption Energy (kJ/mol)Reference
CH₃OHNi(111)Atop-0.11-11[1]
CH₃OHNi₄ Cluster-Stronger than on bimetallic clusters-[3]
H₂ONi(111)Atop-0.09-9[1]
HCOOHNi(111)Atop-0.13-13[1]
CH₂OHNi(111)Bridge-1.39-134[1]
CH₃ONi(111)3-fold hollow--[1]
CHONi(111)3-fold hollow--[1]
CONi(111)3-fold hollow--[1]
O*Ni(111)3-fold hollow-5.25-506[1]

Note: A negative sign indicates an exothermic process.

Table 2: Activation Barriers for Methanol Decomposition on Nickel Surfaces

Reaction StepSurface/ClusterActivation Barrier (eV)Activation Barrier (kJ/mol)Reference
CH₃OH → CH₃O + HNi-based clustersLower than on Ni₄-[3]
CH₃OH → CH₂OH + HNi-based clustersLower than on Ni₄-[3]

Experimental Protocols

4.1. Temperature-Programmed Desorption (TPD)

TPD is a widely used technique to study the desorption kinetics of adsorbates from a surface.

  • Sample Preparation: A nickel single crystal (e.g., Ni(111)) is cleaned in an ultra-high vacuum (UHV) chamber by cycles of sputtering with Ar⁺ ions and annealing at high temperatures.

  • Adsorption: Methanol vapor is introduced into the UHV chamber at a low temperature (e.g., <150 K) to allow for molecular adsorption on the clean nickel surface.

  • Desorption: The crystal is then heated at a linear rate, and the desorbing species are monitored with a mass spectrometer. The temperature at which a species desorbs provides information about its binding energy.

4.2. In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) coupled with Mass Spectrometry (MS)

This technique allows for the identification of surface intermediates under reaction conditions.

  • Catalyst Preparation: Supported nickel nanoparticles (e.g., NiSn) are placed in a high-temperature controlled DRIFT chamber. The catalyst is typically pretreated in a flow of H₂ at an elevated temperature (e.g., 300 °C) to reduce the nickel species.[4]

  • Methanol Adsorption: A stream of an inert gas (e.g., He) saturated with methanol vapor is passed through the catalyst bed at a specific temperature (e.g., 100 °C).[4]

  • Thermal Evolution: The temperature is then ramped up, and DRIFT spectra are collected at different temperature intervals to observe changes in the adsorbed species.[4] Simultaneously, the effluent gas is analyzed by a mass spectrometer to correlate the disappearance of surface species with the appearance of gas-phase products.[4]

Computational Methodologies

5.1. Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the geometric and electronic structures of adsorbates on catalyst surfaces and for determining adsorption energies and reaction pathways.

  • Model System: A slab model is often used to represent an extended surface like Ni(111), while a cluster model (e.g., Ni₄) is used to represent a nanoparticle.

  • Functional and Basis Set: A variety of exchange-correlation functionals (e.g., PBE, PW91) and basis sets (e.g., 6-311+G(d,p)) are employed.

  • Calculations: Geometry optimizations are performed to find the most stable adsorption configurations. Transition state searches are conducted to determine the activation barriers for elementary reaction steps. Vibrational frequency calculations are used to characterize the nature of the stationary points (minima or transition states) and to obtain theoretical vibrational spectra.

Visualizations

6.1. Methanol Decomposition Pathway on Ni(111)

Methanol_Decomposition_Ni111 CH3OH_ads CH₃OH (ads) CH3O_ads CH₃O (ads) + H (ads) CH3OH_ads->CH3O_ads >150 K O-H scission CH2O_ads CH₂O (ads) + 2H (ads) CH3O_ads->CH2O_ads C-H scission CHO_ads CHO (ads) + 3H (ads) CH2O_ads->CHO_ads C-H scission CO_ads CO (ads) + 4H (ads) CHO_ads->CO_ads C-H scission H2_gas 2H₂ (gas) CO_gas CO (gas) CO_ads->CO_gas Desorption

Caption: Methanol decomposition pathway on Ni(111) surface.

6.2. Competing Initial Decomposition Pathways on Nickel Clusters

Methanol_Decomposition_Ni_Cluster cluster_pathways Initial Decomposition on Ni Cluster CH3OH_ads CH₃OH (ads) on Ni Cluster CH3O_ads CH₃O (ads) + H (ads) CH3OH_ads->CH3O_ads  O-H scission CH2OH_ads CH₂OH (ads) + H (ads) CH3OH_ads->CH2OH_ads  C-H scission Decomp_Products Further Dehydrogenation Products (CH₂O, CHO, CO, H₂) CH3O_ads->Decomp_Products CH2OH_ads->Decomp_Products

Caption: Competing O-H vs. C-H scission of methanol on Ni clusters.

6.3. Experimental Workflow for In Situ DRIFTS-MS

DRIFTS_MS_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol gas_flow He Carrier Gas He He + CH₃OH drift_cell DRIFT Cell Catalyst Bed Temperature Control gas_flow:f1->drift_cell Adsorption ir_spec FTIR Spectrometer drift_cell->ir_spec Analyze Surface Species mass_spec Mass Spectrometer drift_cell->mass_spec Analyze Effluent Gas start Start pretreat Pretreat Catalyst (H₂ flow) start->pretreat Repeat at higher T adsorb Adsorb CH₃OH pretreat->adsorb Repeat at higher T ramp_T Ramp Temperature adsorb->ramp_T Repeat at higher T analyze Collect Spectra & MS Data ramp_T->analyze Repeat at higher T analyze->ramp_T Repeat at higher T end End analyze->end

Caption: Workflow for in-situ DRIFTS-MS studies of methanol adsorption.

Conclusion

The adsorption and reaction of methanol on nickel clusters exhibit distinct characteristics compared to extended nickel surfaces. While the overall decomposition pathway leading to CO and H₂ is similar, the initial activation step can be different, with C-H bond scission becoming a more competitive route on clusters. This has significant implications for catalyst design, as controlling the cluster size and composition can potentially tune the selectivity towards desired products. The quantitative data and methodologies presented in this guide provide a foundation for further research in this area, which is vital for advancing technologies in hydrogen production and fuel cells.

References

Fundamental Principles of Nickel-Catalyzed Methanol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanol stands as a pivotal platform chemical and a promising clean energy carrier. The catalytic conversion of carbon dioxide (CO2) and hydrogen (H2) into methanol presents a sustainable route for its production, mitigating greenhouse gas emissions. While copper-based catalysts have traditionally dominated this field, nickel-based catalysts are emerging as highly effective and selective alternatives. This technical guide delves into the fundamental principles governing nickel-catalyzed methanol synthesis, with a particular focus on the synergistic effects of promoters and the underlying reaction mechanisms. We provide a comprehensive overview of catalyst systems, summarize key performance data, detail experimental methodologies, and visualize critical pathways to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles of Nickel-Catalyzed Methanol Synthesis

Nickel-based catalysts, particularly when alloyed with other metals like gallium or promoted with oxides, have demonstrated remarkable activity and selectivity in the hydrogenation of CO2 to methanol.[1][2] The core of this catalytic process lies in the unique electronic and geometric properties of the nickel-containing active sites, which facilitate the adsorption and activation of reactants and guide the reaction pathway towards methanol formation while suppressing undesired side reactions like methanation and the reverse water-gas shift (rWGS) reaction.[1][3]

The Role of Promoters and Alloying Elements

The performance of nickel catalysts is significantly enhanced by the addition of promoters or by forming intermetallic compounds. Gallium (Ga) has emerged as a particularly effective promoter.[1][4] Alloying nickel with gallium can lead to the formation of specific intermetallic phases, such as Ni5Ga3 and α'-Ni3Ga, which exhibit high methanol selectivity.[1][2][5] These alloys are believed to limit the dissociation of carbon monoxide (CO*), a key step in methane formation, thereby favoring the pathway to methanol.[5]

The presence of gallium oxide (GaOx) species, often coexisting with the Ni-Ga alloy, also plays a crucial role.[3][5][6] GaOx can enhance the activation of CO2 and stabilize key reaction intermediates like formate (HCOO*), which are precursors to methanol.[5][6] The interplay between the Ni-Ga alloy and GaOx species is critical in achieving high methanol formation rates and selectivity.[6][7]

Indium (In) is another effective promoter for nickel-based catalysts. The addition of nickel to indium oxide (In2O3) has been shown to significantly enhance CO2 conversion while maintaining high methanol selectivity.[8][9] The synergy between nickel and indium oxide is attributed to the facilitation of H2 dissociation on nickel sites, which then spill over to the indium oxide support to hydrogenate CO2.[10]

Reaction Mechanisms

The synthesis of methanol on nickel-based catalysts is generally understood to proceed through a series of surface-mediated reactions. The formate pathway is widely considered to be a dominant mechanism.[1][9][11] This pathway involves the following key steps:

  • Adsorption and Activation of Reactants: CO2 and H2 adsorb onto the catalyst surface.

  • Formation of Formate Intermediate: Adsorbed CO2 reacts with adsorbed hydrogen to form a formate (HCOO*) intermediate.

  • Hydrogenation to Methanol: The formate intermediate is subsequently hydrogenated in a stepwise manner to form methoxy (CH3O*) species, which are then further hydrogenated to produce methanol (CH3OH).

Density functional theory (DFT) calculations have been instrumental in elucidating these pathways, showing that Ni-rich step sites on Ni-Ga alloys can effectively stabilize key intermediates like HCOO* and CH3O*.[5]

Quantitative Performance Data

The following tables summarize key performance data for various nickel-based catalyst systems, providing a comparative overview of their efficacy in methanol synthesis.

Catalyst SystemSupportTemperature (°C)Pressure (bar)CO2 Conversion (%)Methanol Selectivity (%)Reference
Ni5Ga3-2271--[12]
α'-Ni3GaSiO2---71[3][5]
δ-Ni5Ga3SiO2---55[3][5]
α-Ni9GaSiO2---11[3][5]
NiO(6 wt%)-In2O3-25030--[10]
Ni/In2O3-h-30020--[9]
Cu-Mn-Ni/ZrO2ZrO22405014.5757.84[13]
Catalyst SystemSolventTemperature (°C)Turnover Frequency (h⁻¹)Syngas Conversion (%)Reference
Ni(CO)4-KOMetriglyme-MeOH1006699[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the preparation and testing of nickel-based catalysts for methanol synthesis, synthesized from various cited studies.

Catalyst Preparation: Co-Precipitation Method for Ni-Ga Catalysts

This method is widely used for synthesizing supported metal catalysts.

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate (Ni(NO3)2·6H2O) and gallium nitrate (Ga(NO3)3·xH2O) in deionized water.

  • Precipitation: Slowly add a precipitating agent, such as a solution of sodium carbonate (Na2CO3), to the precursor solution under vigorous stirring at a constant pH and temperature.

  • Aging: Age the resulting slurry for a specified period (e.g., 1-2 hours) to ensure complete precipitation and formation of the desired precursor phases.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Drying: Dry the filter cake overnight in an oven at a temperature of approximately 100-120°C.

  • Calcination: Calcine the dried powder in a furnace under a flow of air at a high temperature (e.g., 600°C) for several hours to decompose the precursors and form the metal oxides.[16]

  • Reduction: Prior to the catalytic reaction, activate the catalyst by reducing it in a flow of hydrogen (H2) at an elevated temperature to form the active metallic phases.[17]

Catalyst Testing: Fixed-Bed Reactor System

The catalytic performance is typically evaluated in a continuous-flow fixed-bed reactor.

  • Reactor Loading: Load a specific amount of the prepared catalyst into a stainless-steel reactor tube.

  • In-situ Reduction: Reduce the catalyst in-situ by flowing a mixture of H2 and an inert gas (e.g., N2 or Ar) at a controlled temperature and flow rate.

  • Reaction Conditions: Introduce the reactant gas mixture (CO2 and H2, typically at a ratio of 1:3) into the reactor at the desired temperature and pressure.

  • Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for permanent gases and a flame ionization detector for methanol and other hydrocarbons).

  • Data Calculation: Calculate the CO2 conversion, methanol selectivity, and space-time yield based on the composition of the inlet and outlet gas streams.

Visualizing Key Pathways and Workflows

Diagrams are essential for a clear understanding of complex processes. The following sections provide visualizations of the methanol synthesis reaction pathway and a typical experimental workflow using the DOT language for Graphviz.

Signaling Pathway: Formate Pathway for Methanol Synthesis

Formate_Pathway CO2_gas CO2(g) CO2_ads CO2 CO2_gas->CO2_ads Adsorption H2_gas H2(g) H_ads H H2_gas->H_ads Dissociative Adsorption HCOO_ads Formate Intermediate CO2_ads->HCOO_ads + H H2COO_ads H2COO HCOO_ads->H2COO_ads + H CH2O_ads Formaldehyde Intermediate H2COO_ads->CH2O_ads - O CH3O_ads Methoxy Intermediate CH2O_ads->CH3O_ads + H CH3OH_ads CH3OH* CH3O_ads->CH3OH_ads + H* CH3OH_gas CH3OH(g) CH3OH_ads->CH3OH_gas Desorption Catalyst Catalyst Surface

Caption: The formate pathway for nickel-catalyzed methanol synthesis.

Experimental Workflow: Catalyst Preparation and Testing

Experimental_Workflow cluster_prep Catalyst Preparation cluster_test Catalyst Testing prep_solution Prepare Precursor Solution precipitation Precipitation prep_solution->precipitation aging Aging precipitation->aging filtration Filtration & Washing aging->filtration drying Drying filtration->drying calcination Calcination drying->calcination reactor_loading Load Catalyst into Reactor calcination->reactor_loading reduction In-situ Reduction reactor_loading->reduction reaction Catalytic Reaction reduction->reaction analysis Product Analysis (GC) reaction->analysis

Caption: A generalized experimental workflow for catalyst synthesis and evaluation.

Conclusion

Nickel-based catalysts, particularly those incorporating promoters like gallium and indium, represent a promising frontier in the sustainable synthesis of methanol from CO2. Their high activity, selectivity, and potential for operation at lower pressures make them attractive alternatives to traditional copper-based systems. A deep understanding of the structure-activity relationships, the role of promoters, and the underlying reaction mechanisms is paramount for the rational design of next-generation catalysts. This guide provides a foundational overview of these principles, supported by quantitative data and detailed experimental frameworks, to aid researchers in their pursuit of more efficient and sustainable chemical transformations.

References

A Comprehensive Technical Guide to Nickel-Methanol Coordination Chemistry: Synthesis, Characterization, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of nickel with methanol has garnered significant interest due to the diverse structures and reactivity patterns exhibited by the resulting complexes. Methanol, as a simple protic solvent and a C1 feedstock, plays a crucial role as both a ligand and a reagent in many nickel-catalyzed reactions. Understanding the fundamental principles of nickel-methanol coordination is paramount for the rational design of catalysts for a variety of transformations, including alcohol oxidation, carbon dioxide reduction, and cross-coupling reactions. Furthermore, the broader field of nickel coordination chemistry is increasingly recognized for its potential in medicinal chemistry and drug development, where nickel complexes are being explored as therapeutic agents and catalysts for the synthesis of complex organic molecules.[1][2][3] This technical guide provides an in-depth overview of the core aspects of nickel-methanol coordination chemistry, with a focus on synthesis, characterization, and catalytic applications, while also highlighting its relevance to the pharmaceutical industry.

Synthesis of Nickel-Methanol Coordination Complexes

The synthesis of nickel-methanol coordination complexes can be broadly categorized into two main approaches: the direct reaction of a nickel salt with methanol as the primary solvent and ligand source, and the synthesis of nickel complexes with other ligands in a methanolic medium, where methanol may act as a coordinating solvent.

A general workflow for the synthesis and characterization of these complexes is outlined below:

Synthesis_Workflow Start Starting Materials (Nickel Salt, Ligands, Methanol) Reaction Reaction in Methanol (Stirring, Refluxing) Start->Reaction Isolation Isolation of Product (Filtration, Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (Spectroscopy, X-ray Diffraction) Purification->Characterization End Characterized Complex Characterization->End

Caption: General experimental workflow for the synthesis and characterization of nickel-methanol coordination complexes.

Experimental Protocols

Protocol 1: Synthesis of Hexaaquanickel(II) Chloride in Methanol

This protocol describes the straightforward synthesis of a simple nickel-methanol solvated complex.

  • Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Methanol (anhydrous).

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve a known amount of NiCl₂·6H₂O in a minimal amount of anhydrous methanol with stirring.

    • Continue stirring at room temperature for 1-2 hours to ensure complete dissolution and coordination.

    • Slowly evaporate the methanol under reduced pressure or by gentle heating to obtain the crystalline product.

    • Wash the resulting crystals with a small amount of cold diethyl ether and dry under vacuum.

Protocol 2: Synthesis of a Nickel(II) Complex with a Bidentate N,O-Ligand in Methanol

This protocol provides a general method for synthesizing a nickel complex with an organic ligand where methanol acts as a coordinating solvent.[4]

  • Materials: Nickel(II) chloride (NiCl₂), (Pyridin-2-yl)methanol, Methanol (anhydrous).

  • Procedure:

    • Dissolve NiCl₂ in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve 2 molar equivalents of (pyridin-2-yl)methanol in anhydrous methanol.

    • Slowly add the ligand solution to the nickel salt solution with continuous stirring.

    • The reaction mixture may be stirred at room temperature or refluxed for several hours, depending on the specific ligand.[5]

    • Upon cooling, the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.[4]

Characterization of Nickel-Methanol Complexes

The structural and electronic properties of nickel-methanol complexes are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques
  • UV-Visible Spectroscopy: The electronic transitions in nickel(II) complexes, which are typically d⁸, provide valuable information about the coordination geometry. Octahedral Ni(II) complexes in methanol generally exhibit three spin-allowed d-d transitions.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of methanol and other organic ligands. The O-H stretching frequency of coordinated methanol is typically shifted compared to free methanol.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the nickel center. Nickel(II) in methanol-containing complexes commonly adopts a distorted octahedral geometry.[7]

The coordination environment of a typical octahedral nickel(II) complex with methanol and a bidentate ligand is depicted below.

Coordination_Geometry cluster_ligand Bidentate Ligand cluster_ligand2 Bidentate Ligand Ni Ni O1 O Ni->O1 O2 O Ni->O2 N1 N Ni->N1 N2 N Ni->N2 MeOH1 CH3OH Ni->MeOH1 MeOH2 CH3OH Ni->MeOH2

Caption: A schematic representation of a distorted octahedral coordination geometry around a Ni(II) center.

Quantitative Data

The following tables summarize key structural and spectroscopic data for representative nickel-methanol coordination complexes.

Table 1: Selected Bond Lengths and Angles for [Ni(Lp)₂(CH₃OH)₂]Cl₂ [7]

ParameterValue
Bond Lengths (Å)
Ni-O(methanol)2.0606(11)
Ni-O(ligand)2.0372(10)
Ni-N(ligand)2.0674(12)
Bond Angles (°)
O(methanol)-Ni-O(ligand)88.20(4)
O(methanol)-Ni-N(ligand)89.47(5)
O(ligand)-Ni-N(ligand)79.37(4)

Table 2: UV-Visible Absorption Data for Selected Ni(II) Complexes in Methanol

Complexλ_max (nm)AssignmentReference
bis(2-((E)-1-hydrazonoethyl)-4,5-dimethylphenoxy) nickel dihydrate289, 383Ligand-to-Metal Charge Transfer[6]
[Ni(Lp)₂(CH₃OH)₂]Cl₂371, 784d-d transitions[7]

Reactivity and Catalytic Applications

Nickel-methanol complexes and nickel catalysts in methanolic media exhibit remarkable reactivity, particularly in the fields of electrocatalysis and carbon dioxide utilization.

Methanol Oxidation Reaction (MOR)

Nickel-based materials are promising non-precious metal catalysts for the electro-oxidation of methanol in alkaline direct methanol fuel cells (DMFCs).[8] The mechanism generally involves the in-situ formation of a Ni(OH)₂/NiOOH active layer on the electrode surface. This layer facilitates the oxidation of methanol.[9] The overall process can be summarized as the electrochemical oxidation of Ni(II) to Ni(III), which then chemically oxidizes methanol.[9]

A simplified representation of the catalytic cycle for methanol oxidation on a nickel-based catalyst is shown below.

MOR_Cycle NiII Ni(II) species NiIII Ni(III)OOH NiII->NiIII Electrochemical Oxidation Adsorption CH3OH Adsorption NiIII->Adsorption Oxidation Methanol Oxidation (Products: CO2, H2O) Adsorption->Oxidation Oxidation->NiII Regeneration of Ni(II)

Caption: A simplified catalytic cycle for the methanol oxidation reaction on a nickel-based catalyst.

CO₂ Hydrogenation to Methanol

Nickel-based catalysts are also actively being investigated for the hydrogenation of carbon dioxide to methanol, a key reaction for CO₂ utilization and the production of green fuels.[10][11] The reaction typically proceeds via a formate or a carboxyl pathway on the catalyst surface.[10] Bimetallic catalysts, such as Ni-Ga, have shown high activity and selectivity for this transformation.[12]

Relevance to Drug Development

The principles of nickel coordination chemistry are increasingly being applied in the field of drug development.[1][2][3][13] While the direct use of nickel-methanol complexes as drugs is not widespread, the underlying coordination chemistry is highly relevant in several ways:

  • Nickel Complexes as Therapeutic Agents: A variety of nickel complexes have been investigated for their potential as anticancer agents.[14][15][16] These complexes can interact with biological macromolecules like DNA and proteins, leading to cytotoxic effects in cancer cells. The ligands coordinated to the nickel center play a crucial role in tuning the biological activity and reducing toxicity.

  • Catalysis in Pharmaceutical Synthesis: Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the construction of complex molecules that form the backbone of many pharmaceuticals.[1][3] The ability to perform these reactions in common solvents like methanol is advantageous for industrial applications. Recent innovations in stable nickel complexes are streamlining the drug discovery process by allowing for the rapid synthesis of numerous drug candidates.[1][2][3]

  • Understanding Metalloenzymes: Studying the coordination chemistry of nickel helps in understanding the active sites of nickel-containing enzymes, which can be targets for drug design.[13]

The development of novel nickel complexes continues to be an active area of research with significant potential to impact both industrial catalysis and the pharmaceutical sector.[17][18][19][20][21]

Conclusion

Nickel-methanol coordination chemistry encompasses a rich and diverse field of study with significant practical implications. From the fundamental synthesis and characterization of discrete molecular complexes to their application in cutting-edge catalytic processes, the interplay between nickel and methanol continues to inspire new scientific discoveries. The insights gained from this area of research are not only crucial for the development of more efficient and sustainable chemical processes but also hold considerable promise for advancing the field of medicinal chemistry and the discovery of new therapeutic agents.

References

The Interaction of Methanol with Single-Crystal Nickel Surfaces: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the surface science of methanol on single-crystal nickel surfaces, with a particular focus on the low-index planes: Ni(111), Ni(100), and Ni(110). Nickel catalysts are of significant interest in various industrial processes, including steam reforming of methanol for hydrogen production and methanol synthesis. Understanding the fundamental interactions of methanol with well-defined nickel surfaces at the molecular level is crucial for the rational design of more efficient and selective catalysts. This document summarizes key quantitative data from the scientific literature, details common experimental methodologies, and visualizes the reaction pathways and experimental workflows.

Introduction

The study of methanol (CH₃OH) on single-crystal nickel surfaces provides a model system for understanding the catalytic decomposition and synthesis of this important chemical feedstock. The crystallographic orientation of the nickel surface plays a critical role in determining the adsorption geometry, reaction intermediates, and final products. This guide focuses on the three most common low-index nickel surfaces—Ni(111), Ni(100), and Ni(110)—to provide a comparative analysis of their reactivity towards methanol.

Methanol Interaction with Ni(111)

The Ni(111) surface is the most densely packed and has been extensively studied. At low temperatures, methanol adsorbs molecularly. As the temperature increases, it undergoes a series of transformations, ultimately leading to the desorption of hydrogen and carbon monoxide.

Decomposition Pathway

The decomposition of methanol on Ni(111) proceeds primarily through the scission of the O-H bond to form a methoxy (CH₃O) intermediate.[1][2][3][4][5] This is followed by the sequential cleavage of C-H bonds, leading to the formation of adsorbed carbon monoxide and hydrogen atoms, which then recombinantly desorb as H₂.[1][2][3][4][5] No C-O bond scission is typically observed on the clean Ni(111) surface under ultra-high vacuum (UHV) conditions.[1][4] The presence of surface oxygen can slightly alter the dissociation temperatures but does not fundamentally change the primary reaction pathway.[4][5]

dot

Caption: Methanol decomposition pathway on Ni(111).

Methanol Interaction with Ni(100)

The Ni(100) surface is more open than the Ni(111) surface. While less studied, the decomposition of methanol on Ni(100) also leads to the formation of hydrogen and carbon monoxide. Infrared ellipsometric spectroscopy studies suggest the presence of methoxy and formal (likely formaldehyde) intermediates.

Decomposition Pathway

Similar to Ni(111), methanol decomposition on Ni(100) is believed to proceed through a methoxy intermediate. This is followed by further dehydrogenation to form CO and H₂. The exact temperatures for the formation and decomposition of intermediates are not as well-defined in the literature as for Ni(111).

dot

Caption: Proposed methanol decomposition pathway on Ni(100).

Methanol Interaction with Ni(110)

The Ni(110) surface has a corrugated structure with troughs running along the [1-10] direction. This unique geometry can influence the adsorption and reaction of methanol.

Decomposition Pathway

On the Ni(110) surface, methanol also adsorbs and forms a methoxy intermediate at temperatures around 170 K. This methoxy species then decomposes to adsorbed hydrogen and carbon monoxide near 270 K.[2] At low initial methoxy coverages, the rate-limiting step is the initial C-H bond scission.[2]

dot

Caption: Methanol decomposition pathway on Ni(110).

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of methanol and its decomposition products with single-crystal nickel surfaces.

Table 1: Temperature Programmed Desorption (TPD) Peak Temperatures (K)

SurfaceCH₃OH (multilayer)CH₃OH (monolayer)H₂CO
Ni(111)~150 K[4]~180 K (recombinative)>250 K (two peaks)[1][4]350 - 450 K[4][5]
Ni(100)Not explicitly reportedNot explicitly reportedDesorbsDesorbs
Ni(110)Not explicitly reported~180 K (recombinative)[2]Desorbs with CO~270 K (decomposition limited)[2]

Table 2: Adsorption Energies (kcal/mol)

SpeciesNi(111) (Experimental)Ni(111) (Theoretical - DFT)Ni(110) (Theoretical - DFT)
CH₃OH~11-11.0 to -12.7-10.8
CH₃O~30-50.7 to -54.2-67.3
CO~27-39.2 to -43.8-41.3
H~63-66.4 to -67.1-65.7

Note: Experimental values are often derived from TPD data, while theoretical values are from Density Functional Theory (DFT) calculations. Direct comparison should be made with caution due to differences in methodologies.

Table 3: Kinetic Parameters

SurfaceReaction StepActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)
Ni(110)CH₃O → CHO + 2H1610¹²

Experimental Protocols

The study of methanol on single-crystal nickel surfaces relies on a suite of ultra-high vacuum (UHV) surface science techniques. Below are generalized protocols for the key experiments cited.

Temperature Programmed Desorption (TPD)

TPD is used to determine the desorption kinetics and energetics of adsorbates.

dot

TPD_Workflow start Start: Clean Ni Single Crystal in UHV cool Cool Crystal to Adsorption Temperature (e.g., 100-170 K) start->cool adsorb Adsorb Methanol onto the Surface (via leak valve or doser) cool->adsorb pump Evacuate Excess Methanol adsorb->pump heat Linearly Ramp Crystal Temperature (e.g., 2-10 K/s) pump->heat detect Detect Desorbing Species with a Mass Spectrometer heat->detect analyze Analyze TPD Spectrum (Peak Temperature, Area, Shape) detect->analyze end End: Determine Desorption Kinetics analyze->end

Caption: Generalized workflow for a TPD experiment.

Detailed Methodology:

  • Sample Preparation: The single-crystal nickel sample is cleaned in a UHV chamber (base pressure < 1 x 10⁻¹⁰ Torr) by cycles of argon ion sputtering to remove surface contaminants, followed by annealing at high temperatures (e.g., >1000 K) to restore a well-ordered surface. Surface cleanliness and order are verified by XPS and LEED, respectively.[4]

  • Adsorption: The clean crystal is cooled to a low temperature (typically 100-170 K) to allow for molecular adsorption of methanol. Methanol vapor is introduced into the chamber via a leak valve or a directed doser for a specific exposure, measured in Langmuirs (1 L = 10⁻⁶ Torr·s).

  • Desorption: The crystal is then heated at a linear rate (typically 2-10 K/s) while a mass spectrometer monitors the partial pressures of desorbing species as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides information on the desorption temperature, which is related to the adsorption energy, and the peak shape and area, which relate to the desorption order and surface coverage, respectively.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical state of the surface and adsorbates.

Detailed Methodology:

  • Sample Preparation and Adsorption: The nickel crystal is prepared and dosed with methanol as described for TPD.

  • X-ray Irradiation: The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV).

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated, which is characteristic of the element and its chemical environment.

  • Data Analysis: By analyzing the core-level spectra (e.g., C 1s and O 1s), one can distinguish between molecularly adsorbed methanol and its decomposition products like methoxy and carbon monoxide based on shifts in their binding energies.

Low-Energy Electron Diffraction (LEED)

LEED is used to determine the crystallographic structure of the surface and any ordered overlayers of adsorbates.

Detailed Methodology:

  • Sample Preparation and Adsorption: The nickel crystal is prepared and dosed with methanol.

  • Electron Beam Diffraction: A monoenergetic beam of low-energy electrons (typically 20-200 eV) is directed at the surface.

  • Diffraction Pattern Imaging: The elastically scattered electrons that are diffracted by the ordered surface atoms produce a pattern on a fluorescent screen.

  • Data Analysis: The symmetry and spacing of the diffraction spots in the LEED pattern provide information about the surface unit cell. For example, a sharp (1x1) pattern indicates a clean, well-ordered surface, while the appearance of new spots can indicate the formation of an ordered adsorbate overlayer.[4]

Conclusion

The surface science of methanol on single-crystal nickel surfaces reveals a rich and complex chemistry that is highly dependent on the crystallographic orientation of the nickel substrate. On all low-index surfaces, methanol decomposition proceeds primarily through a methoxy intermediate to produce hydrogen and carbon monoxide. The quantitative data presented in this guide highlight the differences in adsorption energies and desorption temperatures across the Ni(111), Ni(100), and Ni(110) surfaces, which ultimately govern their catalytic activity. The experimental protocols and workflows detailed herein provide a foundation for researchers to further investigate these and related systems. A deeper understanding of these fundamental interactions is paramount for the development of advanced nickel-based catalysts for methanol conversion technologies.

References

An In-depth Technical Guide to the Electrochemical Behavior of Nickel in Methanolic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of nickel in methanolic solutions. Nickel and its alloys are crucial materials in various industrial applications, including reaction vessels and energy-producing cells where non-aqueous electrolytes are utilized.[1] Understanding the electrochemical properties of nickel in methanol is paramount for ensuring material integrity, preventing corrosion, and optimizing catalytic processes. This document synthesizes key findings on the corrosion, passivation, and electrocatalytic oxidation of nickel in methanolic environments, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Concepts: Corrosion and Passivation

The electrochemical behavior of nickel in methanol is significantly influenced by the presence of water, aggressive ions like chloride, the pH of the solution, and temperature.[1] In its pure, anhydrous form, methanol does not promote the formation of a protective passive layer on nickel, leading to uniform corrosion.[1]

The Critical Role of Water in Passivation

The presence of a minimal amount of water is essential for the passivation of nickel in methanolic solutions.[1] Without sufficient water, the formation of a stable nickel oxide layer, which protects the metal from further corrosion, is hindered.[1]

  • In pure methanol (water content < 250 ppm), nickel does not exhibit passivity and undergoes uniform corrosion.[1]

  • A minimum water concentration of 0.5% is required for the onset of passivation.[1]

  • With 0.5% water, nickel in methanol shows an activation kink at approximately 0.4 V (vs. SCE) and remains passive until transpassivity occurs at 1.2 V.[1]

  • Further increases in water content beyond 0.5% do not significantly alter the polarization characteristics but can eliminate the initial active dissolution kink.[1]

Influence of Aggressive Anions: The Effect of Chloride

Chloride ions have a pronounced detrimental effect on the passivity of nickel in methanolic solutions, often leading to pitting corrosion.[1] This effect is more aggressive in methanol compared to aqueous solutions.[1]

  • Chloride ions act as a strong depassivating agent.[1]

  • The presence of water is not sufficient to maintain passivity when chloride ions are present.[1]

  • The pitting potential, which indicates the onset of pitting corrosion, is lowered in the presence of chloride ions.[1]

  • The aggressive nature of chloride is amplified in the presence of H+ ions.[1]

Impact of pH and Temperature

The acidity and temperature of the methanolic solution also play a crucial role in the electrochemical behavior of nickel.

  • pH: Both acidic and alkaline methanolic solutions lead to greater metal dissolution compared to solutions containing only water.[1] This suggests that hydroxyl ions in methanol are less effective at stabilizing the passive film than water molecules.[1] The steady-state corrosion potential of nickel does not change linearly with pH, exhibiting different slopes at lower (1-8) and higher (9-13) pH values.[1]

  • Temperature: An increase in temperature generally enhances the dissolution of nickel.[1] Higher temperatures lead to an increase in the critical potential and current density required for passivation, and the stability of the passive film is reduced.[1] The apparent activation energy for the onset of passivation has been reported to be 13.7 kcal/mol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the literature on the electrochemical behavior of nickel in methanolic solutions.

Table 1: Influence of Water Content on Nickel Passivation in Methanol

Water Content (%)Passivity ObservedActivation Potential (V vs. SCE)Transpassivity Potential (V vs. SCE)Observations
< 0.025 (250 ppm)No--Uniform corrosion.[1]
0.5Yes~0.41.2Onset of passivation.[1]
> 0.5YesNot significantStableElimination of the active dissolution kink.[1]

Table 2: Effect of Chloride Ions on Nickel in Methanolic Solutions (with 0.5% Water)

Chloride Ion Concentration (M)Pitting CorrosionObservations
0NoStable passive film.[1]
0.01YesPitting potential is lowered.[1]
0.1YesIncreased pitting susceptibility.[1]
0.5YesSignificant pitting.[1]

Table 3: Influence of Temperature on the Passivation of Nickel in Methanol with 0.5% Water

TemperaturePassivity StabilityCritical Passivation PotentialCritical Current Density
LowerMore StableLowerLower
HigherLess StableIncreasesIncreases

Electrocatalytic Behavior: Methanol Oxidation

Nickel and its oxides can act as effective catalysts for the electro-oxidation of methanol, a key reaction in direct methanol fuel cells.[2][3] This process typically occurs in alkaline media where the formation of higher-valence nickel oxides facilitates the oxidation of methanol.[2]

  • Massive nickel electrodes are generally not efficient catalysts for methanol oxidation.[2]

  • Nickel dispersed on a substrate like graphite exhibits significant catalytic activity.[2][3]

  • The oxidation of methanol is believed to be mediated by the formation of NiO(OH) on the electrode surface.[2]

  • Nanostructured nickel materials, due to their high surface area, show enhanced catalytic activity compared to smooth nickel.[4]

Table 4: Performance of Nickel-Based Catalysts for Methanol Oxidation

CatalystElectrolyteMethanol Concentration (M)Oxidation Peak Potential (V)Peak Current Density (mA/cm²)
NiO-Y₂O₃/FTO0.5 M NaOH0.60.656.2
NiO-ZrO₂/FTO0.5 M NaOH0.60.6510

Experimental Protocols

This section details the methodologies for key experiments used to characterize the electrochemical behavior of nickel in methanolic solutions.

Potentiodynamic Polarization Studies

Objective: To study the corrosion and passivation behavior of nickel by measuring the current response to a controlled change in potential.

Methodology:

  • Electrode Preparation: A pure nickel sheet is used to prepare the working electrode. The electrode is polished with emery paper and subsequently degreased with acetone.[1]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the nickel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte Preparation: Reagent-grade methanol is used as the solvent.[1] A supporting electrolyte, such as 0.1 M LiClO₄, is added to all solutions to minimize the ohmic drop.[1] The water content of the methanol is determined using the Karl Fischer titration method.[1] Additives such as lithium chloride (for Cl⁻ ions), perchloric acid (for H⁺ ions), and lithium hydroxide (for OH⁻ ions) are introduced to the solution as required.[1]

  • Polarization Measurement: The potentiodynamic polarization curves are recorded by scanning the potential of the working electrode from a cathodic potential to an anodic potential at a constant scan rate (e.g., 50 mV/s).[4] The resulting current is measured and plotted against the applied potential.

Cyclic Voltammetry for Methanol Oxidation

Objective: To investigate the electrocatalytic activity of nickel-based materials for the oxidation of methanol.

Methodology:

  • Catalyst Preparation: The nickel-based catalyst is deposited on a conductive substrate (e.g., graphite, FTO glass).[2][5]

  • Electrochemical Cell: A three-electrode setup is employed, with the catalyst-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[5]

  • Electrolyte: The experiments are typically conducted in an alkaline solution, such as 0.5 M or 1.0 M NaOH or KOH.[2][5]

  • Voltammetry Measurement: Cyclic voltammograms are recorded by cycling the potential of the working electrode between defined limits at a specific scan rate (e.g., 100 mV/s).[5] Measurements are performed in the absence and presence of methanol in the electrolyte to observe the catalytic effect.[5]

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the electrochemical behavior of nickel in methanolic solutions.

Passivation_Corrosion_Pathway cluster_conditions Solution Conditions cluster_process Electrochemical Process Methanol Pure Methanol (<0.025% H2O) Active_Dissolution Active Dissolution (Ni -> Ni2+ + 2e-) Methanol->Active_Dissolution Leads to Methanol_H2O Methanol (>0.5% H2O) Passivation Passivation (Formation of NiO) Methanol_H2O->Passivation Enables Methanol_Cl Methanol + Cl- Pitting Pitting Corrosion Methanol_Cl->Pitting Induces

Caption: Nickel's fate in methanol.

Experimental_Workflow start Start prep_electrode Prepare Nickel Working Electrode start->prep_electrode prep_solution Prepare Methanolic Electrolyte start->prep_solution setup_cell Assemble 3-Electrode Electrochemical Cell prep_electrode->setup_cell prep_solution->setup_cell run_scan Perform Potentiodynamic Scan or Cyclic Voltammetry setup_cell->run_scan analyze Analyze Current-Potential Data run_scan->analyze end End analyze->end

Caption: Electrochemical testing workflow.

Methanol_Oxidation_Pathway Ni Ni NiOH2 Ni(OH)2 Ni->NiOH2 + OH- NiOOH NiOOH NiOH2->NiOOH - e- NiOOH->NiOH2 + e- Methanol CH3OH Intermediates Oxidation Intermediates Methanol->Intermediates Oxidation on NiOOH surface CO2 CO2 Intermediates->CO2

Caption: Methanol oxidation on nickel.

References

The Dawn of a New Era in Methanol Conversion: A Technical Guide to Novel Nickel-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The global pursuit of sustainable energy and chemical production has intensified research into efficient methanol conversion technologies. Methanol, a versatile C1 building block derivable from various renewable and conventional feedstocks, holds immense potential as a precursor for valuable hydrocarbons and a fuel for clean energy generation. At the heart of these conversion processes lies the catalyst, and recent breakthroughs in nickel-based materials are paving the way for more efficient, selective, and cost-effective solutions. This in-depth technical guide provides a comprehensive overview of the discovery and application of novel nickel-based catalysts for three key methanol conversion pathways: methanol to hydrocarbons (MTH), aqueous-phase reforming (APR) of methanol for hydrogen production, and electrooxidation of methanol for fuel cells and electrosynthesis.

This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and visual representations of reaction mechanisms and workflows to facilitate further research and development in this burgeoning field.

Methanol to Hydrocarbons (MTH) over Ni-ZSM-5 Catalysts

The conversion of methanol to hydrocarbons, particularly olefins and gasoline-range products, is a cornerstone of alternative fuel production. Zeolite catalysts, with their shape-selective properties, have been extensively studied for this process. The incorporation of nickel into the ZSM-5 zeolite framework has been shown to enhance catalyst stability and influence product selectivity.

Experimental Protocol: Synthesis of Ni-ZSM-5 by Incipient Wetness Impregnation

This protocol details the synthesis of a Ni-modified ZSM-5 catalyst using the incipient wetness impregnation method, a common and effective technique for dispersing a metal onto a porous support.[1][2][3]

Materials:

  • H-ZSM-5 zeolite powder (SiO2/Al2O3 ratio of 30)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Support Preparation: The H-ZSM-5 zeolite is calcined in air at 550 °C for 3 hours to remove any adsorbed impurities and ensure a consistent starting material.[4]

  • Precursor Solution Preparation: Calculate the amount of nickel nitrate hexahydrate required to achieve the desired nickel loading (e.g., 1-10 wt%). Dissolve the calculated amount of the nickel precursor in a volume of deionized water equal to the pore volume of the H-ZSM-5 support. This is the "incipient wetness" point.

  • Impregnation: Add the nickel precursor solution to the calcined H-ZSM-5 powder dropwise while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.

  • Drying: The impregnated catalyst is dried in an oven at 110 °C overnight to remove the solvent.[4]

  • Calcination: The dried catalyst is then calcined in air at 550 °C for 3 hours. The heating ramp rate should be controlled to avoid rapid decomposition of the nitrate precursor. This step converts the nickel nitrate to nickel oxide.[4]

  • Reduction (Optional): For applications requiring metallic nickel, the calcined catalyst can be reduced in a stream of hydrogen gas at an elevated temperature.

Data Presentation: Performance of Ni-ZSM-5 Catalysts

The performance of Ni-ZSM-5 catalysts in the MTH reaction is highly dependent on the nickel loading and reaction conditions. The following table summarizes typical performance data.

CatalystNi Loading (wt%)Temperature (°C)Methanol Conversion (%)Hydrocarbon Selectivity (%)Reference
H-ZSM-50450~95Varies[5]
1% Ni/ZSM-51450>98Increased aromatics[6]
5% Ni/ZSM-55450~100Enhanced stability[7][8]
8% Ni/ZSM-58450~100Improved lifetime[7][8]
Visualization: The Dual-Cycle Mechanism of MTH Conversion

The conversion of methanol to hydrocarbons over ZSM-5 catalysts is widely accepted to proceed via a "hydrocarbon pool" mechanism, which involves two interconnected catalytic cycles: an olefin-based cycle and an aromatic-based cycle.[7][8][9] This dual-cycle mechanism explains the formation of a wide range of hydrocarbon products.

Dual_Cycle_Mechanism cluster_olefin_cycle Olefin-Based Cycle cluster_aromatic_cycle Aromatic-Based Cycle Methanol_Olefin Methanol Olefins Light Olefins (C2-C4) Methanol_Olefin->Olefins Methylation/ Cracking Higher_Olefins Higher Olefins (C5+) Olefins->Higher_Olefins Oligomerization Aromatics Aromatics (Benzene, Toluene, etc.) Olefins->Aromatics Cyclization & H-transfer Higher_Olefins->Olefins Cracking Methanol_Aromatic Methanol Methanol_Aromatic->Aromatics Methylation Aromatics->Olefins Side-chain alkylation Polymethylated_Aromatics Polymethylated Aromatics Aromatics->Polymethylated_Aromatics Methylation Polymethylated_Aromatics->Olefins Dealkylation Methanol_DME Methanol/DME Equilibrium Methanol_DME->Methanol_Olefin Methanol_DME->Methanol_Aromatic

Dual-Cycle Mechanism for MTH Conversion

Aqueous-Phase Reforming (APR) of Methanol over Ni-Ce/γ-Al₂O₃ Catalysts

Aqueous-phase reforming is a promising technology for producing hydrogen from biomass-derived oxygenates like methanol at relatively low temperatures and high pressures. Nickel-based catalysts are attractive for this process due to their activity and lower cost compared to precious metals. The addition of ceria (CeO₂) as a promoter to a nickel catalyst supported on gamma-alumina (γ-Al₂O₃) has been shown to enhance performance and stability.[10][11]

Experimental Protocol: Hydrothermal Synthesis of Ni-Ce/γ-Al₂O₃

This protocol describes a hydrothermal synthesis method for preparing a Ni-Ce/γ-Al₂O₃ catalyst.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • γ-Al₂O₃ powder

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O, Ce(NO₃)₃·6H₂O, and a significant excess of urea in deionized water.

  • Dispersion of Support: Disperse the γ-Al₂O₃ powder in the precursor solution and stir vigorously to form a homogeneous suspension.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). The urea will decompose to generate ammonia, which acts as a precipitating agent, leading to the deposition of nickel and cerium hydroxide precursors onto the alumina support.

  • Washing and Drying: After cooling the autoclave, the solid product is collected by filtration or centrifugation, washed repeatedly with deionized water and ethanol to remove residual ions, and then dried in an oven at 100-120 °C overnight.

  • Calcination: The dried powder is calcined in air at a high temperature (e.g., 500-600 °C) for several hours to decompose the hydroxides into their respective oxides and to ensure good adhesion to the support.

Data Presentation: Performance of Ni-Ce/γ-Al₂O₃ in Methanol APR

The addition of ceria to the Ni/γ-Al₂O₃ catalyst generally leads to higher methanol conversion and hydrogen selectivity.

CatalystTemperature (°C)Pressure (bar)Methanol Conversion (%)H₂ Selectivity (%)Reference
Ni/γ-Al₂O₃22530~60~70[10]
Ni-Ce/γ-Al₂O₃22530>80>90[10][11]
Ni-Ce/γ-Al₂O₃25030>95>95[12]
Visualization: Reaction Network of Aqueous-Phase Reforming

The aqueous-phase reforming of methanol over nickel-based catalysts involves a network of reactions, primarily the decomposition of methanol and the water-gas shift reaction.[13][14]

APR_Reaction_Network cluster_reforming Methanol Reforming cluster_wgs Water-Gas Shift Methanol CH₃OH CO CO Methanol->CO Decomposition H2 H₂ Methanol->H2 Decomposition H2O H₂O CO->H2O Intermediate CO2 CO₂ CO->CO2 H2O->H2

Aqueous-Phase Reforming Reaction Network

Electrooxidation of Methanol on NiMn-LDH Catalysts

The direct methanol fuel cell (DMFC) is a promising technology for portable power applications. The efficiency of DMFCs is largely dependent on the anode catalyst's ability to oxidize methanol effectively. Nickel-based layered double hydroxides (LDHs), particularly those incorporating manganese (Mn), have emerged as highly active and cost-effective electrocatalysts for the methanol oxidation reaction (MOR) in alkaline media.

Experimental Protocol: In-situ Hydrothermal Growth of NiMn-LDH on Nickel Foam

This protocol describes the direct growth of NiMn-LDH nanosheets on a nickel foam substrate, which serves as both the support and the current collector.[15]

Materials:

  • Nickel foam (NF)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) nitrate

  • Ammonium fluoride (NH₄F)

  • Hexamethylenetetramine (HMT)

  • Deionized water

  • Acetone

  • Hydrochloric acid (HCl, 2M)

  • Ethanol

Procedure:

  • Substrate Pre-treatment: Clean a piece of nickel foam by sonicating it sequentially in acetone, 2M HCl, deionized water, and ethanol for 15 minutes each to remove surface oxides and organic contaminants.

  • Precursor Solution Preparation: In a beaker, dissolve Ni(NO₃)₂·6H₂O, MnCl₂·4H₂O (or the corresponding nitrate salt), NH₄F, and HMT in deionized water with stirring to form a clear solution.

  • Hydrothermal Synthesis: Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave, ensuring the nickel foam is fully immersed. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 90-120 °C) for a set duration (e.g., 6-12 hours). During this process, HMT will slowly decompose, providing a gradual release of hydroxide ions, leading to the in-situ growth of NiMn-LDH nanosheets on the nickel foam surface.

  • Washing and Drying: After the hydrothermal reaction, allow the autoclave to cool to room temperature. Remove the NiMn-LDH/NF electrode, rinse it thoroughly with deionized water and ethanol, and then dry it in a vacuum oven at 60 °C for 6 hours.

Data Presentation: Electrochemical Performance of NiMn-LDH

The electrochemical performance of NiMn-LDH for methanol oxidation is typically evaluated by cyclic voltammetry and chronoamperometry.

CatalystMethanol Conc. (M)KOH Conc. (M)Peak Current Density (mA/cm²)Onset Potential (V vs. RHE)Reference
Ni(OH)₂/NF0.10.124.0~1.35[4]
NiMn-LDH/NF0.10.138.4~1.30[4]
NiCo-LDH/NF0.51.0761~1.3[1]
NiFe-LDH/NF0.51.0250~1.35[16]
Visualization: The Bifunctional Mechanism of Methanol Electrooxidation

The enhanced activity of Ni-based LDHs for methanol oxidation is attributed to a bifunctional mechanism where both the nickel sites and adjacent hydroxyl groups or other metal sites play a role in the catalytic cycle.[6][17]

Bifunctional_Mechanism cluster_catalyst_surface Catalyst Surface cluster_methanol_oxidation Methanol Oxidation Ni_II Ni(II)-(OH)₂ Ni_III Ni(III)OOH Ni_II->Ni_III Oxidation (+OH⁻, -e⁻) Ni_III->Ni_II Reduction (+e⁻, -H₂O) Adsorbed_Methanol CH₃OH(ads) Ni_III->Adsorbed_Methanol Active Site Methanol CH₃OH Methanol->Adsorbed_Methanol Intermediates Intermediates (e.g., CHxO) Adsorbed_Methanol->Intermediates Dehydrogenation on Ni(III) Intermediates->Ni_III Regenerates Ni(II) Formate HCOO⁻ Intermediates->Formate Oxidation by adjacent OH CO2 CO₂ Formate->CO2 Further Oxidation

Bifunctional Mechanism of Methanol Electrooxidation

References

Methodological & Application

Application Notes and Protocols for Dip-Coating Synthesis of Nickel Oxide Films for Methanol Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nickel oxide (NiO) thin films using the dip-coating method for application in methanol sensing.

Introduction

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap (3.5–4.0 eV) that has garnered significant attention for its potential use in various applications, including gas sensors.[1] Its inherent properties, such as good chemical stability, high sensitivity, and fast response times to certain gases, make it a promising material for the fabrication of methanol sensors.[1][2] Methanol, a volatile organic compound, is widely used in industrial processes and as a potential alternative fuel. However, it is also toxic, necessitating the development of reliable sensors for its detection.[1]

The dip-coating method is a simple, cost-effective, and scalable technique for depositing thin films on various substrates.[3][4] This method allows for good control over film thickness and uniformity by optimizing parameters such as withdrawal speed, immersion time, and the number of coating cycles.[5][6] These notes will detail the synthesis of NiO films via dip-coating and their subsequent application in methanol sensing.

Experimental Protocols

This section provides a detailed methodology for the dip-coating synthesis of NiO thin films for methanol sensors.

Materials and Equipment
  • Precursor: Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Solvent: 2-Methoxyethanol

  • Stabilizer: Monoethanolamine (MEA)

  • Substrates: Fluorine-doped tin oxide (FTO) glass or ceramic tubes

  • Equipment:

    • Magnetic stirrer with hot plate

    • Dip-coater

    • Muffle furnace

    • Ultrasonic bath

    • Beakers, graduated cylinders, and other standard laboratory glassware

Substrate Preparation
  • Clean the FTO glass or ceramic tube substrates by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

  • Dry the substrates in an oven at 100 °C for 30 minutes before the dip-coating process.

Precursor Solution Preparation
  • Prepare a 0.1 M solution of nickel acetate tetrahydrate by dissolving the appropriate amount in 2-methoxyethanol.

  • Add monoethanolamine (MEA) dropwise to the solution while stirring. The molar ratio of MEA to nickel acetate should be 1:1.

  • Stir the solution at 60 °C for 1 hour to obtain a clear and homogeneous precursor solution.

  • Age the solution for 24 hours at room temperature before use.

Dip-Coating Procedure
  • Immerse the cleaned substrate into the precursor solution for a dwell time of 30-60 seconds.

  • Withdraw the substrate from the solution at a constant speed of 50-100 mm/min.

  • Dry the coated substrate at 100 °C for 10 minutes to evaporate the solvent.

  • Repeat the dip-coating and drying cycle 3-5 times to achieve the desired film thickness.

  • After the final coating cycle, anneal the film in a muffle furnace at 500 °C for 2 hours in air.[4][7]

Data Presentation

The performance of dip-coated NiO-based methanol sensors is summarized in the table below.

Sensor MaterialOperating Temperature (°C)Methanol ConcentrationResponseResponse Time (s)Recovery Time (s)Reference
SnO₂-NiO Composite22510 ppm15.1287[1][7]
NiO-CuORoom Temperature0.3 M12.2 mA·cm⁻² (Current Density)--[4]
Ni₀.₉₅Cr₀.₀₅O₂₊δRoom Temperature0.3 M6.5 mA·cm⁻² (Current Density)--[4]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_coating Dip-Coating Process cluster_post Post-Processing cluster_characterization Characterization sub_prep Substrate Cleaning sol_prep Precursor Solution Preparation dip Immersion & Withdrawal sol_prep->dip dry Drying @ 100°C dip->dry repeat Repeat 3-5x dry->repeat repeat->dip Next Cycle anneal Annealing @ 500°C repeat->anneal Final Cycle sensor_fab Sensor Fabrication anneal->sensor_fab sensor_test Methanol Sensing Test sensor_fab->sensor_test

Caption: Experimental workflow for the dip-coating synthesis of NiO films.

Methanol Sensing Mechanism

sensing_mechanism cluster_air In Air cluster_methanol In Methanol Vapor O2_air O₂(gas) NiO_surface_air NiO Surface O2_air->NiO_surface_air Adsorption O2_ads O₂⁻(ads) hole_layer Hole Accumulation Layer (High Conductance) O2_ads->hole_layer NiO_surface_methanol NiO Surface with O₂⁻(ads) NiO_surface_air->O2_ads e⁻ capture CH3OH CH₃OH(gas) CH3OH->NiO_surface_methanol Reaction reaction_products CO₂ + H₂O NiO_surface_methanol->reaction_products electron_release Electron Release to NiO NiO_surface_methanol->electron_release hole_depletion Hole Depletion Layer (Low Conductance) electron_release->hole_depletion Recombination

Caption: Methanol sensing mechanism of p-type NiO semiconductor films.

Discussion

The sensing mechanism of p-type NiO towards methanol, an n-type (reducing) gas, is based on the change in the electrical conductivity of the NiO film upon exposure to methanol vapor. In an air atmosphere, oxygen molecules are adsorbed on the NiO surface and capture electrons from the valence band of the NiO, forming chemisorbed oxygen ions (O⁻, O²⁻, or O₂⁻). This process increases the concentration of holes (majority charge carriers in p-type semiconductors), leading to the formation of a hole accumulation layer and a decrease in the sensor's resistance.

When the sensor is exposed to methanol vapor, the methanol molecules react with the adsorbed oxygen ions on the NiO surface. This reaction releases the trapped electrons back into the NiO film. These released electrons recombine with the holes, leading to a decrease in the hole concentration and an increase in the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of methanol, forming the basis of the sensing signal. The formation of p-n heterojunctions, for instance with n-type materials like SnO₂, can further enhance the sensor's response by modulating the depletion region at the interface.[1][7]

References

Application Notes and Protocols for Electrodeposition of Nickel Nanoparticles for Methanol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of nickel nanoparticles (Ni-NPs) as efficient catalysts for methanol oxidation. This technology is particularly relevant for the development of direct methanol fuel cells (DMFCs) and various electrochemical sensors.

Introduction

Nickel-based nanomaterials are emerging as cost-effective and highly efficient electrocatalysts for the oxidation of small organic molecules, including methanol.[1] Their catalytic activity stems from the Ni(II)/Ni(III) redox couple in alkaline media, which facilitates the oxidation of methanol at lower potentials compared to noble metal catalysts.[2][3] Electrodeposition offers a versatile and straightforward method for synthesizing and immobilizing Ni-NPs onto various conductive substrates, allowing for precise control over particle size, morphology, and distribution, which in turn influences the catalytic performance.[4]

Core Principles

The electrocatalytic oxidation of methanol on nickel surfaces in an alkaline medium is generally understood to proceed via the following steps:

  • Formation of the Active Species: In the presence of a supporting electrolyte like sodium hydroxide (NaOH), the nickel surface is first oxidized to form nickel(II) hydroxide (Ni(OH)₂). Subsequently, at a specific potential, Ni(OH)₂ is further oxidized to nickel(III) oxyhydroxide (NiOOH), which is the active species for methanol oxidation.[2][5]

  • Methanol Oxidation: Methanol is then catalytically oxidized by NiOOH, which is itself reduced back to Ni(OH)₂.[2][5] The overall process regenerates the active sites for continuous catalysis.

  • Product Formation: The oxidation of methanol can lead to various products, with formate being a major product at lower potentials and carbonate ions being formed at higher potentials.[5]

Experimental Protocols

This section details the protocols for the preparation of the working electrode, the electrodeposition of nickel nanoparticles, and the electrochemical evaluation of their catalytic activity towards methanol oxidation.

Preparation of the Working Electrode

A clean and smooth electrode surface is crucial for uniform and adherent nanoparticle deposition. The following protocol is for a glassy carbon electrode (GCE), a commonly used substrate.

Materials:

  • Glassy carbon electrode (GCE)

  • Alumina slurries (e.g., 0.3 µm and 0.05 µm)

  • Polishing cloth

  • Ethanol

  • Distilled water

  • Ultrasonic bath

Procedure:

  • Polish the GCE with alumina slurries on a polishing cloth, starting with the larger particle size and finishing with the smaller one.

  • Rinse the electrode thoroughly with distilled water.

  • Place the electrode in ethanol and sonicate for a few minutes to remove any adsorbed particles.[2]

  • Rinse again with distilled water and allow it to dry at room temperature.

Electrodeposition of Nickel Nanoparticles

Two common electrochemical methods for depositing nickel nanoparticles are potentiostatic (constant potential) and galvanostatic (constant current) deposition.

Protocol 1: Potentiostatic Deposition [2]

Materials:

  • Prepared working electrode (e.g., GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Deposition solution: 1.0 mM Nickel Nitrate (Ni(NO₃)₂) in 0.1 M acetate buffer solution (pH 4.0).[2]

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing the deposition solution.

  • Apply a constant potential of -1.0 V (vs. Ag/AgCl) for a deposition time of 5.0 minutes.[2]

  • After deposition, carefully remove the electrode from the cell, rinse it with distilled water, and dry it.

Protocol 2: Formation of Nickel Hydroxide Nanoparticles [2]

For enhanced catalytic activity, the deposited metallic nickel nanoparticles are often converted to nickel hydroxide nanoparticles.

Materials:

  • Nickel-modified electrode from the previous step

  • 0.1 M NaOH solution

Procedure:

  • Place the nickel-modified electrode in a 0.1 M NaOH solution.

  • Cycle the potential between 0.0 V and 0.8 V for 200 cycles.[2] In the initial cycles, an anodic peak corresponding to the oxidation of metallic nickel to nickel hydroxide will be observed, which diminishes in subsequent cycles.[2]

Electrochemical Characterization and Methanol Oxidation Studies

Cyclic voltammetry (CV) is a powerful technique to characterize the redox behavior of the modified electrode and to evaluate its catalytic activity for methanol oxidation.

Materials:

  • Prepared Ni-NP modified electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Electrolyte solution: 1.0 M NaOH

  • Methanol (for oxidation studies)

Procedure:

  • Characterization of the Modified Electrode:

    • Record the cyclic voltammogram of the modified electrode in 1.0 M NaOH solution at a scan rate of 20 mV/s.[3] A pair of redox peaks corresponding to the Ni(II)/Ni(III) couple should be observed.

  • Methanol Oxidation:

    • Add a specific concentration of methanol (e.g., 0.4 M) to the NaOH electrolyte.[3]

    • Record the cyclic voltammogram in the same potential window. An increase in the anodic peak current and a decrease in the cathodic peak current compared to the methanol-free electrolyte indicate the electrocatalytic oxidation of methanol.[2]

    • To study the effect of methanol concentration, vary the methanol concentration in the electrolyte (e.g., from 0.05 M to 0.6 M) and record the CVs.[4]

Data Presentation

The performance of different electrodeposited nickel nanoparticle catalysts for methanol oxidation can be compared based on key electrochemical parameters.

Catalyst SystemSubstrateDeposition MethodElectrolyteOnset Potential (V vs. ref)Anodic Peak Potential (V vs. ref)Peak Current Density (mA cm⁻²)Reference
Ni Nanoparticles from EthalinePencil GraphiteElectrodeposition1 M Methanol in 1 M H₂SO₄0.310.676.01
Ni Nanoparticles from Acetate BufferPencil GraphiteElectrodeposition1 M Methanol in 1 M H₂SO₄0.370.655.6
NiSn (2:1) NanoparticlesCarbon BlackCo-reduction0.5 M KOH + 0.5 M Methanol0.482 (vs. Hg/HgO)-10.8[6]
NiSn (1:1) NanoparticlesCarbon BlackCo-reduction0.5 M KOH + 0.5 M Methanol0.483 (vs. Hg/HgO)-4.7[6]
NiSn (1:2) NanoparticlesCarbon BlackCo-reduction0.5 M KOH + 0.5 M Methanol0.516 (vs. Hg/HgO)-1.7[6]
Ni₂.₅Co₀.₅Sn₂ Nanoparticles-Colloidal Synthesis1.0 M KOH + 1.0 M Methanol--1050 (mA mg⁻¹)[7]
Ni₃Sn₂ Nanoparticles-Colloidal Synthesis1.0 M KOH + 1.0 M Methanol--563 (mA mg⁻¹)[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Electrode Preparation cluster_depo Electrodeposition cluster_char Characterization & Analysis A Polish GCE with Alumina Slurry B Rinse with Distilled Water A->B C Sonicate in Ethanol B->C D Final Rinse and Dry C->D E Assemble 3-Electrode Cell D->E Prepared Electrode F Apply Deposition Potential/Current E->F G Rinse and Dry Modified Electrode F->G H Cyclic Voltammetry in NaOH G->H Modified Electrode I Cyclic Voltammetry with Methanol H->I J Data Analysis I->J

Caption: Experimental workflow for the electrodeposition and characterization of nickel nanoparticles.

Methanol Oxidation Pathway

Methanol_Oxidation_Pathway cluster_catalyst Catalyst Surface Ni Ni NiOH2 Ni(OH)₂ Ni->NiOH2 OH⁻ NiOOH NiOOH NiOH2->NiOOH -e⁻, -H⁺ NiOOH->NiOH2 +e⁻, +H⁺ NiOOH->NiOH2 Catalytic Reduction Methanol CH₃OH Products Oxidation Products (e.g., Formate) Methanol->Products Oxidation

Caption: Simplified reaction pathway for methanol oxidation on a nickel-based catalyst.

References

Application Notes and Protocols for Nickel Foam as an Electrode in Direct Methanol Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nickel foam as a three-dimensional (3D) electrode support for catalysts in direct methanol fuel cells (DMFCs). The inherent properties of nickel foam, such as its high porosity, large surface area, and excellent conductivity, make it an ideal substrate for enhancing the catalytic activity and stability of anode materials for methanol oxidation.[1]

Introduction to Nickel Foam Electrodes in DMFCs

Direct methanol fuel cells (DMFCs) are promising energy conversion devices, particularly for portable electronic applications, due to their high energy density and ease of refueling with liquid methanol.[2] A critical component of a DMFC is the anode, where the methanol oxidation reaction (MOR) occurs. While platinum-based catalysts are traditionally used, their high cost and susceptibility to poisoning by carbonaceous intermediates have driven research towards more cost-effective and robust alternatives.[2][3]

Nickel-based catalysts have emerged as a promising option for MOR in alkaline media.[4] Nickel foam, with its interconnected 3D porous structure, serves as an excellent conductive support for these catalysts. This architecture facilitates efficient mass transport of reactants and products, provides a large surface area for catalyst loading, and can be used directly as an electrode without the need for a binder, ensuring good electrical contact with the active material.[1]

Performance of Nickel Foam-Based Electrodes for Methanol Oxidation

The performance of nickel foam-based electrodes is highly dependent on the catalyst material deposited onto its surface. Various nickel-based and noble metal-decorated catalysts have been investigated to enhance the electrocatalytic activity towards methanol oxidation. The following table summarizes the performance of several catalyst systems on nickel foam supports.

Catalyst MaterialElectrolyteOnset Potential (V vs. Ag/AgCl)Peak Current DensityStabilityReference
NiCo2S4 1 M KOH + 0.5 M CH3OH~0.35194 mA mg⁻¹ at 0.6 V72.2% current retention after 1000 cycles[1][5]
Ni/Ni(OH)2 Nanoflakes 2.0 M KOH + 0.5 M CH3OH0.33545 A/cm² gcat at 0.6 VStable for over 3 hours[6]
NiS/NiO Heterostructure Alkaline media + 0.8 M CH3OH0.34837 mA cm⁻² at 0.6 VNot specified[7]
Ni-B-Co Nanoparticles 1.0 M NaOH + 1.0 M CH3OHNot specifiedNot specifiedNot specified[4]
Pd-modified Ni Foam Basic media + 0.5 M CH3OHNot specified~650 A g⁻¹Not specified[8]
Pt on Ni Foam KOH solution + 0.1-1.0 M CH3OHLowered compared to bare Ni foamIncreased electrocatalytic activityNi/C/Pt most resistant to poisoning[2][3]

Experimental Protocols

Preparation of Catalyst-Coated Nickel Foam Electrodes

This section provides detailed protocols for the preparation of catalyst-coated nickel foam electrodes using hydrothermal synthesis and electrodeposition methods.

3.1.1. Hydrothermal Synthesis of NiCo2S4 on Nickel Foam

This protocol is adapted from a method for synthesizing hierarchical NiCo2S4 nanostructures directly onto nickel foam.[1][5]

Materials:

  • Nickel foam (NF)

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

  • Urea (CO(NH2)2)

  • Thioacetamide (CH3CSNH2)

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Pre-treatment of Nickel Foam:

    • Cut the nickel foam to the desired dimensions (e.g., 2 cm x 2 cm).

    • Clean the nickel foam by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.[2]

    • Rinse thoroughly with DI water and ethanol.

    • Dry the cleaned nickel foam in a vacuum oven at 60°C.

  • Synthesis of Ni-Co Precursor on Nickel Foam:

    • Prepare a precursor solution by dissolving Ni(NO3)2·6H2O (1 mmol), Co(NO3)2·6H2O (2 mmol), and urea (7 mmol) in 40 mL of DI water.[1]

    • Place the pre-treated nickel foam into a 60 mL Teflon-lined autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it at 120°C for 6 hours.[1]

    • After cooling to room temperature, take out the nickel foam, wash it with DI water and ethanol, and dry it at 60°C.

  • Conversion to NiCo2O4 (Optional Intermediate Step):

    • Anneal the precursor-coated nickel foam in air at 350°C for 2 hours to obtain NiCo2O4 nanowires on the nickel foam.[1]

  • Sulfidation to NiCo2S4:

    • Prepare a solution by dissolving thioacetamide (5 mmol) in 25 mL of DI water.[1]

    • Transfer this solution into a 60 mL Teflon-lined autoclave.

    • Place the NiCo2O4-coated nickel foam (or the precursor-coated foam) on a Teflon support above the thioacetamide solution.

    • Seal the autoclave and heat at 120°C for 6 hours.[1]

    • After cooling, wash the resulting NiCo2S4/Ni foam electrode with DI water and ethanol, and then dry it under vacuum at 50°C for 2 hours.[1]

3.1.2. Electrodeposition of Platinum on Nickel Foam

This protocol describes a general procedure for the electrodeposition of platinum nanoparticles onto a nickel foam substrate.

Materials:

  • Nickel foam

  • Chloroplatinic acid (H2PtCl6) solution

  • Supporting electrolyte (e.g., 0.5 M H2SO4)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: Ni foam, Counter electrode: Platinum wire/mesh, Reference electrode: Ag/AgCl or Saturated Calomel Electrode - SCE)

Procedure:

  • Pre-treatment of Nickel Foam:

    • Clean the nickel foam as described in section 3.1.1.

  • Electrochemical Deposition:

    • Set up the three-electrode electrochemical cell with the cleaned nickel foam as the working electrode.

    • Prepare the plating solution containing a specific concentration of H2PtCl6 and the supporting electrolyte.

    • Perform electrodeposition using either potentiostatic (constant potential) or galvanostatic (constant current) mode. For example, apply a constant potential of -0.2 V vs. Ag/AgCl for a specific duration to deposit Pt nanoparticles.

    • The deposition time and potential/current will determine the loading and morphology of the Pt nanoparticles.

  • Post-treatment:

    • After deposition, rinse the Pt-coated nickel foam electrode thoroughly with DI water to remove any residual plating solution.

    • Dry the electrode in an oven at a low temperature (e.g., 60°C).

Electrochemical Characterization Protocols

3.2.1. Cyclic Voltammetry (CV) for Methanol Oxidation

Cyclic voltammetry is used to evaluate the electrocatalytic activity of the prepared electrodes for methanol oxidation.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode: Prepared catalyst-coated nickel foam

  • Counter electrode: Platinum wire/mesh

  • Reference electrode: Ag/AgCl or SCE

  • Electrolyte: 1.0 M KOH (or NaOH) solution containing 0.5 M to 1.0 M methanol.[3][5]

Procedure:

  • Assemble the three-electrode cell with the prepared working electrode.

  • Purge the electrolyte with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Set the potential window for the CV scan. A typical range for methanol oxidation on nickel-based catalysts is from -0.2 V to 0.8 V vs. Ag/AgCl.[3]

  • Set the scan rate, typically between 20 mV/s and 100 mV/s.

  • Run the cyclic voltammetry for a number of cycles until a stable voltammogram is obtained.

  • Record the forward and backward scans. The peak current density in the forward scan is an indicator of the catalytic activity for methanol oxidation.

3.2.2. Chronoamperometry for Stability Testing

Chronoamperometry is employed to assess the long-term stability and tolerance to poisoning of the catalyst.

Apparatus:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Assemble the three-electrode cell and purge the electrolyte as in the CV protocol.

  • Apply a constant potential at which significant methanol oxidation occurs (e.g., 0.60 V vs. Ag/AgCl) to the working electrode.[5]

  • Record the current as a function of time for an extended period (e.g., 3600 to 7200 seconds or longer).[5]

  • A slower decay in current over time indicates better stability and resistance to catalyst poisoning.

Methanol Oxidation Reaction Pathway and Experimental Workflow

Methanol Oxidation Reaction (MOR) Signaling Pathway

The electro-oxidation of methanol on nickel-based catalysts in an alkaline medium is a complex process. The generally accepted mechanism involves the formation of a nickel oxyhydroxide (NiOOH) species on the electrode surface, which then acts as the oxidizing agent for methanol. The reaction proceeds through several intermediate steps, ultimately leading to the formation of carbonate and water. Recent studies also suggest a CO-free pathway on NiOOH with oxygen vacancies, which is beneficial for avoiding catalyst poisoning.[9][10]

MOR_Pathway NiOH2 Ni(OH)₂ NiOOH NiOOH (Active Species) NiOH2->NiOOH Electrochemical Oxidation NiOOH->NiOH2 Chemical Reduction Intermediates Adsorbed Intermediates (e.g., CH₂O, CHO, Formate) MeOH_ads CH₃OH (adsorbed) MeOH_ads->Intermediates Oxidation by NiOOH Carbonate CO₃²⁻ (product) Intermediates->Carbonate Further Oxidation H2O_e H₂O + e⁻ H2O_e2 H₂O + e⁻ Carbonate->H2O_e2 Release to solution MeOH_sol Methanol (CH₃OH) in solution MeOH_sol->MeOH_ads Adsorption OH_ion Hydroxide Ions (OH⁻)

Caption: Methanol oxidation pathway on a nickel-based catalyst.

Experimental Workflow for Electrode Preparation and Characterization

The following diagram illustrates the logical workflow from nickel foam pre-treatment to the electrochemical evaluation of the final electrode.

Workflow cluster_prep Electrode Preparation cluster_char Electrochemical Characterization start Start: Bare Nickel Foam pretreatment Pre-treatment (Cleaning & Activation) start->pretreatment synthesis_choice Catalyst Synthesis Method pretreatment->synthesis_choice hydrothermal Hydrothermal Synthesis synthesis_choice->hydrothermal Option 1 electrodeposition Electrodeposition synthesis_choice->electrodeposition Option 2 post_treatment Post-treatment (Washing & Drying) hydrothermal->post_treatment electrodeposition->post_treatment final_electrode Final Catalyst-Coated Nickel Foam Electrode post_treatment->final_electrode cv Cyclic Voltammetry (CV) - Activity Assessment final_electrode->cv ca Chronoamperometry (CA) - Stability Assessment final_electrode->ca eis Electrochemical Impedance Spectroscopy (EIS) - Kinetics Analysis final_electrode->eis

Caption: Experimental workflow for electrode fabrication and testing.

References

Application of Nickel Alloys in High-Temperature Methanol Reforming: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

High-temperature methanol reforming is a crucial process for producing hydrogen, a clean energy carrier, for various applications, including fuel cells. Nickel-based catalysts are widely employed in this process due to their high activity and relatively low cost compared to noble metal catalysts. The addition of other metals to form nickel alloys can significantly enhance the catalyst's performance by improving its stability, selectivity, and resistance to deactivation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with nickel alloys in high-temperature methanol reforming.

Key Nickel Alloys and Their Performance

Several nickel alloys have demonstrated significant potential in high-temperature methanol reforming. The choice of alloying element and support material plays a critical role in the catalyst's overall efficiency. Below is a summary of the performance of some prominent nickel-based catalysts.

Catalyst CompositionSupportTemperature (°C)Methanol Conversion (%)Hydrogen (H₂) Selectivity (%)Carbon Monoxide (CO) Selectivity (%)Reference
Ni-Ce γ-Al₂O₃250HighHighLow[1]
Ni-Sn MgO-Al₂O₃350~66~70Not specified[2]
Ni-In MgO-Al₂O₃300~85~97Low (methanation suppressed)
Cu-Ni (30% Cu-10% Ni) CeO₂·Al₂O₃250100HighLow
Cu-Ni (30% Cu-10% Ni) ZrO₂·Al₂O₃160HighHighHigher than CeO₂·Al₂O₃ supported catalyst
Ni/ZrO₂ -400SatisfactoryNot specifiedNot specified[3]
NiTiO₃ -350-500Dominated by methanol decompositionNot specifiedNot specified
NiTiO₃ -500-600Dominated by methanol and water reactionNot specifiedNot specified
Ni/MCM-41 -35045.199.9Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of nickel alloy catalysts. The following protocols provide a general framework for catalyst preparation and performance testing.

Protocol 1: Catalyst Preparation via Wet Impregnation

This protocol describes a common method for synthesizing supported nickel alloy catalysts.

Materials:

  • Nickel salt precursor (e.g., Nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O)

  • Alloying metal salt precursor (e.g., Cerium(III) nitrate hexahydrate, Tin(IV) chloride pentahydrate)

  • Support material (e.g., γ-Al₂O₃, MgO-Al₂O₃)

  • Deionized water or other suitable solvent

  • Drying oven

  • Calcination furnace

  • Reduction furnace with a hydrogen gas supply

Procedure:

  • Support Pre-treatment: The support material is typically calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any impurities and ensure a stable surface.

  • Impregnation Solution Preparation: Dissolve the calculated amounts of the nickel salt and the alloying metal salt in a sufficient volume of deionized water to achieve the desired metal loading on the support. The volume of the solution should be equal to or slightly less than the total pore volume of the support material for incipient wetness impregnation.

  • Impregnation: Add the impregnation solution to the pre-treated support material dropwise while continuously mixing to ensure uniform distribution of the metal precursors.

  • Drying: Dry the impregnated support in an oven at a temperature of 100-120 °C overnight to remove the solvent.

  • Calcination: Calcine the dried catalyst in a furnace in a static air environment. The temperature is typically ramped up slowly (e.g., 5 °C/min) to a final temperature of 400-600 °C and held for several hours to decompose the metal salt precursors into their respective oxides.

  • Reduction: Prior to the reforming reaction, the calcined catalyst is activated by reduction in a flowing hydrogen atmosphere. The catalyst is heated to a specific temperature (e.g., 500-700 °C) in a flow of a hydrogen/inert gas mixture (e.g., 5% H₂ in N₂) for several hours to reduce the metal oxides to their metallic state.

Protocol 2: High-Temperature Methanol Reforming Experiment

This protocol outlines the procedure for evaluating the catalytic performance of the prepared nickel alloys in a fixed-bed reactor system.

Equipment:

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for gases (e.g., N₂, H₂)

  • High-performance liquid chromatography (HPLC) pump for liquid feed (methanol/water mixture)

  • Vaporizer to convert the liquid feed into a gaseous stream

  • Condenser to separate liquid products

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for product gas analysis

Procedure:

  • Catalyst Loading: A known amount of the prepared and reduced catalyst is packed into the fixed-bed reactor, typically supported by quartz wool plugs.

  • System Purging: The reactor system is purged with an inert gas (e.g., N₂) to remove any air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature under a flow of inert gas.

  • Reaction Initiation: Once the desired temperature is reached, the liquid feed (a mixture of methanol and water, typically with a specific steam-to-carbon ratio) is introduced into the vaporizer and then into the reactor using the HPLC pump. The flow rate of the feed is controlled to achieve a specific weight hourly space velocity (WHSV).

  • Product Analysis: The effluent gas from the reactor is passed through a condenser to separate any unreacted methanol and water. The non-condensable gases (H₂, CO₂, CO, and CH₄) are then analyzed online using a gas chromatograph.

  • Data Collection: Methanol conversion and product selectivities are calculated based on the composition of the outlet gas stream determined by the GC analysis. Data is typically collected over a period of time to assess the catalyst's stability.

Visualizations

Methanol Steam Reforming Pathway on Nickel Catalyst

The following diagram illustrates the primary reaction steps involved in methanol steam reforming on a nickel surface. The process begins with the adsorption of methanol and water, followed by a series of dehydrogenation and oxidation steps to produce hydrogen, carbon dioxide, and carbon monoxide.

Methanol_Reforming_Pathway CH3OH_gas CH₃OH(g) CH3OH_ads CH₃OH CH3OH_gas->CH3OH_ads Adsorption H2O_gas H₂O(g) H2O_ads H₂O H2O_gas->H2O_ads Adsorption CH3O_ads CH₃O CH3OH_ads->CH3O_ads O-H Scission CH2OH_ads CH₂OH CH3OH_ads->CH2OH_ads C-H Scission OH_ads OH H2O_ads->OH_ads O_ads O H2O_ads->O_ads H_ads H CH2O_ads CH₂O CH3O_ads->CH2O_ads Dehydrogenation H2_gas H₂(g) H_ads->H2_gas Desorption CO2_ads CO₂* CH2OH_ads->CH2O_ads CHO_ads CHO CH2O_ads->CHO_ads Dehydrogenation CO_ads CO CHO_ads->CO_ads Dehydrogenation CO_ads->CO2_ads Oxidation CO_gas CO(g) CO_ads->CO_gas Desorption CO2_gas CO₂(g) CO2_ads->CO2_gas Desorption

Caption: Reaction network for methanol steam reforming on a nickel catalyst surface.

Experimental Workflow for Catalyst Testing

The following diagram outlines the typical workflow for testing the performance of a nickel alloy catalyst in a fixed-bed reactor system.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (e.g., Wet Impregnation) start->catalyst_prep reactor_loading Load Catalyst into Fixed-Bed Reactor catalyst_prep->reactor_loading system_purge Purge System with Inert Gas (N₂) reactor_loading->system_purge heating Heat Reactor to Reaction Temperature system_purge->heating feed_introduction Introduce Methanol/Water Feed to Vaporizer heating->feed_introduction reforming_reaction High-Temperature Methanol Reforming feed_introduction->reforming_reaction product_condensation Condense Liquid Products reforming_reaction->product_condensation gas_analysis Analyze Gaseous Products (H₂, CO₂, CO, CH₄) using Gas Chromatography product_condensation->gas_analysis data_analysis Calculate Methanol Conversion and Product Selectivities gas_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating catalyst performance.

References

Application Notes and Protocols: CO2 Hydrogenation to Methanol Over Nickel-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and chemical engineering professionals.

Introduction: The conversion of carbon dioxide (CO2), a primary greenhouse gas, into value-added chemicals like methanol is a cornerstone of emerging carbon capture and utilization (CCU) technologies. This process not only mitigates CO2 emissions but also offers a sustainable route to produce a crucial chemical feedstock and potential fuel. While copper-based catalysts are commercially established, nickel-based catalysts are gaining significant attention due to their potential for high activity and unique selectivity.[1] This document provides detailed methodologies and comparative data for the synthesis, characterization, and performance evaluation of nickel-based catalysts for CO2 hydrogenation to methanol.

Section 1: Experimental Protocols

Protocol 1: Catalyst Synthesis via Impregnation

This protocol describes a common and straightforward method for preparing a supported nickel catalyst (e.g., Ni/In2O3 or Ni/CeO2).[2][3]

1.1. Materials & Equipment:

  • Support: Indium (III) oxide (In2O3) or Cerium (IV) oxide (CeO2) powder.

  • Nickel Precursor: Nickel (II) nitrate hexahydrate (Ni(NO3)2·6H2O).

  • Solvent: Deionized water.

  • Beakers, magnetic stirrer, hot plate, rotary evaporator.

  • Drying oven, muffle furnace for calcination.

1.2. Synthesis Procedure:

  • Support Preparation: If required, pre-treat the support material by calcining at a high temperature (e.g., 400-500 °C) for 2-4 hours to remove impurities and stabilize its structure.

  • Precursor Solution: Calculate the required amount of Ni(NO3)2·6H2O to achieve the desired nickel loading (e.g., 5 wt%). Dissolve the precursor salt in a volume of deionized water sufficient to form a paste when added to the support (incipient wetness impregnation).

  • Impregnation: Add the nickel precursor solution to the support powder dropwise while continuously stirring or agitating to ensure uniform distribution.

  • Aging: Allow the resulting paste to age for 6-12 hours at room temperature in a covered beaker to facilitate the diffusion of the precursor into the support pores.

  • Drying: Dry the impregnated material in an oven, typically at 100-120 °C, for 12-24 hours to remove the water.

  • Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Ramp the temperature at a controlled rate (e.g., 5 °C/min) to the calcination temperature (typically 400-500 °C) and hold for 3-5 hours in a static air atmosphere. This step decomposes the nitrate precursor to nickel oxide (NiO).

  • Final Catalyst: After cooling to room temperature, the resulting powder is the catalyst in its oxide form, ready for characterization and pre-reduction.

Protocol 2: Catalyst Characterization

A suite of characterization techniques is essential to understand the catalyst's physicochemical properties, which dictate its performance.

2.1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases (e.g., NiO, Ni, support phases) and estimate crystallite size.

  • Procedure:

    • Pack the catalyst powder into a sample holder.

    • Run the analysis using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range from 10° to 80° with a step size of 0.02°.

    • Analyze the resulting diffractogram by matching peaks to a crystallographic database (e.g., JCPDS).

2.2. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To measure the specific surface area, pore volume, and pore size distribution.

  • Procedure:

    • Degas approximately 100-200 mg of the catalyst sample under vacuum at 200-300 °C for several hours to remove adsorbed moisture and impurities.

    • Perform N2 physisorption analysis at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the BET equation from the adsorption isotherm.

2.3. H2 Temperature-Programmed Reduction (H2-TPR):

  • Purpose: To determine the reducibility of the nickel oxide species and investigate metal-support interactions.

  • Procedure:

    • Place 50-100 mg of the catalyst in a quartz U-tube reactor.

    • Pre-treat the sample by flowing an inert gas (e.g., Argon) at 150-200 °C to clean the surface.

    • Cool to room temperature and switch to a reducing gas mixture (e.g., 5-10% H2 in Argon).

    • Heat the sample at a linear rate (e.g., 10 °C/min) to 700-900 °C.

    • Monitor the H2 consumption with a thermal conductivity detector (TCD).

Protocol 3: Catalytic Performance Evaluation

3.1. Reactor Setup:

  • System: A continuous-flow fixed-bed reactor system is typically used.[4]

  • Components:

    • High-pressure gas lines with mass flow controllers (MFCs) for H2, CO2, and an inert internal standard (e.g., He or N2).[5]

    • A stainless steel reactor tube (e.g., 1/4" or 1/2" outer diameter).

    • A tube furnace with a programmable temperature controller.

    • A back-pressure regulator to maintain the desired system pressure.

    • A condenser or cold trap to separate liquid products.

    • An online Gas Chromatograph (GC) for product analysis.

3.2. Experimental Procedure:

  • Catalyst Loading: Load a fixed amount of catalyst (e.g., 200-500 mg), typically mixed with inert quartz wool or SiC, into the center of the reactor tube.

  • In-situ Reduction: Before the reaction, activate the catalyst by reducing the NiO to metallic Ni. Heat the catalyst under a flow of pure H2 or a diluted H2 mixture to a specific temperature (e.g., 400-500 °C, determined from H2-TPR) for 2-4 hours.[5]

  • Reaction Conditions:

    • After reduction, cool the reactor to the desired starting reaction temperature (e.g., 200 °C).

    • Introduce the reactant gas mixture (CO2, H2) at a specific ratio (typically H2/CO2 = 3:1 or 4:1) and flow rate.[4]

    • Set the system pressure, commonly between 20 and 50 bar.[5][6]

    • The total flow rate and catalyst mass determine the Gas Hourly Space Velocity (GHSV), a critical parameter for comparing catalyst activity.

  • Product Analysis:

    • Allow the reaction to stabilize for at least 1-2 hours at each condition.

    • Analyze the effluent gas stream using an online GC equipped with both a TCD (for permanent gases like H2, CO, CO2) and a Flame Ionization Detector (FID) (for hydrocarbons and oxygenates like methanol).

  • Data Calculation:

    • CO2 Conversion (%): CO2 Conv. = ([CO2]in - [CO2]out) / [CO2]in * 100

    • Methanol Selectivity (%): CH3OH Sel. = [CH3OH]out / ([CO2]in - [CO2]out) * 100 (Note: Moles are calculated on a carbon basis)

    • Space-Time Yield (STY) of Methanol: STY (g_MeOH / kg_cat / h) = (moles of CH3OH produced per hour * molar mass of CH3OH) / (mass of catalyst in kg)

Section 2: Data Presentation

The performance of nickel-based catalysts can vary significantly based on the choice of support, promoters, and reaction conditions. The table below summarizes representative data from the literature.

Catalyst CompositionSupportT (°C)P (bar)H2/CO2 RatioGHSV (mL g⁻¹ h⁻¹)CO2 Conv. (%)CH3OH Sel. (%)STY (mmol g⁻¹ h⁻¹)Reference
CuNi2CeO2-nanotube26030312,00017.8-18.1[2]
10%K-Ni-MoS2MgO3205035,000~35~15~0.59[4]
Cu-Mn-Ni (0.01 Ni:Cu)ZrO22405036,00014.657.8-[6]
Ni/In2O3In2O3-hollow tube30020316,000~15~7518.7[3]
Ni/In2O3In2O3300503-18.554.0~13.7[7][8]
Ni5Ga3SiO2250103-~2~60-[9][10]

*STY converted from g kg⁻¹ h⁻¹ for comparison.

Section 3: Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from catalyst preparation to final data analysis.

G cluster_prep Catalyst Preparation cluster_char Physicochemical Characterization cluster_test Catalytic Performance Evaluation synthesis Synthesis (e.g., Impregnation) drying Drying (110°C) synthesis->drying calcination Calcination (450°C) drying->calcination xrd XRD calcination->xrd Characterize Oxide Form bet BET calcination->bet Characterize Oxide Form tpr H2-TPR calcination->tpr Characterize Oxide Form reduction In-situ Reduction calcination->reduction Load into Reactor reaction CO2 Hydrogenation (T, P, GHSV) reduction->reaction analysis Product Analysis (Online GC) reaction->analysis data Data Calculation (Conversion, Selectivity, STY) analysis->data

Caption: Overall experimental workflow for Ni-catalyzed CO2 hydrogenation.
Simplified Reaction Pathway

This diagram outlines a generalized reaction pathway for CO2 hydrogenation to methanol on a catalyst surface, often proposed to proceed via a formate intermediate.[3]

G cat_surface Catalyst Surface (Ni + Support) co2_gas CO2(g) co2_ads CO2 co2_gas->co2_ads Adsorption h2_gas H2(g) h_ads H h2_gas->h_ads Dissociative Adsorption formate HCOO (Formate) h_ads->formate +H co2_ads->formate +H formaldehyde H2CO (Formaldehyde) formate->formaldehyde +2H, -O* methoxy H3CO* (Methoxy) formaldehyde->methoxy +H methanol_ads CH3OH* methoxy->methanol_ads +H methanol_gas CH3OH(g) methanol_ads->methanol_gas Desorption

References

Probing Methanol's Behavior on Nickel Surfaces: In-Situ Spectroscopy Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in-situ spectroscopic techniques to study the adsorption, decomposition, and reaction pathways of methanol on nickel surfaces. Understanding these interactions at a molecular level is crucial for the development of catalysts for methanol reforming, steam reforming, and direct methanol fuel cells.

Introduction to In-Situ Spectroscopy for Methanol on Nickel

In-situ spectroscopy allows for the real-time observation of molecular species and their transformations on a catalyst surface under reaction conditions. This provides invaluable insights into reaction mechanisms, active sites, and the influence of experimental parameters. For the methanol-nickel system, key techniques include:

  • Infrared Reflection-Absorption Spectroscopy (IRAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): These vibrational spectroscopy techniques identify surface species and their bonding configurations by probing their characteristic vibrational frequencies.

  • Sum-Frequency Generation (SFG) Spectroscopy: A surface-specific vibrational spectroscopy technique that provides information on the structure and orientation of molecules at interfaces.

  • Temperature Programmed Desorption (TPD): This technique identifies the desorption products and their desorption temperatures, providing information on surface bond strengths and reaction kinetics.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the species present on the catalyst surface.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from in-situ spectroscopic studies of methanol on nickel surfaces.

Table 1: Desorption Temperatures of Species from Nickel Surfaces Determined by TPD

Desorbing SpeciesNickel SurfaceDesorption Peak Temperature (K)Reference(s)
Methanol (multilayer)Ni(111)150[1]
Hydrogen (H₂)Ni(111)~350-450[2]
Carbon Monoxide (CO)Ni(111)~350-450[2][3]

Table 2: Binding Energies of Methanol and Intermediates on Nickel Surfaces

Adsorbed SpeciesNickel SurfaceBinding Energy (eV)TechniqueReference(s)
Methanol (CH₃OH)Ni(111)-0.49DFT[4]
Methoxide (CH₃O)Ni(110)-2.67DFT[5]
Formaldehyde (CH₂O)Ni(110)-0.36DFT[5]
Formyl (HCO)Ni(110)-2.67DFT[5]
Hydroxymethyl (CH₂OH)Ni(111)-1.39DFT[4]

Table 3: Vibrational Frequencies of Methanol and Intermediates on Nickel Surfaces

SpeciesVibrational ModeFrequency (cm⁻¹)SurfaceTechniqueReference(s)
Methoxide (CH₃O)C-O stretch~1030Ni(111)SFG[1]
Methoxide (CH₃O)CH₃ symmetric stretch~2820Ni(111)SFG[1]
Methoxide (CH₃O)CH₃ asymmetric stretch~2920Ni(111)SFG[1]
Carbon Monoxide (CO)C-O stretch (bridge)~1900Ni(111)SFG[3]
Carbon Monoxide (CO)C-O stretch (top)~2050Ni(111)SFG[3]

Table 4: XPS Binding Energies for Nickel Species

Nickel SpeciesNi 2p₃/₂ Binding Energy (eV)Reference(s)
Ni(0)852.6[6]
NiO853.7[6]
Ni(OH)₂855.6[6]
Ni₂O₃856.1[7]

Experimental Protocols

Detailed methodologies for key in-situ experiments are provided below.

In-Situ Infrared Reflection-Absorption Spectroscopy (IRAS) / Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

This protocol outlines the general procedure for studying methanol adsorption on a nickel catalyst using in-situ DRIFTS.

Objective: To identify surface species formed during the adsorption and reaction of methanol on a nickel catalyst at different temperatures.

Materials:

  • DRIFTS cell with appropriate windows (e.g., ZnSe, CaF₂)

  • Fourier Transform Infrared (FTIR) spectrometer with a suitable detector (e.g., MCT)

  • Gas handling system with mass flow controllers

  • Temperature controller and furnace for the DRIFTS cell

  • Nickel-based catalyst powder

  • Methanol vapor source

  • Inert gas (e.g., He, Ar) for purging

  • Reactant gases (e.g., H₂, H₂O, O₂) as required for specific reactions

Procedure:

  • Sample Preparation:

    • Load a small amount of the nickel catalyst powder into the sample cup of the DRIFTS cell.

    • Mount the sample cup in the DRIFTS cell and ensure a good seal.

  • Pre-treatment:

    • Install the DRIFTS cell in the FTIR spectrometer.

    • Heat the catalyst under an inert gas flow to a desired temperature (e.g., 400-500 °C) to clean the surface of any contaminants. The specific temperature and duration will depend on the catalyst.

    • If the catalyst requires reduction (e.g., from NiO to Ni), introduce a reducing gas mixture (e.g., 5% H₂ in Ar) at an elevated temperature.

    • Cool the catalyst to the desired adsorption temperature under an inert gas flow.

  • Background Spectrum Acquisition:

    • At the adsorption temperature, collect a background spectrum of the catalyst under the inert gas flow. This spectrum will be subtracted from subsequent spectra to isolate the bands of the adsorbed species.

  • Methanol Adsorption:

    • Introduce a controlled flow of methanol vapor (diluted in an inert gas) into the DRIFTS cell.

    • Collect spectra at regular intervals to monitor the adsorption process until the surface is saturated.

  • Temperature Programmed Surface Reaction (TPSR):

    • After saturation, switch the gas flow back to the inert gas to remove gas-phase methanol.

    • Begin to ramp the temperature of the cell at a controlled rate (e.g., 5-10 °C/min).

    • Continuously collect spectra as the temperature increases to observe the transformation of surface species.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectra to obtain difference spectra showing only the vibrational bands of the adsorbed species.

    • Identify the vibrational modes corresponding to the observed bands to determine the surface intermediates.

Temperature Programmed Desorption (TPD)

This protocol describes a typical TPD experiment to study the desorption of species from a nickel single crystal surface after methanol adsorption.

Objective: To identify the species desorbing from a nickel surface after methanol exposure and to determine their desorption kinetics.

Materials:

  • Ultra-high vacuum (UHV) chamber with a base pressure < 1 x 10⁻¹⁰ Torr

  • Nickel single crystal (e.g., Ni(111)) mounted on a sample holder with heating capabilities

  • Mass spectrometer for detecting desorbing species

  • Gas doser for introducing methanol

  • Sputter gun for sample cleaning

  • Low-energy electron diffraction (LEED) optics for verifying surface structure (optional)

Procedure:

  • Sample Preparation and Cleaning:

    • Mount the nickel single crystal in the UHV chamber.

    • Clean the crystal surface by cycles of Ar⁺ sputtering followed by annealing to a high temperature (e.g., 900-1000 °C) until a clean and well-ordered surface is confirmed (e.g., by LEED).

  • Methanol Adsorption:

    • Cool the crystal to a low temperature (e.g., 100 K) to allow for molecular adsorption.

    • Expose the crystal to a controlled dose of methanol vapor using a gas doser. The exposure is typically measured in Langmuirs (1 L = 1 x 10⁻⁶ Torr·s).

  • TPD Measurement:

    • Position the sample in front of the mass spectrometer.

    • Start recording the mass signals for the expected desorbing species (e.g., m/z = 2 for H₂, 28 for CO, 31 for CH₃O⁺ fragment of methanol, 32 for methanol).

    • Begin heating the sample at a linear rate (e.g., 2-10 K/s).

    • Continue recording the mass signals until the temperature has reached a point where all adsorbed species have desorbed (e.g., 700 K).

  • Data Analysis:

    • Plot the mass spectrometer signal intensity for each mass-to-charge ratio as a function of temperature to obtain the TPD spectra.

    • The temperature at which the desorption rate is maximum (the peak temperature) is related to the desorption energy.

    • The area under the TPD peak is proportional to the amount of the desorbed species.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathways of methanol on nickel surfaces.

Experimental_Workflow cluster_prep Catalyst Preparation & Pre-treatment cluster_exp In-Situ Experiment cluster_analysis Data Analysis p1 Sample Loading p2 Surface Cleaning (Sputtering/Annealing) p1->p2 p3 Reduction (if necessary) p2->p3 e1 Cooling to Adsorption Temperature p3->e1 Transfer to UHV/Reaction Chamber e2 Methanol Dosing e1->e2 e3 Spectroscopic Measurement (IRAS/SFG/XPS) or TPD Ramp e2->e3 a1 Spectral/Thermal Data Acquisition e3->a1 a2 Data Processing (Background Subtraction, Peak Fitting) a1->a2 a3 Identification of Intermediates & Products a2->a3 a4 Kinetic & Mechanistic Analysis a3->a4

A generalized workflow for in-situ spectroscopic studies.

Methanol_Decomposition_Pathway CH3OH_gas CH₃OH(g) CH3OH_ads CH₃OH(ads) CH3OH_gas->CH3OH_ads Adsorption CH3O_ads CH₃O(ads) + H(ads) CH3OH_ads->CH3O_ads O-H Scission CH2O_ads CH₂O(ads) + 2H(ads) CH3O_ads->CH2O_ads CHO_ads CHO(ads) + 3H(ads) CH2O_ads->CHO_ads CO_ads CO(ads) + 4H(ads) CHO_ads->CO_ads H2_gas 2H₂(g) CO_ads->H2_gas Recombinative Desorption CO_gas CO(g) CO_ads->CO_gas Desorption H_ads1 + H(ads) H_ads2 + H(ads) H_ads3 + H(ads) H_ads4 + H(ads)

Proposed reaction pathway for methanol decomposition on a nickel surface.

References

Application Notes and Protocols: Nickel-Catalyzed Methanol Dehydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical use of nickel-catalyzed methanol dehydrogenation. The applications covered include sustainable hydrogen production, the synthesis of valuable commodity chemicals such as formaldehyde and ethylene glycol, and integrated tandem reactions for fine chemical synthesis.

Application Note 1: Hydrogen Production via Methanol Reforming

Nickel-based catalysts are effective for producing hydrogen from methanol through processes like aqueous-phase reforming (APR) and steam reforming. These methods are promising for generating a clean fuel source. Doping nickel catalysts with other metals like copper or cerium and using appropriate supports such as γ-Al2O3 can significantly enhance their activity and selectivity for hydrogen production.[1][2]

Quantitative Data Summary: Hydrogen Production
CatalystSupportDopantReaction TypeTemperature (°C)Methanol Conversion (%)Hydrogen Yield (%)Reference
Niγ-Al2O3-APR230~15Not Specified[3]
NiZrO2CoAPR23018Not Specified[3]
Niγ-Al2O3CeAPRNot SpecifiedHighHigh[1]
30% Cu - 10% NiCeO2·Al2O3CuOSRM250100High[4]
30% Cu - 10% NiCeO2·Al2O3CuOSRM20096Not Specified[4]
30% Cu - 10% NiZrO2·Al2O3CuOSRM160HighHigh[4]
Nano-NiOAl2O3-Steam Reforming42595Not Specified[5]
C-modified NiMgAlHydrotalciteMg, AlAPRNot SpecifiedIncreased by 83.19%Increased by 82.78%[6]

APR: Aqueous-Phase Reforming, OSRM: Oxidative Steam Reforming of Methanol.

Experimental Protocol: Aqueous-Phase Reforming of Methanol for Hydrogen Production

This protocol is based on methodologies for testing nickel-based catalysts in a continuous fixed-bed plug-flow reactor.[3]

1. Catalyst Preparation (Wet Impregnation Method): a. Dissolve a nickel salt precursor (e.g., Ni(NO3)2·6H2O) and a dopant precursor if applicable (e.g., Ce(NO3)3·6H2O) in deionized water. b. Add the support material (e.g., γ-Al2O3 pellets) to the precursor solution. c. Agitate the mixture for a specified time to ensure uniform impregnation. d. Dry the impregnated support overnight at 120°C. e. Calcine the dried catalyst in air at a high temperature (e.g., 400-600°C) for several hours to convert the precursors to their oxide forms.[4][7]

2. Reactor Setup and Operation: a. Load the prepared catalyst into a fixed-bed reactor. b. Reduce the catalyst in-situ by flowing a mixture of H2 in an inert gas (e.g., 5% H2 in Argon) at an elevated temperature (e.g., 300°C) for 1 hour prior to the reaction.[4] c. Introduce a 5 wt% solution of methanol in water into the reactor using a high-pressure pump. d. Maintain the reactor at the desired temperature (e.g., 230°C) and pressure (e.g., 32 bar).[3] e. Set the weight hourly space velocity (WHSV) to a value such as 4 h⁻¹.[3]

3. Product Analysis: a. Cool the reactor effluent and separate the gas and liquid phases. b. Analyze the gaseous products (H2, CO, CO2, CH4) using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID). c. Analyze the liquid products for unreacted methanol and any soluble byproducts using a GC or high-performance liquid chromatography (HPLC).

experimental_workflow

Application Note 2: Production of Formaldehyde and Ethylene Glycol

Nickel-catalyzed photocatalytic methanol dehydrogenation offers a pathway to produce valuable chemicals like formaldehyde (HCHO) and ethylene glycol (EG). A key advantage of this system is the ability to switch the selectivity between HCHO and EG by simply varying the concentration of the nickel co-catalyst.[8][9][10]

Quantitative Data Summary: Photocatalytic Production of HCHO and EG
PhotocatalystCo-catalyst (Ni²⁺ wt%)ProductSelectivity (%)Production Rate (mmol g⁻¹ h⁻¹)Reference
Zinc Indium Sulfide (ZIS) NCs< 0.5Ethylene Glycolup to 8825.3 (over 16h)[8]
Zinc Indium Sulfide (ZIS) NCs> 0.5Formaldehydeup to 99Not specified[8]
Zinc Indium Sulfide (ZIS) NCs0.25Ethylene GlycolHigh6.5[8]
Zinc Indium Sulfide (ZIS) NCs3FormaldehydeHighNot specified[8]

NCs: Nanocrystals

Experimental Protocol: Photocatalytic Methanol Dehydrogenation

This protocol is based on the photocatalytic dehydrogenation of methanol using zinc indium sulfide nanocrystals with a nickel co-catalyst.[8]

1. Catalyst System Preparation: a. Synthesize zinc indium sulfide (ZIS) nanocrystals according to established literature procedures. b. Disperse the ZIS nanocrystals in a methanol solution within a photocatalytic reactor. c. Add a nickel precursor, such as Ni(NO₃)₂·6H₂O, to the methanol solution at the desired weight percentage relative to the ZIS photocatalyst. The nickel co-catalyst is formed in-situ via photodeposition.[8]

2. Photocatalytic Reaction: a. Seal the reactor and purge with an inert gas (e.g., Argon) to remove air. b. Irradiate the reactor with a suitable light source (e.g., 365 nm UV light) while stirring the solution.[8] c. Maintain the reactor at a constant temperature (e.g., room temperature). d. Periodically take samples from both the liquid and gas phases for analysis.

3. Product Analysis: a. Analyze the gaseous products, primarily hydrogen, using a gas chromatograph with a TCD. b. Analyze the liquid phase for formaldehyde and ethylene glycol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC with a refractive index detector.

switchable_selectivity

Application Note 3: Tandem Dehydrogenation and Hydrogenation Reactions

A highly efficient application of nickel-catalyzed methanol dehydrogenation is its integration into tandem reactions. In this approach, hydrogen is generated in-situ from a mixture of paraformaldehyde and methanol and is immediately consumed in a subsequent hydrogenation step, catalyzed by the same nickel complex. This avoids the need for handling gaseous hydrogen and allows for highly chemo- and stereoselective transformations, such as the semi-hydrogenation of alkynes to (E)-alkenes.[11][12][13]

Quantitative Data Summary: Tandem Alkyne Semi-Hydrogenation
CatalystAlkyne SubstrateProductYield (%)E/Z SelectivityReference
NiCl₂·dpppDiphenylacetylene(E)-StilbeneHighHigh[11]
NiCl₂·dpppVarious functionalized alkynesCorresponding (E)-alkenesGenerally highHigh[11]

dppp: 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Tandem Dehydrogenation-Hydrogenation of Alkynes

This protocol describes the chemo- and stereoselective semi-hydrogenation of alkynes using hydrogen generated in-situ from paraformaldehyde and methanol.[11]

1. Reaction Setup: a. To an oven-dried reaction vessel under an argon atmosphere, add the alkyne substrate (0.5 mmol), paraformaldehyde (1.5 mmol), and the nickel catalyst, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂·dppp, 10 mol%).[14] b. Add methanol (1 mL) as both a reactant and the solvent.[14] c. Seal the vessel and heat the reaction mixture to 110°C with stirring for 16 hours.[14]

2. Work-up and Product Isolation: a. After cooling to room temperature, quench the reaction with a suitable solvent (e.g., ethyl acetate). b. Filter the mixture through a pad of celite to remove the catalyst. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the pure (E)-alkene.

3. Product Analysis: a. Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C). b. Determine the yield and E/Z selectivity using gas chromatography (GC) analysis.[11]

tandem_reaction

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CO Poisoning of Nickel Catalysts in Methanol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel catalysts in methanol oxidation reactions. Carbon monoxide (CO) poisoning is a common issue that leads to catalyst deactivation and inconsistent experimental results. This guide offers practical solutions and detailed protocols to mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Rapid Decrease in Catalyst Activity

Q1: My catalyst was initially active for methanol oxidation, but the current density dropped sharply over a short period. What could be the cause?

A1: A rapid decline in activity is a classic symptom of CO poisoning. During methanol oxidation, intermediate CO species can adsorb strongly onto the active sites of the nickel catalyst, blocking them and preventing further reaction. Other potential causes include catalyst detachment from the electrode or changes in the electrolyte composition.

Troubleshooting Steps:

  • Confirm CO Poisoning: Perform CO stripping voltammetry. A significant oxidation peak corresponding to the removal of adsorbed CO will confirm poisoning.

  • Catalyst Regeneration:

    • Electrochemical Cycling: Cycle the electrode potential to a sufficiently high anodic value to oxidatively strip the adsorbed CO.

    • Hydrogen Treatment: For supported catalysts, heat treatment under a hydrogen atmosphere can help remove adsorbed species.[1]

    • Supercritical CO2 Extraction: This method can be used to regenerate poisoned catalysts at low temperatures.[2]

  • Optimize Operating Conditions: Operate at a potential where CO oxidation is more favorable. Increased temperature can sometimes enhance CO tolerance, but a careful balance is needed to prevent catalyst degradation.

Issue: Low Initial Catalyst Activity

Q2: I've synthesized a new batch of nickel-based catalyst, but it shows very low activity for methanol oxidation. What are the possible reasons?

A2: Low initial activity can stem from several factors related to the catalyst synthesis and characterization:

  • Incomplete Reduction: Nickel precursors may not be fully reduced to their metallic state, resulting in fewer active sites.

  • Poor Dispersion: The nickel nanoparticles may have agglomerated, leading to a low electrochemically active surface area (ECSA).

  • Contamination: Impurities from precursors or the synthesis environment can poison the catalyst.

  • Incorrect Composition: In bimetallic or promoted catalysts, the ratio of the elements is crucial for activity.

Troubleshooting Steps:

  • Verify Catalyst Structure and Composition:

    • Use X-ray Diffraction (XRD) to confirm the crystalline structure and phase purity.

    • Employ Transmission Electron Microscopy (TEM) to assess particle size and dispersion.

    • Use Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis to confirm the elemental composition.

  • Ensure Complete Reduction: Optimize the reduction step in your synthesis protocol (e.g., temperature, time, reducing agent). Temperature-Programmed Reduction (TPR) can help determine the optimal reduction temperature.

  • Improve Dispersion: Adjust synthesis parameters such as precursor concentration, temperature ramp rate, and stirring speed. The use of different support materials or synthesis methods like impregnation or sol-gel can also improve dispersion.[1][2]

Issue: Inconsistent or Irreproducible Results

Q3: I'm getting inconsistent results between different batches of the same catalyst or even between consecutive measurements with the same electrode. What should I check?

A3: Inconsistency in electrochemical measurements is a common challenge. The source of the problem can be the catalyst, the electrode preparation, or the experimental setup.

Troubleshooting Steps:

  • Standardize Catalyst Synthesis: Ensure all synthesis parameters (temperatures, times, concentrations, stirring rates) are precisely controlled and documented for each batch.

  • Standardize Working Electrode Preparation:

    • Ensure a consistent catalyst loading on the electrode.

    • Use a standardized procedure for preparing the catalyst ink (e.g., sonication time, solvent composition, binder concentration).

    • Ensure the ink is homogenously dispersed before drop-casting.

  • Check Electrochemical Cell and Setup:

    • Ensure the reference electrode is properly calibrated and the Luggin capillary is positioned correctly to minimize iR drop.

    • Check for any leaks in the cell.

    • Ensure the electrolyte is freshly prepared and deaerated before each experiment.

    • Clean the glassware thoroughly between experiments.

Frequently Asked Questions (FAQs)

Catalyst Design and Synthesis

Q4: How does alloying nickel with other metals help overcome CO poisoning?

A4: Alloying nickel with an oxophilic (oxygen-loving) metal, such as cobalt (Co), palladium (Pd), or ruthenium (Ru), is a common strategy to enhance CO tolerance. This approach works through a bifunctional mechanism . The nickel sites adsorb methanol and facilitate its dehydrogenation, which can lead to the formation of adsorbed CO. The oxophilic metal promotes the adsorption of hydroxyl species (OH_ads) from the electrolyte at lower potentials. These OH_ads species can then react with and oxidize the CO adsorbed on adjacent nickel sites to CO2, thereby regenerating the active sites.[3]

Q5: What is the role of the support material in mitigating CO poisoning?

A5: The support material plays a critical role in the performance of nickel catalysts.

  • Enhanced Dispersion: High-surface-area supports like ceria (CeO2), zirconia (ZrO2), and alumina (Al2O3) can lead to better dispersion and smaller nickel nanoparticles, which can alter the electronic properties and reduce CO binding strength.[4]

  • Metal-Support Interactions: Strong metal-support interactions can modify the electronic structure of nickel, weakening the Ni-CO bond and facilitating its removal.

  • Oxygen Vacancies: Supports like CeO2 can provide oxygen vacancies that promote the oxidation of CO.[5]

Q6: Does the size of the nickel nanoparticles affect CO tolerance?

A6: Yes, the size of the nickel nanoparticles has a significant impact. Smaller nanoparticles tend to have a higher density of low-coordinated sites (edges and corners), which can bind CO more strongly. However, by carefully controlling the nanoparticle size, it is possible to tune the electronic properties to achieve a moderate CO binding energy that is sufficient for the reaction to proceed without permanently poisoning the surface.[6][7][8]

Experimental Techniques

Q7: How do I perform CO stripping voltammetry to test for CO poisoning?

A7: CO stripping voltammetry is a standard technique to quantify the extent of CO poisoning and to assess the electrocatalytic activity for CO oxidation. The general procedure is as follows:

  • Purge with Inert Gas: Purge the electrolyte (e.g., 0.1 M KOH) with an inert gas (e.g., N2 or Ar) to remove any dissolved oxygen.

  • Adsorb CO: Switch to a CO gas flow and bubble it through the electrolyte for a set period (e.g., 20-30 minutes) while holding the working electrode at a potential where methanol is not oxidized but CO can adsorb (e.g., 0.1 V vs. RHE).

  • Purge Excess CO: Switch back to the inert gas flow to remove any dissolved CO from the electrolyte, leaving only the CO adsorbed on the catalyst surface.

  • Strip CO: Record a cyclic voltammogram (CV) in the positive direction. An anodic peak will appear at the potential where the adsorbed CO is electrochemically oxidized to CO2. The position and area of this peak provide information about the CO tolerance and the ECSA of the catalyst.

Q8: What are some common pitfalls to avoid during catalyst synthesis?

A8:

  • Inadequate mixing of precursors: This can lead to inhomogeneous catalyst composition.

  • Incorrect pH control: The pH of the synthesis solution can significantly affect nanoparticle size and composition.

  • Insufficient washing: Residual ions from precursors can contaminate the catalyst surface.

  • Uncontrolled calcination/reduction: The temperature ramp rate and final temperature can influence the catalyst's final structure and morphology.

Quantitative Data Summary

The following tables summarize key performance metrics for various nickel-based catalysts in methanol oxidation, highlighting their CO tolerance.

Table 1: Comparison of Methanol Oxidation Performance for Different Ni-based Catalysts

Catalyst CompositionSupportPeak Current Density (mA/mg)Onset Potential for CO Oxidation (V vs. RHE)Reference
Ni2.5Co0.5Sn2-1050Not specified[9][10]
Ni3Sn2-563Not specified[9][10]
NiPd/CCarbonNot specified-0.301[11]
Pd/CCarbonNot specified-0.251[11]

Table 2: Effect of Support Material on CO2/CH4 Conversion for Ni-based Catalysts

CatalystSupportCO2 Conversion (%)CH4 Conversion (%)Temperature (°C)Reference
40% NiCeO285-250[3]
40% NiAl2O320.5-250[3]
NiCeO2-ZrO236-38100Not specified[12]

Experimental Protocols

Protocol 1: Synthesis of Ni-Co Bimetallic Nanoparticles

This protocol describes a hydrogen evolution-assisted electrodeposition method.[13]

  • Prepare the Electrolyte: Dissolve appropriate amounts of NiCl2·6H2O and CoCl2·6H2O in deionized water to achieve the desired Ni:Co molar ratio. Add a supporting electrolyte such as boric acid.

  • Prepare the Substrate: A titanium (Ti) substrate is typically used. Clean it by sonicating in acetone, ethanol, and deionized water.

  • Electrodeposition: Use a three-electrode setup with the Ti substrate as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. Apply a constant cathodic current density to deposit the Ni-Co alloy. The hydrogen evolution at the cathode assists in the formation of the nanostructure.

  • Post-Treatment: After deposition, rinse the electrode with deionized water and dry it under vacuum.

Protocol 2: Glycine-Assisted Impregnation of Ni/CeO2 Catalyst

This method promotes high dispersion of the metal nanoparticles.[1]

  • Prepare the Impregnation Solution: Dissolve Ni(NO3)2·6H2O, Ce(NO3)3·6H2O, and glycine in deionized water. The molar ratio of glycine to total nitrate ions is a critical parameter.

  • Impregnate the Support: Add the support material (e.g., SBA-15 silica) to the impregnation solution and stir to ensure uniform wetting.

  • Drying: Dry the impregnated support in an oven, typically at a low temperature (e.g., 80°C) overnight.

  • Calcination: Calcine the dried powder in air at a high temperature (e.g., 600°C) to decompose the precursors and form the metal oxides.

  • Reduction: Reduce the calcined catalyst in a hydrogen flow at an elevated temperature to form the active metallic nickel nanoparticles.

Visualizations

Bifunctional_Mechanism cluster_catalyst Bimetallic Catalyst Surface cluster_reactants Reactants in Electrolyte cluster_products Products Ni Ni Site Ni->Ni CO Poisoning CO_ads CO_ads M Oxophilic Metal Site (M) (e.g., Co, Pd, Ru) OH_ads OH_ads CH3OH Methanol (CH3OH) CH3OH->Ni Adsorption & Dehydrogenation OH_neg Hydroxide (OH⁻) OH_neg->M Adsorption CO2 Carbon Dioxide (CO2) H2O Water (H2O) CO2->H2O CO_ads->CO2 Oxidation OH_ads->CO2

Caption: Bifunctional mechanism for CO oxidation on a Ni-M bimetallic catalyst.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation s1 Precursor Selection (Ni, Co, Pd salts, etc.) s2 Synthesis Method (Impregnation, Sol-Gel, etc.) s1->s2 s3 Calcination & Reduction s2->s3 c1 Structural Analysis (XRD, TEM) s3->c1 c2 Compositional Analysis (EDS, ICP) s3->c2 c3 Reducibility (H2-TPR) s3->c3 e1 Working Electrode Preparation s3->e1 a4 Correlate with Physicochemical Properties c1->a4 c2->a4 c3->a4 e2 Cyclic Voltammetry (CV) in Methanol e1->e2 e3 CO Stripping Voltammetry e1->e3 e4 Chronoamperometry (Stability Test) e2->e4 a1 Determine Activity (Current Density, Onset Potential) e2->a1 a2 Assess CO Tolerance (CO Stripping Peak) e3->a2 a3 Evaluate Stability (Current Decay) e4->a3 a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for catalyst synthesis, characterization, and evaluation.

References

Nickel-Catalyzed Methanol Electrooxidation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on nickel-catalyzed methanol electrooxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for nickel-catalyzed methanol electrooxidation?

A1: Nickel-based catalysts demonstrate the highest activity and stability for methanol electrooxidation in alkaline (high pH) media.[1][2][3] Acidic environments are generally avoided as they can lead to the dissolution of the nickel catalyst.[4]

Q2: What is the fundamental mechanism of methanol electrooxidation on nickel catalysts in alkaline solutions?

A2: The widely accepted mechanism involves a multi-step process. Initially, in the alkaline electrolyte, a layer of nickel hydroxide, Ni(OH)₂, forms on the electrode surface. This Ni(OH)₂ is then electrochemically oxidized to nickel oxyhydroxide (NiOOH). The NiOOH acts as the active oxidizing agent, facilitating the oxidation of methanol.[1][5][6] During this process, NiOOH is reduced back to Ni(OH)₂, completing the catalytic cycle.

Q3: How does the concentration of the alkaline electrolyte (e.g., NaOH or KOH) affect the reaction?

A3: Increasing the concentration of the hydroxide ions (OH⁻) in the electrolyte generally enhances the kinetics of the methanol oxidation reaction.[2] A higher OH⁻ concentration facilitates the formation of the active NiOOH species and can lead to a negative shift in the onset potential for methanol oxidation, indicating improved catalytic activity.[2]

Q4: What are the typical products of methanol electrooxidation on nickel catalysts?

A4: In alkaline media, the electrooxidation of methanol on nickel-based catalysts can lead to the formation of various products, with the complete oxidation product being carbonate. However, depending on the reaction conditions and catalyst composition, intermediate products such as formate may also be generated.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low or no catalytic activity (low current density, high onset potential) 1. Incorrect pH: The electrolyte is not sufficiently alkaline, or has become neutralized. 2. Catalyst surface is not activated: The Ni(OH)₂/NiOOH active layer has not formed. 3. Catalyst poisoning: Adsorption of impurities from the electrolyte or methanol solution. 4. Poor catalyst loading or dispersion: Insufficient amount of catalyst on the electrode or poor distribution.1. Verify the pH of the electrolyte solution. Prepare a fresh alkaline solution (e.g., 0.5 M or 1.0 M NaOH/KOH). 2. Cycle the electrode potential in the alkaline electrolyte without methanol to promote the formation of the Ni(OH)₂/NiOOH layer.[5] 3. Use high-purity water, electrolyte, and methanol. Consider purifying the reagents if contamination is suspected. 4. Review the catalyst deposition procedure to ensure adequate and uniform loading.[3][7]
Decreasing current density over time in chronoamperometry 1. Catalyst instability: The catalyst material may be degrading or detaching from the electrode surface. 2. Accumulation of reaction intermediates: Partial oxidation products may be poisoning the catalyst surface. 3. Depletion of methanol near the electrode: Mass transport limitations can occur, especially at higher current densities.1. Investigate the stability of the catalyst support and the adhesion of the nickel catalyst. 2. While less common in alkaline media compared to acidic media with Pt catalysts, intermediate poisoning can occur. Try running cyclic voltammetry after the experiment to see if the active surface area has decreased. 3. Introduce stirring or flow to the electrochemical cell to improve mass transport of methanol to the electrode surface.
Inconsistent or non-reproducible results 1. Variations in electrode preparation: Inconsistent catalyst loading, surface area, or morphology. 2. Electrolyte contamination: Impurities in the water or reagents. 3. Reference electrode instability: Drifting potential of the reference electrode.1. Standardize the electrode preparation protocol. Characterize the electrode surface (e.g., using SEM) to ensure consistency. 2. Always use high-purity reagents and freshly prepared solutions. 3. Calibrate the reference electrode before each set of experiments. Ensure the filling solution is not contaminated.

Quantitative Data Summary

The following tables summarize key performance metrics for various nickel-based catalysts in alkaline media, as reported in the literature.

Table 1: Performance of Nickel-Based Catalysts for Methanol Electrooxidation

CatalystElectrolyteMethanol Concentration (M)Onset Potential (V vs. ref)Peak Current Density (mA·cm⁻²)Reference
NiO-CuO0.5 M NaOH0.3~0.3512.2[8]
Ni₀.₉₅Cr₀.₀₅O₂₊δ0.5 M NaOH0.30.396.5[8]
NiO0.5 M NaOH0.3Not Specified4.2[8]
NiO-Y₂O₃/FTO0.5 M NaOH0.6Not Specified6.2[9]
NiO-ZrO₂/FTO0.5 M NaOH0.6Not Specified10.0[9]
NR-Ni(OH)₂Not SpecifiedNot Specified0.55 vs. RHENot Specified[10]
NiCo₂O₄ nanosheetsAlkalineNot Specified0.3270.36[11]

Note: The reference electrodes and potential reporting conventions may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

1. Catalyst Preparation (Example: Dip-Coating Method for NiO-based films)

  • Precursor Solution: Prepare a solution of the desired nickel salt (e.g., Nickel(II) acetate tetrahydrate) and any dopant metal salts in a suitable solvent like methanol.[9]

  • Substrate Preparation: Clean a conductive substrate (e.g., FTO glass) thoroughly using a sequence of sonication in detergent, deionized water, and ethanol.

  • Dip-Coating: Immerse the cleaned substrate into the precursor solution for a defined period, then withdraw it at a constant speed.

  • Annealing: Dry the coated substrate in an oven and then anneal at a high temperature in a furnace to form the crystalline metal oxide film.[9]

2. Electrochemical Measurements

  • Electrochemical Cell: A standard three-electrode cell is typically used, consisting of the prepared nickel-based catalyst as the working electrode, a platinum wire or sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).[9][12]

  • Electrolyte: The cell is filled with an alkaline solution (e.g., 0.5 M or 1.0 M NaOH or KOH) containing a specific concentration of methanol.

  • Cyclic Voltammetry (CV): The potential of the working electrode is swept between defined limits at a constant scan rate to investigate the redox processes and catalytic activity.[2][5]

  • Chronoamperometry (CA): A constant potential is applied to the working electrode, and the current is measured as a function of time to evaluate the stability of the catalyst.[8]

Visualizations

Methanol_Electrooxidation_Pathway Ni_OH2 Ni(OH)₂ NiOOH NiOOH Ni_OH2->NiOOH Electrochemical Oxidation (-e⁻) NiOOH->Ni_OH2 Chemical Reduction by Methanol Intermediates Oxidized Intermediates (e.g., Formate) NiOOH->Intermediates Methanol Oxidation Methanol CH₃OH Methanol->NiOOH Adsorption Carbonate Carbonate (CO₃²⁻) Intermediates->Carbonate Further Oxidation

Caption: Mechanism of nickel-catalyzed methanol electrooxidation in alkaline media.

Experimental_Workflow start Start: Define Catalyst Composition synthesis Catalyst Synthesis (e.g., dip-coating, electrodeposition) start->synthesis phys_char Physical Characterization (SEM, XRD, XPS) synthesis->phys_char electrochem_setup Electrochemical Cell Setup (3-electrode system) synthesis->electrochem_setup cv_analysis Cyclic Voltammetry (CV) - Determine activity & onset potential electrochem_setup->cv_analysis electrolyte_prep Prepare Alkaline Electrolyte + Methanol electrolyte_prep->electrochem_setup ca_analysis Chronoamperometry (CA) - Evaluate stability cv_analysis->ca_analysis eis_analysis Electrochemical Impedance Spectroscopy (EIS) - Analyze charge transfer resistance ca_analysis->eis_analysis data_analysis Data Analysis & Interpretation eis_analysis->data_analysis end End: Performance Evaluation data_analysis->end

Caption: A typical experimental workflow for evaluating nickel-based catalysts.

References

Technical Support Center: Optimizing Nickel Catalyst Morphology for Enhanced Methanol Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing nickel catalyst morphology for enhanced methanol conversion.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of nickel catalysts and their application in methanol conversion experiments.

Issue Possible Causes Recommended Solutions
Low Catalyst Surface Area 1. Inadequate removal of precursors or byproducts. 2. Sintering of nickel particles during calcination. 3. Inefficient precipitation or deposition of the nickel precursor.1. Ensure thorough washing of the catalyst precipitate to remove residual ions before drying and calcination. 2. Optimize the calcination temperature and duration. Lower temperatures and shorter times can help prevent particle agglomeration. 3. Adjust the pH and temperature during co-precipitation to ensure complete and uniform precipitation of the nickel precursor.
Inconsistent Catalytic Performance 1. Non-uniform nickel particle size distribution. 2. Inhomogeneous dispersion of nickel on the support material. 3. Variations in catalyst activation procedures.1. Precisely control synthesis parameters such as precursor concentration, temperature, and stirring rate to achieve a narrow particle size distribution. 2. Employ synthesis methods known for good dispersion, such as impregnation with a chelating agent or deposition-precipitation. 3. Standardize the catalyst reduction procedure (temperature, gas flow rate, and duration) to ensure consistent activation of the nickel sites.
Rapid Catalyst Deactivation 1. Coking: Deposition of carbonaceous species on the catalyst surface, blocking active sites.[1][2][3][4][5] 2. Sintering: Agglomeration of nickel nanoparticles at high reaction temperatures, leading to a loss of active surface area.[5] 3. Poisoning: Adsorption of impurities from the feed stream (e.g., sulfur compounds) on the active sites.1. To mitigate coking, consider adding promoters like cobalt to the catalyst formulation, which can help in the removal of carbon precursors.[1] Operating at a higher steam-to-carbon ratio in steam reforming can also reduce coke formation. 2. To improve thermal stability and reduce sintering, utilize supports with strong metal-support interactions, such as ceria or zirconia.[6] Alloying nickel with other metals can also enhance stability. 3. Ensure high purity of reactants and carrier gases. Implement a feed purification system if necessary.
Low Methanol Conversion 1. Insufficiently active catalyst. 2. Non-optimal reaction conditions (temperature, pressure, space velocity). 3. Catalyst deactivation.1. Synthesize catalysts with smaller nickel particle sizes and high dispersion to maximize the number of active sites. The choice of support material can also significantly influence activity.[6][7] 2. Systematically vary the reaction temperature, pressure, and gas hourly space velocity (GHSV) to find the optimal operating window for your specific catalyst.[8][9] 3. Refer to the "Rapid Catalyst Deactivation" section for troubleshooting.
Poor Selectivity to Methanol 1. Undesired side reactions, such as methanation (formation of methane) or the water-gas shift reaction. 2. Catalyst morphology favoring competing reaction pathways.[10] 3. Non-optimal reaction conditions.1. The addition of promoters like gallium or phosphorus can suppress methanation and improve methanol selectivity.[11][12] Bimetallic catalysts, such as Ni-Ga, have shown higher selectivity towards methanol compared to monometallic nickel catalysts.[11][13] 2. The particle size of nickel can influence selectivity; for some reactions, larger particles have shown higher selectivity to the desired product.[14] The choice of support can also play a crucial role in directing the reaction pathway. 3. Optimize reaction conditions. For instance, in CO2 hydrogenation, higher pressures generally favor methanol formation.[13]

Frequently Asked Questions (FAQs)

Catalyst Synthesis and Characterization

Q1: What are the most common methods for synthesizing nickel catalysts with controlled morphology?

A1: Common methods include co-precipitation, hydrothermal synthesis, and impregnation.

  • Co-precipitation involves the simultaneous precipitation of the nickel precursor and the support precursor from a solution, leading to a homogeneous distribution of the active metal.[15][16][17]

  • Hydrothermal synthesis is carried out in an aqueous solution under high temperature and pressure, allowing for the formation of well-defined nanocrystals with controlled shapes and sizes.[18][19][20][21][22]

  • Impregnation involves depositing a solution of the nickel precursor onto a pre-formed support material, followed by drying and calcination.

Q2: How do synthesis parameters influence the final catalyst morphology?

A2: Several parameters during synthesis can be tuned to control the catalyst's physical properties:

  • Precursor Concentration: Affects the nucleation and growth rates of nanoparticles, thereby influencing their final size.

  • Temperature: Higher temperatures during synthesis can lead to larger particle sizes.

  • pH: The pH of the precipitation solution is crucial in co-precipitation methods as it affects the precipitation rate and the interaction between the nickel and support precursors.[15]

  • Precipitating Agent: The choice of precipitating agent (e.g., urea, sodium carbonate, sodium hydroxide) in co-precipitation can significantly impact the catalyst's specific surface area and pore volume.[15][17]

  • Stabilizing Agents/Surfactants: Can be used to control particle growth and prevent agglomeration, resulting in smaller, more uniform nanoparticles.

Q3: What are the essential characterization techniques for nickel catalysts?

A3: A combination of techniques is typically used to characterize the physicochemical properties of the catalyst:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the nickel species (e.g., NiO, metallic Ni) and the support, and to estimate the average crystallite size.[23]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the catalyst particles.[24]

  • Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and dispersion of the nickel nanoparticles on the support.[7]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[5]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the nickel oxide species and the interaction between nickel and the support.

  • Temperature-Programmed Desorption (TPD): To assess the number and strength of active sites by desorbing a probe molecule (e.g., H2).[25]

Methanol Conversion Experiments

Q4: What is a typical experimental setup for testing methanol conversion activity?

A4: A common setup is a fixed-bed reactor system.[8][26] This typically consists of:

  • A gas delivery system to control the flow of reactants (e.g., methanol, water, CO2, H2) and inert gases.

  • A vaporizer to convert liquid methanol (and water) into a gaseous feed.

  • A tubular reactor (often made of stainless steel or quartz) placed inside a furnace to control the reaction temperature. The catalyst is packed inside this reactor.

  • A condenser or cold trap downstream of the reactor to separate condensable products (like unreacted methanol and water) from gaseous products.

  • An analysis system, typically a gas chromatograph (GC), to quantify the composition of the product stream.[8]

Q5: How can I improve the selectivity towards methanol in my experiments?

A5: Improving methanol selectivity often involves suppressing side reactions. Consider the following:

  • Catalyst Formulation: As mentioned in the troubleshooting guide, adding promoters like gallium can significantly enhance methanol selectivity in CO2 hydrogenation by creating Ni-Ga alloy phases that are less active for methane formation.[11][13]

  • Reaction Conditions: The H2/CO2 ratio is a critical parameter in CO2 hydrogenation to methanol; higher ratios can favor methanol formation.[13] Similarly, in methanol steam reforming, the steam-to-carbon ratio is important.

  • Support Effects: The choice of support material can influence the reaction pathway. For example, some supports may promote the water-gas shift reaction, which can affect the overall product distribution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on nickel-based catalysts for reactions involving methanol. Direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Effect of Ni Particle Size on Catalyst Activity and Selectivity

CatalystReactionParticle Size (nm)Conversion (%)Selectivity (%)Reference
Ni/OxCCO2 Methanation4.1~15~95 (CH4)[27]
Ni/OxCCO2 Methanation7.6~25>98 (CH4)[27]
Ni/Al2O3Phenanthrene Hydrogenation14.4296.877.3 (Perhydrophenanthrene)[7]
NiAl2O4Phenanthrene Hydrogenation4.2899.793.9 (Perhydrophenanthrene)[7]

Table 2: Performance of Different Nickel-Based Catalysts in Methanol Steam Reforming (MSR)

CatalystSupportTemperature (°C)Methanol Conversion (%)H2 Selectivity (%)Reference
Ni-MCM-41MCM-4135045.199.9[28]
Cu-MCM-41MCM-41300~74100[28]
NiCe/γ-Al2O3γ-Al2O3-HighHigh[6]
30%Cu-10%NiCeO2·Al2O320096-[24]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Ni/Al2O3 Catalyst

This protocol is a general guideline for the synthesis of a nickel-alumina catalyst via co-precipitation.

  • Prepare Precursor Solutions:

    • Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve the desired Ni:Al molar ratio.

  • Prepare Precipitating Agent:

    • Prepare a solution of a precipitating agent, such as sodium carbonate (Na₂CO₃) or urea, in deionized water.[15]

  • Co-precipitation:

    • Slowly add the metal nitrate solution to the precipitating agent solution under vigorous stirring at a constant temperature (e.g., 60-80 °C).

    • Maintain a constant pH during precipitation by controlling the addition rate of the precursor solutions or by adding a base solution (e.g., NaOH). A pH of around 8-9 is often used.[15]

  • Aging:

    • After the addition is complete, continue stirring the slurry for a few hours at the same temperature to allow for aging of the precipitate.

  • Filtration and Washing:

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual ions. Washing is complete when the pH of the filtrate is neutral.[16]

  • Drying:

    • Dry the filter cake in an oven, typically at 100-120 °C, overnight.[15]

  • Calcination:

    • Calcine the dried powder in a furnace in air. A typical calcination program involves ramping the temperature to 400-600 °C and holding for 3-6 hours.[15]

Protocol 2: Hydrothermal Synthesis of Nickel Nanoparticles

This protocol provides a general procedure for the hydrothermal synthesis of nickel nanoparticles.

  • Prepare Precursor Solution:

    • Dissolve a nickel salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a solvent, which is typically deionized water or a polyol like ethylene glycol.[19][20]

  • Add Reducing and/or Stabilizing Agents:

    • Add a reducing agent, such as hydrazine or a borane-ammonia complex, to the solution.[19][20]

    • A stabilizing agent or surfactant may also be added to control particle size and prevent agglomeration.

  • Hydrothermal Treatment:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven to the desired temperature (e.g., 120-200 °C) for a specific duration (e.g., 6-24 hours).[18][19][20]

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation or filtration.

  • Washing:

    • Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a relatively low temperature (e.g., 60 °C).

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing S1 Precursor Preparation S2 Synthesis (e.g., Co-precipitation) S1->S2 S3 Washing & Drying S2->S3 S4 Calcination S3->S4 C1 XRD S4->C1 C2 SEM/TEM S4->C2 C3 BET S4->C3 C4 TPR/TPD S4->C4 T1 Catalyst Activation (Reduction) S4->T1 T2 Methanol Conversion Reaction T1->T2 T3 Product Analysis (GC) T2->T3

Caption: Experimental workflow for nickel catalyst synthesis, characterization, and performance testing.

Synthesis_Morphology_Performance cluster_params Synthesis Parameters cluster_morphology Catalyst Morphology cluster_performance Catalytic Performance P1 Precursor Conc. M1 Particle Size P1->M1 P2 Temperature P2->M1 P3 pH M2 Dispersion P3->M2 P4 Precipitating Agent M3 Surface Area P4->M3 Perf1 Methanol Conversion M1->Perf1 Perf2 Selectivity M1->Perf2 M2->Perf1 Perf3 Stability M2->Perf3 M3->Perf1

Caption: Relationship between synthesis parameters, catalyst morphology, and catalytic performance.

Troubleshooting_Tree Start Low Methanol Conversion? C1 Check Catalyst Activity Start->C1 Yes C2 Review Reaction Conditions Start->C2 No, conversion is as expected but low. C3 Investigate Deactivation C1->C3 Activity drops over time S1 Re-synthesize catalyst with higher surface area and smaller particles. C1->S1 S2 Optimize temperature, pressure, and space velocity. C2->S2 S3 Analyze for coking (TGA) or sintering (TEM). C3->S3

Caption: Troubleshooting decision tree for low methanol conversion.

References

Technical Support Center: Coking Prevention in Methanol Reforming on Nickel Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting coke formation on nickel-based catalysts during methanol steam reforming (MSR).

Troubleshooting Guide

This guide addresses common issues encountered during methanol reforming experiments related to catalyst coking and deactivation.

Observed Problem Potential Cause Recommended Action
Rapid drop in catalyst activity and H₂ yield. 1. Coke Deposition: Carbonaceous deposits are blocking active nickel sites.1. Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to confirm and quantify coke. 2. If coking is confirmed, regenerate the catalyst (see Experimental Protocols). 3. Optimize operating conditions: Increase the steam-to-carbon ratio and evaluate the operating temperature.
2. Catalyst Sintering: High temperatures may have caused nickel particles to agglomerate, reducing the active surface area.1. Characterize the spent catalyst using XRD or TEM to check for changes in Ni particle size. 2. If sintering is evident, future experiments should be conducted at a lower temperature. Consider using a catalyst with a thermally stable support.
Increase in pressure drop across the reactor bed. Filamentous Coke Formation: Whisker-like carbon filaments can grow and block the reactor pathways.1. Shut down the reactor safely. 2. After cooling, carefully remove the catalyst bed. 3. Analyze the spent catalyst with SEM to identify the morphology of the coke. 4. To prevent recurrence, consider adding a promoter like copper or phosphorus to your catalyst formulation, which is known to suppress filamentous carbon growth.
CO selectivity is higher than expected. Methanol Decomposition Dominates: The reaction may be favoring the decomposition of methanol to CO and H₂ rather than the desired steam reforming pathway. This is a common pathway on pure nickel catalysts.1. This is an intrinsic property of Ni catalysts. Consider alloying Ni with Cu or P, which has been shown to suppress the methanol decomposition pathway in favor of the MSR route to CO₂.[1][2] 2. Ensure a sufficient steam-to-carbon ratio is used to promote the water-gas shift reaction, converting CO to CO₂.
Catalyst appears visually black and powdery after reaction. Amorphous Carbon (Coke) Formation: Significant coking has occurred on the catalyst surface.1. Confirm the presence and nature of the coke with TPO and Raman Spectroscopy. 2. Review catalyst formulation. Using basic supports (e.g., MgO, CeO₂) can help gasify coke precursors.[3][4] 3. Review operating conditions to ensure they are within the optimal range to minimize coking.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of coke formation on Ni catalysts during methanol reforming?

A1: In methanol steam reforming (MSR), coke formation on nickel catalysts primarily proceeds through the decomposition of methanol into carbon monoxide (CO) and hydrogen. The CO can then disproportionate into carbon dioxide (CO₂) and solid carbon (the Boudouard reaction). Additionally, at higher temperatures, methane can be formed as a byproduct, which can then decompose into carbon and hydrogen.

Q2: How can I modify my Ni catalyst to increase its resistance to coking?

A2: Several strategies can enhance coke resistance:

  • Alloying: Creating bimetallic catalysts, such as Ni-Cu or Ni-P alloys, has been shown to be highly effective. These alloys can suppress the reaction pathways that lead to coke formation.[1][2]

  • Adding Promoters: Incorporating basic promoters like Magnesium Oxide (MgO) or promoters with high oxygen mobility like Cerium Oxide (CeO₂) can enhance the catalyst's ability to gasify carbon precursors, thus preventing coke accumulation.[3][4]

  • Support Selection: Utilizing supports with strong metal-support interactions can help maintain high nickel dispersion and inhibit the particle growth necessary for certain types of coke formation.

Q3: What are the optimal operating conditions to minimize coking?

A3: While optimal conditions are catalyst-dependent, general guidelines include:

  • Temperature: Operating within a moderate temperature window (e.g., 250-500 °C for some Ni-based systems) is crucial.[5] Excessively high temperatures can accelerate coke-forming side reactions.

  • Steam-to-Carbon (S/C) Ratio: A higher S/C ratio (typically ≥ 1.5) is favorable. The excess steam helps to shift reaction equilibria towards products and aids in the gasification of any carbon deposits that may form.

  • Pressure: Methanol reforming is often carried out at or near atmospheric pressure. Higher pressures can sometimes favor coke formation.

Q4: Can a coked catalyst be regenerated?

A4: Yes, catalysts deactivated by coke can often be regenerated. A common method is to burn off the carbon deposits in a controlled manner using a dilute stream of air or oxygen at elevated temperatures (e.g., 400-600°C). This process is often monitored using Temperature Programmed Oxidation (TPO). It is important to control the temperature during regeneration to avoid sintering the catalyst particles.[4]

Data Presentation

While extensive quantitative data directly comparing coke formation on various promoted Ni catalysts specifically for methanol reforming is sparse in publicly available literature, the principles are well-demonstrated in related reforming processes like methane reforming. The following table summarizes the qualitative and semi-quantitative effects of common modification strategies.

Catalyst Modification StrategyEffect on CokingTypical Performance ImprovementReference System
Addition of MgO Promoter Increases surface basicity, enhancing CO₂ adsorption and subsequent gasification of carbon deposits.Can lead to a significant decrease in the rate of coke accumulation.Methane Reforming[6]
Addition of CeO₂ Promoter Provides mobile lattice oxygen that actively participates in the oxidation of coke precursors.Enhances catalyst stability and maintains high activity over extended periods.Methane Reforming[3]
Alloying with Copper (Cu) Suppresses methane and coke formation by altering the reaction pathway away from direct decomposition.Bimetallic Ni-Cu alloys show high selectivity to H₂ and CO₂ with minimal byproducts.[1]Methanol Reforming
Alloying with Phosphorus (P) Alters the electronic structure and morphology of the catalyst, favoring the MSR pathway over decomposition.Ni₁₂P₅ shows a significant increase in selectivity towards the desired MSR reaction compared to pure Ni.[2][7]Methanol Reforming

Experimental Protocols

Key Experiment: Temperature Programmed Oxidation (TPO)

Objective: To confirm the presence of, quantify, and characterize the nature of carbon deposits on a spent catalyst.

Methodology:

  • Sample Preparation: A known mass (e.g., 50-100 mg) of the spent catalyst is loaded into a quartz microreactor.

  • Pre-treatment: The sample is heated under an inert gas flow (e.g., Helium or Argon) to a specified temperature (e.g., 150 °C) to remove any physisorbed species.

  • Oxidation Step: The gas flow is switched to a dilute oxygen mixture (e.g., 5% O₂ in He) at a controlled flow rate (e.g., 30 mL/min).

  • Temperature Program: The temperature of the microreactor is ramped up linearly at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Analysis: The off-gas from the reactor is continuously analyzed by a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of CO₂ (and CO, if a methanator is not used).

  • Data Interpretation: The amount of CO₂ evolved is integrated over time to quantify the total amount of carbon burned off the catalyst. The temperature at which the CO₂ peak maximum occurs can provide information about the reactivity and nature of the coke.

Visualizations

Below are diagrams illustrating key concepts related to coking on nickel catalysts.

G cluster_0 Methanol Reforming Pathways on Ni CH3OH CH₃OH (Methanol) CO CO CH3OH->CO Decomposition & Boudouard Reaction CH3OH->CO H2 H₂ CO->H2 Coke Coke (Carbon Deposit) CO->Coke Decomposition & Boudouard Reaction CO2 CO₂ CO->CO2 Water-Gas Shift H2O H₂O (Steam) H2O->CO2

Caption: Primary reaction pathways leading to coke formation during methanol reforming on nickel catalysts.

G cluster_1 Troubleshooting Workflow for Catalyst Deactivation Start Deactivation Observed (Low H₂ Yield) Check_Pressure Increased Pressure Drop? Start->Check_Pressure SEM_Analysis SEM Analysis for Filamentous Coke Check_Pressure->SEM_Analysis Yes TPO_Analysis Perform TPO Analysis Check_Pressure->TPO_Analysis No Alloy_Catalyst Solution: Use Ni-Cu or Ni-P Alloy SEM_Analysis->Alloy_Catalyst Coke_Confirmed Coking Confirmed? TPO_Analysis->Coke_Confirmed Sintering_Check Check for Sintering (XRD/TEM) Coke_Confirmed->Sintering_Check No Regenerate Regenerate Catalyst (Controlled Burn-off) Coke_Confirmed->Regenerate Yes Lower_Temp Solution: Lower Operating Temp. Sintering_Check->Lower_Temp Optimize_Conditions Solution: Increase S/C Ratio, Add Basic Promoter (MgO/CeO₂) Regenerate->Optimize_Conditions

References

Technical Support Center: Troubleshooting Inconsistent Results in Nickel-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nickel-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific problems you may encounter during your nickel-catalyzed reactions, providing potential causes and actionable solutions.

Problem: Low or No Product Yield

Question: My nickel-catalyzed cross-coupling reaction is giving me low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in nickel-catalyzed reactions is a common issue with multiple potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem. Below are the primary areas to investigate:

1. Inactive Catalyst: The active form of the catalyst is typically a Ni(0) species, which is often generated in situ from a more stable Ni(II) precatalyst. Incomplete or failed activation is a frequent cause of low reactivity.

  • Potential Causes:

    • Inefficient reduction of the Ni(II) precatalyst.

    • Decomposition of the active Ni(0) species upon exposure to air or moisture.[1]

    • Use of an inappropriate activation method for the specific precatalyst and ligand system.

  • Solutions:

    • Ensure Rigorous Inert Atmosphere: Ni(0) complexes are highly sensitive to air and moisture.[2] Use a glovebox or Schlenk line techniques for all manipulations.

    • Verify Precatalyst Activation: The method of activation is critical. For Ni(II) precatalysts, reduction to the active Ni(0) can be achieved through various methods depending on the reaction conditions.[1]

    • Consider an Alternative Activation Protocol: If using a Ni(II) salt, ensure the reductant (e.g., Zn, Mn) is active and added correctly. Some precatalysts may require thermal activation or activation via transmetalation with an organometallic reagent.

2. Ligand Issues: The ligand plays a critical role in stabilizing the nickel catalyst and modulating its reactivity and selectivity.

  • Potential Causes:

    • The chosen ligand is not suitable for the specific transformation.

    • The ligand has degraded due to improper storage or handling.

    • An incorrect nickel-to-ligand ratio is being used.

  • Solutions:

    • Ligand Screening: If the reaction is not working, consider screening a panel of ligands with different electronic and steric properties.

    • Verify Ligand Quality: Use fresh, high-purity ligands. Phosphine-based ligands, in particular, can be prone to oxidation.

    • Optimize Ni:Ligand Ratio: The optimal ratio can vary depending on the reaction. A 1:1 or 1:2 ratio is a common starting point, but this may need to be adjusted.

3. Poor Substrate or Reagent Quality: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.

  • Potential Causes:

    • Water or Protic Impurities: Can quench organometallic reagents and react with the catalyst.

    • Sulfur-Containing Impurities: Even at ppm levels, sulfur compounds can irreversibly poison nickel catalysts.[3]

    • Oxidized or Decomposed Reagents: Grignard reagents and other organometallics can degrade over time.

  • Solutions:

    • Use High-Purity Reagents: Ensure all substrates and reagents are of high purity and handled under inert conditions.

    • Purify Solvents and Reagents: See the detailed experimental protocols below for solvent and reagent purification.

    • Check for Common Impurities: If you suspect contamination, consider analytical techniques to identify the impurity.

4. Suboptimal Reaction Conditions: The reaction conditions must be carefully optimized for each specific nickel-catalyzed transformation.

  • Potential Causes:

    • Incorrect temperature.

    • Inappropriate solvent.

    • Ineffective base.

  • Solutions:

    • Temperature Screening: Some reactions require elevated temperatures for catalyst activation and turnover, while others may be sensitive to heat.

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents include THF, dioxane, toluene, and DMF.

    • Base Screening: The choice and strength of the base are often crucial. Common bases include inorganic carbonates (e.g., K₃PO₄, Cs₂CO₃) and organic amines.

The following diagram illustrates a general workflow for troubleshooting low-yield reactions:

Troubleshooting_Workflow Start Low/No Yield Observed Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Reagents 2. Reagent & Solvent Purity Check Start->Check_Reagents Check_Conditions 3. Reaction Conditions Check Start->Check_Conditions Resolve_Catalyst Optimize Catalyst Activation & Ligand Choice Check_Catalyst->Resolve_Catalyst Resolve_Reagents Purify Solvents/Reagents Use Fresh Materials Check_Reagents->Resolve_Reagents Resolve_Conditions Optimize Temperature, Solvent, & Base Check_Conditions->Resolve_Conditions Success Successful Reaction Resolve_Catalyst->Success Resolve_Reagents->Success Resolve_Conditions->Success

A general workflow for troubleshooting low-yield nickel-catalyzed reactions.
Problem: Poor Reproducibility

Question: I am observing significant batch-to-batch variation in my nickel-catalyzed reaction. How can I improve the reproducibility?

Answer:

Poor reproducibility is a frustrating issue that often points to subtle variations in experimental parameters. Nickel-catalyzed reactions are known for their sensitivity, and seemingly minor changes can have a large impact on the outcome.

1. Catalyst Precursor and Activation Variability:

  • Potential Causes:

    • Inconsistent quality of the Ni(II) precatalyst or Ni(0) source from different suppliers or batches.

    • Variations in the efficiency of in situ catalyst activation due to minor fluctuations in reagent quality or reaction setup.

    • Aging of the Ni(0) precatalyst, even when stored under what is believed to be an inert atmosphere.[2]

  • Solutions:

    • Use a Consistent Catalyst Source: Purchase catalysts from a reliable supplier and, if possible, use the same batch for a series of experiments.

    • Employ Air-Stable Precatalysts: Consider using well-defined, air-stable Ni(II) precatalysts to improve consistency in catalyst activation.[1]

    • Standardize Activation Procedure: Develop a robust and standardized protocol for catalyst activation and adhere to it strictly.

2. Sensitivity to Trace Impurities:

  • Potential Causes:

    • Variable levels of water or oxygen in solvents and reagents.

    • Trace metal impurities in reagents or from glassware that can interfere with the catalytic cycle.

    • Inconsistent purity of Grignard reagents or other organometallics.

  • Solutions:

    • Rigorous Solvent and Reagent Purification: Implement standardized purification protocols for all solvents and reagents. Refer to the experimental protocols section for detailed procedures.

    • Use High-Purity Salts and Bases: Ensure that any salts or bases used are anhydrous and of high purity.

    • Proper Glassware Cleaning: Use a consistent and thorough glassware cleaning procedure to avoid cross-contamination.

3. Reaction Setup and Execution:

  • Potential Causes:

    • Inconsistent stirring rates, which can affect mass transfer in heterogeneous mixtures.

    • Slight variations in reaction temperature or heating profiles.

    • Inconsistent timing of reagent addition.

  • Solutions:

    • Standardize All Parameters: Document and standardize every aspect of the experimental setup and procedure, including stirring speed, heating method, and the order and rate of reagent addition.

    • Use an Internal Standard: Incorporate an inert internal standard in your reaction mixture to allow for more accurate quantification of yield by techniques like GC or NMR, which can help differentiate between poor yield and workup issues.

The following diagram illustrates the key factors influencing reproducibility:

Reproducibility_Factors Reproducibility Reaction Reproducibility Catalyst Catalyst Source & Activation Reproducibility->Catalyst Impurities Trace Impurities (Water, O₂, Metals) Reproducibility->Impurities Setup Reaction Setup & Execution Reproducibility->Setup Consistent_Catalyst Consistent Precatalyst Batch Standardized Activation Catalyst->Consistent_Catalyst Pure_Reagents Rigorous Purification High-Purity Materials Impurities->Pure_Reagents Standard_Procedure Standardized Stirring, Temperature, & Additions Setup->Standard_Procedure

Key factors affecting the reproducibility of nickel-catalyzed reactions.

Data Presentation

Table 1: Effect of Different Ligands on the Yield of a Nickel-Catalyzed Suzuki-Miyaura Coupling

EntryLigandYield (%)
1PPh₃65
2PCy₃82
3dppf95
4Xantphos78
5IPr (NHC)92
Reaction conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Ni(COD)₂ (5 mol%), ligand (10 mol%), K₃PO₄ (2 mmol), toluene (5 mL), 100 °C, 12 h. Yields are isolated yields.

Table 2: Impact of Water Content on the Yield of a Nickel-Catalyzed Heck-Type Reaction

EntryWater Content (ppm)Yield (%)
1<1095
25088
310075
425045
550015
Reaction conditions: Aryl iodide (1 mmol), olefin (1.5 mmol), Ni(OAc)₂ (10 mol%), ligand (20 mol%), base (2 mmol), DMA (5 mL), 120 °C, 24 h. Water content determined by Karl Fischer titration of the solvent.

Experimental Protocols

Protocol 1: General Procedure for the Activation of a Ni(II) Precatalyst with a Reducing Agent

This protocol is a general guideline for the in situ reduction of a Ni(II) precatalyst to the active Ni(0) species using a metallic reducing agent like zinc or manganese.

  • Preparation: In a glovebox, add the Ni(II) precatalyst (e.g., NiCl₂(DME), 1 equiv) and the chosen ligand (e.g., bipyridine, 1 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reductant: Add the metallic reducing agent (e.g., zinc dust, 3 equiv) to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF) to the mixture.

  • Activation: Stir the mixture at room temperature for 30-60 minutes. A color change is often observed, indicating the formation of the active Ni(0) complex.

  • Reaction Initiation: Add the substrates and any other reagents to the activated catalyst mixture to initiate the reaction.

Protocol 2: Purification of Tetrahydrofuran (THF) for Nickel-Catalyzed Reactions

THF is a common solvent in nickel catalysis, but it can contain peroxides and water, which are detrimental to many reactions.

  • Pre-drying: Pre-dry the THF over activated 4 Å molecular sieves for at least 24 hours.

  • Distillation: Set up a distillation apparatus under an inert atmosphere (nitrogen or argon).

  • Drying Agent: Add sodium metal and benzophenone to the distillation flask. The benzophenone will form a deep blue or purple ketyl radical in the presence of sodium when the solvent is anhydrous and oxygen-free.

  • Reflux: Reflux the THF until the characteristic blue/purple color of the benzophenone ketyl persists, indicating that the solvent is dry and deoxygenated.

  • Collection: Distill the purified THF directly into the reaction vessel or a storage flask under an inert atmosphere.

Note: Always handle sodium metal with extreme caution and follow appropriate safety procedures.

Frequently Asked Questions (FAQs)

Q1: My Ni(0) precatalyst, Ni(COD)₂, is a different color than usual. Can I still use it?

A1: The color of Ni(COD)₂ can vary from yellow to brownish, and this is often dependent on the supplier and batch. However, a significant change in color, especially to a dark brown or black, may indicate decomposition. It is best to use Ni(COD)₂ that is a bright yellow crystalline solid. If in doubt, it is recommended to use a fresh batch or test the activity of the catalyst on a small-scale reaction with a known outcome.

Q2: I am seeing a lot of homocoupling of my starting materials. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in nickel-catalyzed cross-couplings. It can be minimized by:

  • Careful control of the nickel-to-ligand ratio: In some cases, increasing the ligand concentration can suppress homocoupling.

  • Slower addition of one of the coupling partners: This can help to maintain a low concentration of the more reactive species, disfavoring self-coupling.

  • Lowering the reaction temperature: This can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Changing the ligand: Some ligands are more prone to promoting homocoupling than others.

Q3: Can I set up my nickel-catalyzed reaction on the benchtop?

A3: Most Ni(0) and many Ni(I) and Ni(III) species involved in catalytic cycles are highly sensitive to air and moisture.[2] Therefore, it is strongly recommended to use inert atmosphere techniques (glovebox or Schlenk line) for the best results and reproducibility. While some air-stable Ni(II) precatalysts are available, the active catalytic species generated in situ are often air-sensitive.

Q4: What is the role of additives like iodide or bromide salts in some nickel-catalyzed reactions?

A4: Halide additives can play several roles in nickel catalysis. They can facilitate the oxidative addition step, influence the speciation of the nickel catalyst, and in some cases, participate in halogen exchange with the substrate or catalyst, which can alter the reactivity of the system.

Q5: My reaction works well with an aryl bromide, but not with the corresponding aryl chloride. What can I do?

A5: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition to nickel. To promote the reaction with an aryl chloride, you may need to:

  • Use a more electron-rich and/or sterically bulky ligand: These ligands can facilitate the oxidative addition of the C-Cl bond.

  • Increase the reaction temperature: Higher temperatures are often required to activate aryl chlorides.

  • Use a different nickel precatalyst: Some precatalysts are more effective for challenging substrates.

  • Add a Lewis acid or other additives: In some systems, additives can promote the activation of the aryl chloride.

References

Technical Support Center: Enhancing Nickel Catalyst Selectivity for Methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of nickel catalysts for methanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation, offering potential causes and solutions.

Issue Potential Causes Troubleshooting Steps
Low Methanol Selectivity / High CO or Methane Production 1. Suboptimal Reaction Conditions: Temperature and pressure may favor the reverse water-gas shift (rWGS) reaction or methanation.[1] 2. Inappropriate Catalyst Composition: The catalyst may lack promoters that enhance methanol selectivity.[2] 3. Catalyst Deactivation: Sintering of Ni particles or coking can lead to a loss of selective sites.[3] 4. Poor Catalyst-Support Interaction: The support material may not effectively disperse and stabilize the active Ni species.[4]1. Optimize Reaction Conditions: - Decrease reaction temperature to favor exothermic methanol synthesis over the endothermic rWGS reaction.[1] - Increase pressure, as methanol synthesis involves a decrease in the number of moles.[1] - Increase the H₂/CO₂ ratio to favor methanol formation.[1] 2. Modify Catalyst Composition: - Introduce promoters like Gallium (Ga) to form Ni-Ga intermetallic compounds, which are known to suppress methanation and improve methanol selectivity.[2][5][6] - Consider bimetallic catalysts such as Ni-Zn or Cu-Ni, which can exhibit synergistic effects that enhance selectivity.[1] 3. Address Catalyst Deactivation: - Implement a regeneration protocol, such as treatment with H₂ at elevated temperatures, to remove coke and potentially redisperse metal particles.[7] - Synthesize catalysts with smaller, well-dispersed nanoparticles to minimize sintering.[3] 4. Select Appropriate Support: - Utilize supports like SiO₂ or In₂O₃ that can promote high dispersion of Ni species.[4][5] The morphology of the support can also influence catalyst performance.[4][8]
Low CO₂ Conversion 1. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for CO₂.[1] 2. Catalyst Poisoning: Impurities in the feed gas (e.g., sulfur compounds) can poison the active sites.[9] 3. Insufficient Active Sites: Low metal loading or poor dispersion of the nickel catalyst.1. Increase Reaction Temperature: Carefully increase the temperature to enhance the reaction rate, while monitoring selectivity to avoid favoring side reactions.[1] 2. Purify Feed Gas: Ensure high-purity H₂ and CO₂ are used. Implement gas purification steps if necessary. 3. Optimize Catalyst Preparation: - Increase the nickel loading on the support. - Employ synthesis methods like co-precipitation or impregnation to achieve high dispersion of Ni nanoparticles.[10][11]
Catalyst Instability and Deactivation Over Time 1. Sintering of Metal Nanoparticles: Agglomeration of Ni particles at high temperatures, leading to a loss of active surface area.[3] 2. Coke Formation: Deposition of carbonaceous species on the catalyst surface, blocking active sites.[3] 3. Phase Segregation in Bimetallic Catalysts: Separation of the constituent metals under reaction conditions.1. Improve Thermal Stability: - Utilize support materials with strong metal-support interactions to anchor the Ni nanoparticles. - Incorporate promoters that can act as structural stabilizers. 2. Minimize Coking: - Adjust the H₂/CO₂ ratio to maintain a reducing environment that disfavors coke formation. - Operate at temperatures that balance activity and the rate of coke deposition. 3. Enhance Alloy Stability: - Ensure proper synthesis and activation procedures to form stable intermetallic phases.[5] Operando characterization techniques can confirm phase stability under reaction conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using nickel catalysts for methanol synthesis?

A1: The primary challenge is the typically high selectivity of nickel catalysts towards methanation (the production of methane) and the competing reverse water-gas shift (rWGS) reaction, which produces carbon monoxide.[1] Enhancing the selectivity towards methanol requires careful catalyst design and control of reaction conditions.

Q2: How do promoters like Gallium (Ga) enhance the selectivity of nickel catalysts?

A2: Gallium forms intermetallic compounds with nickel, such as Ni₅Ga₃ and Ni₃Ga.[5][6] The formation of these alloys alters the electronic properties of the nickel atoms and breaks up the large Ni-Ni ensembles that are active sites for methane formation.[1] This modification of the active sites favors the adsorption and hydrogenation of intermediates leading to methanol, such as formate species.[2] The presence of oxidized Ga species (GaOₓ) can also play a role in promoting CO₂ activation and stabilizing key reaction intermediates.[2][5]

Q3: What is the role of the support material in nickel-catalyzed methanol synthesis?

A3: The support material plays a crucial role in:

  • Dispersion: Achieving high dispersion of the active nickel species, which maximizes the available catalytic surface area.[4]

  • Stability: Preventing the sintering or agglomeration of nickel nanoparticles at high reaction temperatures.

  • Activity: In some cases, the support can actively participate in the reaction mechanism, for instance, by providing sites for CO₂ adsorption. The morphology of the support material, such as with different shapes of In₂O₃, can significantly affect the catalyst's performance.[4][8]

Q4: What are the optimal reaction conditions for selective methanol synthesis over nickel catalysts?

A4: Optimal conditions are a trade-off between thermodynamics and kinetics. Methanol synthesis is an exothermic reaction favored by lower temperatures and higher pressures.[1] However, a sufficiently high temperature is needed to achieve a reasonable reaction rate. Typically, elevated pressures are required to achieve good conversion and methanol yield.[1] A higher H₂/CO₂ ratio also promotes methanol formation.[1] The specific optimal conditions will depend on the catalyst formulation.

Q5: How can I confirm the formation of the desired Ni-Ga intermetallic phase in my catalyst?

A5: Techniques such as X-ray Diffraction (XRD) and in situ Pair Distribution Function (PDF) analysis can be used to identify the crystalline phases present in the catalyst after synthesis and activation.[5] X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can provide information about the electronic state and local coordination environment of the Ni and Ga atoms, confirming the formation of an alloy.[2][12]

Quantitative Data Summary

The following tables summarize key performance data for various nickel-based catalysts in methanol synthesis.

Table 1: Performance of Ni-Ga Catalysts

CatalystSupportTemperature (°C)Pressure (bar)CO₂ Conversion (%)Methanol Selectivity (%)Reference
Ni₅Ga₃-2505095.772.2[10]
α'-Ni₃GaSiO₂23025-71[5]
δ-Ni₅Ga₃SiO₂23025-55[5]
α-Ni₉GaSiO₂23025-11[5]

Table 2: Performance of Other Promoted/Bimetallic Ni Catalysts

CatalystSupportTemperature (°C)Pressure (MPa)CO₂ Conversion (%)Methanol Selectivity (%)Reference
Cu-Mn-Ni/ZrO₂ (CMNZ-0.01)ZrO₂240514.5757.84[13]
Ni/In₂O₃-hIn₂O₃ (hollow tube)3002--[4][8]

Note: A direct comparison of all catalysts is challenging due to varying reaction conditions in different studies. The space-time yield for Ni/In₂O₃-h was reported as 18.73 mmol·g⁻¹·h⁻¹.

Experimental Protocols

1. Catalyst Preparation via Co-precipitation (Example: Ni₅Ga₃)

This protocol is a general guideline based on the co-precipitation method described for Ni-Ga catalysts.[10][11]

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate (Ni(NO₃)₂·6H₂O) and gallium nitrate (Ga(NO₃)₃·xH₂O) in deionized water.

  • Precipitation: Slowly add a precipitating agent (e.g., a solution of sodium carbonate, Na₂CO₃) to the precursor solution under vigorous stirring. Maintain a constant pH during precipitation.

  • Aging: Age the resulting slurry at a controlled temperature (e.g., 60-80 °C) for several hours to ensure complete precipitation and formation of the desired precursor phase.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions from the precipitating agent.

  • Drying: Dry the washed precipitate in an oven, typically overnight at around 100-120 °C.

  • Calcination: Calcine the dried powder in a furnace under a flow of air at a high temperature (e.g., 600 °C) for several hours to decompose the precursors into their oxide forms.[10]

  • Reduction/Activation: Reduce the calcined catalyst in a flow of H₂ gas at an elevated temperature (e.g., 700 °C) to form the active Ni-Ga intermetallic phase.[5]

2. Catalyst Activity Testing

  • Reactor Loading: Load a fixed amount of the prepared catalyst into a fixed-bed reactor.

  • In-situ Activation: Activate the catalyst in the reactor by heating it under a flow of hydrogen or a hydrogen-containing gas mixture according to the optimized reduction protocol.[14]

  • Reaction Initiation: After activation and cooling to the desired reaction temperature, introduce the feed gas mixture (CO₂, H₂, and an internal standard like N₂ or Ar) at the desired pressure and flow rate.[14]

  • Product Analysis: Analyze the composition of the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector (TCD) for permanent gases and a flame ionization detector (FID) for methanol and other hydrocarbons).

  • Data Calculation: Calculate CO₂ conversion, methanol selectivity, and space-time yield based on the GC analysis results.

Visualizations

MethanolSynthesisPathway CO2 CO₂ (gas) CO2_ads CO₂* (adsorbed) CO2->CO2_ads + H2 H₂ (gas) Catalyst Ni-based Catalyst Surface H2O H₂O Catalyst->H2O + O* + 2H* HCOO HCOO* (formate) CO2_ads->HCOO + H H2COO H₂COO HCOO->H2COO + H H2CO H₂CO (formaldehyde) H2COO->H2CO - O CH3O CH₃O* (methoxy) H2CO->CH3O + H CH3OH CH₃OH (Methanol) CH3O->CH3OH + H CH3OH_gas CH₃OH (gas) CH3OH->CH3OH_gas

Caption: Proposed formate pathway for methanol synthesis on a nickel catalyst surface.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_test Catalyst Testing prep_start Start: Precursor Salts co_precipitation Co-precipitation prep_start->co_precipitation aging Aging co_precipitation->aging filtration Filtration & Washing aging->filtration drying Drying filtration->drying calcination Calcination drying->calcination reduction Reduction/Activation calcination->reduction prep_end Active Catalyst reduction->prep_end reactor_loading Reactor Loading prep_end->reactor_loading Transfer in_situ_activation In-situ Activation reactor_loading->in_situ_activation reaction Reaction (CO₂ + H₂) in_situ_activation->reaction analysis Product Analysis (GC) reaction->analysis results Results: Conversion & Selectivity analysis->results

Caption: General experimental workflow for catalyst synthesis and performance evaluation.

References

refinement of experimental parameters for methanol adsorption on nickel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of experimental parameters for methanol adsorption on nickel surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during methanol adsorption experiments on nickel surfaces.

1. Surface Preparation and Cleaning

  • Q: My nickel single crystal surface shows persistent contamination (e.g., carbon, sulfur, oxygen) even after standard cleaning cycles. What should I do?

    A: Persistent surface contamination is a common issue. Here's a systematic approach to troubleshoot and resolve it:

    • Initial Cleaning: A standard procedure involves cycles of Ar+ sputtering followed by annealing. For Ni(111), annealing temperatures are typically in the range of 800-1000 K.[1]

    • Chemical Cleaning: If sputtering and annealing are insufficient, chemical cleaning can be employed. This involves exposing the crystal to reactive gases to remove specific contaminants.

      • Carbon Removal: Annealing in oxygen (O2) at elevated temperatures (e.g., 820-1070 K) can effectively remove carbon by forming CO and CO2, which then desorb.[1]

      • Sulfur Removal: Sulfur can be challenging to remove. Repeated cycles of sputtering and high-temperature annealing (up to 1170 K) are often necessary to deplete the near-surface region of sulfur.[1]

      • Oxygen Removal: Residual oxygen from the carbon removal step can be eliminated by annealing in a hydrogen (H2) atmosphere (e.g., 650-1300 K).[1]

    • Alternative Chemical Cleaning: Exposure to nitric oxide (NO) at elevated temperatures (640-710 K) can also be more efficient than O2 for removing surface carbon.[1]

    • Verify Cleanliness: After each cleaning cycle, it is crucial to verify the surface cleanliness using techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES). The absence of C 1s, S 2p, and O 1s signals in XPS indicates a clean surface. A sharp (1x1) Low-Energy Electron Diffraction (LEED) pattern is also a good indicator of a well-ordered, clean surface.[1]

  • Q: I observe a high background pressure in my UHV chamber after introducing methanol. How can I minimize this?

    A: A high background pressure can affect the cleanliness of your sample and the accuracy of your measurements.

    • Thorough Degassing: Ensure the entire UHV chamber and all internal components, including the methanol dosing line, are thoroughly baked out to remove adsorbed water and other volatile contaminants.

    • Methanol Purity: Use high-purity, anhydrous methanol. Perform several freeze-pump-thaw cycles on the methanol source to remove dissolved gases before introducing it into the chamber.

    • Leak Checking: Perform a thorough leak check of your UHV system, paying close attention to the gas inlet and dosing system.

2. Methanol Dosing and Coverage

  • Q: How can I achieve a reproducible methanol coverage on my nickel surface?

    A: Reproducible dosing is key to consistent experimental results.

    • Calibrated Doser: Use a directed doser with a known and calibrated flux. The exposure is typically measured in Langmuirs (1 L = 10^-6 Torr·s).

    • Background Dosing: For less precise dosing, you can backfill the chamber with methanol vapor for a specific time at a constant pressure. However, this method is less reproducible and can lead to contamination of the chamber walls.

    • TPD for Calibration: You can use Temperature Programmed Desorption (TPD) to calibrate your dosing. The area under the methanol desorption peak is proportional to the coverage. By systematically varying the exposure time, you can create a calibration curve of exposure versus coverage.

  • Q: My TPD spectra show multiple methanol desorption peaks even at low coverages. What could be the cause?

    A: Multiple desorption features can arise from several factors:

    • Adsorption States: Methanol can adsorb on different sites on the nickel surface (e.g., terraces, step edges, defects), each with a distinct binding energy, leading to multiple desorption peaks.

    • Multilayer Formation: At higher exposures, methanol will form multilayers on top of the initial chemisorbed layer. These multilayers typically desorb at a lower temperature than the monolayer.[2][3][4] For instance, on Ni(111), the multilayer desorbs around 150 K.[2][3]

    • Surface Contamination: Contaminants on the surface can create new binding sites for methanol, resulting in additional desorption features.

    • Co-adsorption: If other gases are present in the chamber, they may co-adsorb with methanol and influence its desorption behavior.

3. Data Interpretation

  • Q: I am seeing unexpected peaks in my TPD spectrum after methanol adsorption on Ni(111). What are the expected decomposition products?

    A: On a clean Ni(111) surface, methanol decomposes upon heating. The expected desorption products and their approximate desorption temperatures are:

    • Methanol (CH3OH): Desorption of the multilayer occurs around 150 K.[2][3]

    • Hydrogen (H2): Recombinative desorption of hydrogen occurs in two stages. The first, from the breaking of the O-H bond of methanol to form methoxy, occurs at a lower temperature. The second, from the decomposition of methoxy and subsequent C-H bond cleavage, occurs at a higher temperature. On Ni(111), H2 desorption is observed above 250 K.[2][5][6]

    • Carbon Monoxide (CO): CO is a final decomposition product and desorbs at higher temperatures, typically between 350 K and 400 K on Ni(111).[2][3][6]

  • Q: My XPS spectra of the nickel surface after methanol adsorption are difficult to interpret. What are the expected binding energies for the key species?

    A: While the provided search results do not contain a comprehensive table of binding energies for all intermediates, here are some general guidelines for interpreting your XPS data:

    • Ni 2p: The Ni 2p region can be complex due to satellite features. For metallic nickel, the Ni 2p3/2 peak is expected around 852.7 eV. The presence of nickel oxides will result in peaks at higher binding energies (e.g., NiO around 854.6 eV) and more pronounced satellite features.

    • O 1s: The O 1s region is crucial for identifying different oxygen-containing species. Adsorbed oxygen on nickel typically appears around 529-530 eV. Hydroxyl (OH) species will be at a slightly higher binding energy, and the oxygen in adsorbed methanol and methoxy will be at even higher binding energies.

    • C 1s: The C 1s region helps to distinguish between different carbon-containing species. Adventitious carbon is often seen around 284.8 eV. The carbon in methanol and its decomposition products (methoxy, formaldehyde, etc.) will have different chemical shifts depending on their oxidation state.

Quantitative Data Summary

The following tables summarize key quantitative data for methanol adsorption on nickel surfaces, compiled from the search results.

Table 1: Key Temperatures for Methanol Decomposition on Ni(111)

ProcessApproximate Temperature (K)Reference
Methanol Multilayer Desorption150[2][3]
O-H Bond Scission (Methanol to Methoxy)> 150[2][5][6]
C-H Bond Scission (Methoxy Decomposition)> 250[2][5][6]
H2 Desorption> 250[2][5][6]
CO Desorption350 - 400[2][3][6]

Table 2: Theoretical Binding Energies of Methanol on Ni(111)

SpeciesAdsorption SiteBinding Energy (kJ/mol)Reference
Methanol (CH3OH)Atop-11[7]

Experimental Protocols

1. Temperature Programmed Desorption (TPD)

  • Objective: To identify adsorbed species and determine their desorption kinetics.

  • Methodology:

    • Surface Preparation: Clean the nickel single crystal surface using standard UHV cleaning procedures (sputtering and annealing). Verify cleanliness with XPS/AES and LEED.

    • Cooling: Cool the sample to a temperature low enough to ensure methanol adsorption (e.g., < 120 K).

    • Dosing: Expose the cold sample to a controlled dose of methanol vapor using a calibrated doser.

    • Desorption: Heat the sample with a linear heating ramp (e.g., 1-10 K/s).

    • Detection: Use a quadrupole mass spectrometer to monitor the desorbing species as a function of temperature. Monitor the masses corresponding to methanol (e.g., m/z = 31, 32), hydrogen (m/z = 2), and carbon monoxide (m/z = 28).

    • Data Analysis: Plot the mass spectrometer signal for each species as a function of temperature to obtain the TPD spectrum. The peak temperature and shape provide information about the desorption energy and order of desorption.

2. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical state of the surface species.

  • Methodology:

    • Surface Preparation and Dosing: Prepare and dose the nickel surface with methanol as described for TPD.

    • X-ray Irradiation: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

    • Electron Energy Analysis: Measure the kinetic energy of the emitted photoelectrons using a hemispherical electron energy analyzer.

    • Data Acquisition: Record spectra for the core levels of interest (e.g., Ni 2p, O 1s, C 1s).

    • Data Analysis: Determine the binding energy of the core levels by subtracting the measured kinetic energy from the photon energy. The binding energy is characteristic of the element and its chemical environment. Peak fitting and deconvolution can be used to identify different chemical states of the same element.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean Clean Ni Crystal (Sputter & Anneal) Verify Verify Cleanliness (XPS/LEED) Clean->Verify Cool Cool to Adsorption Temp. Verify->Cool Dose Dose with Methanol Cool->Dose TPD TPD Measurement Dose->TPD XPS XPS Measurement Dose->XPS Analyze_TPD Analyze TPD Spectra TPD->Analyze_TPD Analyze_XPS Analyze XPS Spectra XPS->Analyze_XPS Interpret Interpret Results Analyze_TPD->Interpret Analyze_XPS->Interpret

Caption: A typical experimental workflow for studying methanol adsorption on nickel surfaces.

TPD_Troubleshooting Start Unexpected TPD Peak(s) Q1 Is the peak at a low temperature (<150K)? Start->Q1 A1_Yes Likely multilayer desorption. Reduce methanol exposure. Q1->A1_Yes Yes A1_No Check for other possibilities. Q1->A1_No No Q2 Are there multiple peaks at higher temperatures? A1_No->Q2 A2_Yes Possible Causes: - Different adsorption sites (steps, defects) - Surface contamination - Co-adsorption of background gases Q2->A2_Yes Yes A2_No Peak may correspond to a single desorption state. Q2->A2_No No Q3 Have you verified surface cleanliness? A2_Yes->Q3 A3_No Reclean the surface and verify with XPS/LEED. Q3->A3_No No A3_Yes Consider the possibility of complex surface chemistry. Q3->A3_Yes Yes

Caption: A troubleshooting guide for interpreting unexpected peaks in TPD spectra.

Methanol_Decomposition_Pathway CH3OH_gas CH3OH (gas) CH3OH_ads CH3OH (adsorbed) CH3OH_gas->CH3OH_ads Adsorption (<150K) CH3O_ads CH3O (methoxy) + H (adsorbed) CH3OH_ads->CH3O_ads O-H Scission (>150K) CO_ads CO (adsorbed) + 3H (adsorbed) CH3O_ads->CO_ads C-H Scission (>250K) H2_gas H2 (gas) CH3O_ads->H2_gas H+H Recombination (>250K) CO_gas CO (gas) CO_ads->CO_gas Desorption (350-400K) CO_ads->H2_gas H+H Recombination (>250K)

Caption: Simplified reaction pathway for methanol decomposition on a Ni(111) surface.

References

Technical Support Center: Addressing Agglomeration of Nickel Nanoparticles in Catalytic Slurries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel nanoparticle catalytic slurries. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is nickel nanoparticle agglomeration and why is it a problem?

Nickel nanoparticle agglomeration is the process where individual nanoparticles cluster together to form larger, loosely bound groups called agglomerates. This is primarily driven by the high surface energy of nanoparticles and attractive van der Waals forces. In catalytic slurries, agglomeration is a significant issue because it reduces the effective surface area of the catalyst, leading to decreased catalytic activity and reaction efficiency.[1][2] Furthermore, large agglomerates can clog pumps, tubing, and reactor beds, disrupting experiments and potentially damaging equipment.[1]

2. What are the main causes of nickel nanoparticle agglomeration in a slurry?

Several factors can contribute to the agglomeration of nickel nanoparticles in a slurry:

  • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the frequency of collisions, leading to a greater likelihood of agglomeration.[1][3]

  • Inadequate Surface Stabilization: Without proper stabilization, the inherent attractive forces between nanoparticles will cause them to clump together.

  • Inappropriate pH: The pH of the slurry affects the surface charge of the nanoparticles. At a certain pH, known as the isoelectric point, the surface charge is neutral, minimizing electrostatic repulsion and maximizing the tendency to agglomerate.

  • High Temperature: Increased temperature can enhance the kinetic energy of nanoparticles, leading to more frequent and energetic collisions, which can overcome repulsive barriers and cause agglomeration.

  • Solvent Properties: The polarity and composition of the solvent can influence the stability of the nanoparticles. Using a solvent that does not favorably interact with the nanoparticle surface can promote agglomeration.[4]

  • Magnetic Dipole-Dipole Interactions: Nickel is a magnetic material, and the magnetic interactions between nanoparticles can contribute to their aggregation.[5]

3. How can I prevent agglomeration in my nickel nanoparticle slurry?

Preventing agglomeration is crucial for maintaining the catalytic performance and stability of your slurry. The primary strategies involve stabilizing the nanoparticles through either electrostatic or steric repulsion, or a combination of both.

  • Electrostatic Stabilization: This method involves creating a net electrical charge on the surface of the nanoparticles. This is typically achieved by:

    • Adjusting the pH: Moving the pH of the slurry away from the isoelectric point of the nickel nanoparticles will increase their surface charge and enhance electrostatic repulsion.[6]

    • Using Ionic Surfactants: Adsorbing charged surfactant molecules onto the nanoparticle surface creates a repulsive electrostatic barrier.[5]

  • Steric Stabilization: This approach involves adsorbing large molecules, such as polymers, onto the nanoparticle surface. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to agglomerate.[5]

  • Electrosteric Stabilization: This combines both electrostatic and steric stabilization mechanisms, often by using a charged polymer or a mixture of an ionic surfactant and a non-ionic polymer.

  • Ultrasonication: Applying ultrasonic energy can break up existing agglomerates and disperse the nanoparticles in the slurry.[7][8][9] However, this is often a temporary solution if the underlying cause of agglomeration is not addressed.

Troubleshooting Guide

Problem: My nickel nanoparticle slurry shows visible signs of settling and precipitation.

Possible Cause Troubleshooting Step
Insufficient Stabilization Increase the concentration of the surfactant or polymer stabilizer. Ensure the chosen stabilizer is compatible with the solvent and nanoparticle surface.
Incorrect pH Measure the pH of the slurry and adjust it to be significantly different from the isoelectric point of the nickel nanoparticles. For nickel nanoparticles, a pH away from the neutral range is often beneficial.
High Nanoparticle Concentration Try reducing the concentration of nickel nanoparticles in the slurry.[1][3]
Ineffective Sonication Increase the sonication time or power. For dispersing dry powders, direct probe sonication is generally more effective than a sonication bath.[9] Ensure the probe is appropriately sized for the volume of your slurry.[7]

Problem: The catalytic activity of my slurry is lower than expected.

Possible Cause Troubleshooting Step
Nanoparticle Agglomeration Characterize the particle size in the slurry using Dynamic Light Scattering (DLS). If agglomeration is confirmed, refer to the troubleshooting steps for settling and precipitation.
Catalyst Poisoning Ensure all reagents and solvents are of high purity and free from contaminants that could poison the nickel catalyst.
Inactive Catalyst Surface The surface of the nickel nanoparticles may have oxidized. Consider a pre-treatment step to reduce the surface oxide layer before the catalytic reaction.

Problem: I observe agglomeration even after adding a surfactant.

Possible Cause Troubleshooting Step
Insufficient Surfactant Concentration The amount of surfactant may not be enough to fully coat the nanoparticle surfaces. Gradually increase the surfactant concentration and monitor the particle size and zeta potential.
Incompatible Surfactant The chosen surfactant may not be effectively adsorbing to the nickel nanoparticle surface. Consider a different type of surfactant (e.g., anionic, cationic, or non-ionic) based on the surface chemistry of your nanoparticles and the solvent.
Surfactant Degradation Ensure the surfactant is stable under your experimental conditions (e.g., temperature, pH).
Strong Magnetic Interactions For nickel nanoparticles, magnetic forces can be significant. A single stabilization method may not be sufficient. Consider a combination of electrostatic and steric stabilization.

Quantitative Data

Table 1: Effect of Surfactant and Polymer on Zeta Potential of Nickel Nanoparticle Suspensions

Stabilizer(s)Concentration (wt%)Zeta Potential (mV)Observation
CTAB1.000-Poor stability, rapid agglomeration
SDS + Xanthan Gum0.350 (SDS) + 0.045 (Xanthan Gum)-52Good stability, no aggregation after 60 min[3]
Hypermer KD-2 + Xanthan Gum0.350 (Hypermer) + 0.045 (Xanthan Gum)-55Good stability, no aggregation after 60 min[3]

Table 2: Influence of pH on Nickel Nanoparticle Formation and Agglomeration

[OH⁻]/[Ni²⁺] Molar RatiopHObservation
< 4< 9.5Formation of Ni(OH)₂ precursor, less pure Ni nanoparticles
> 4> 9.5Formation of pure Ni metal nanoparticles
6 to 12-Formation of wool-like nanostructures composed of chain-like particles[10]

Experimental Protocols

1. Protocol for Preparation of a Stable Nickel Nanoparticle Catalytic Slurry

This protocol provides a general guideline for preparing a stable nickel nanoparticle slurry for catalytic applications, such as hydrogenation.[11][12]

Materials:

  • Nickel nanoparticles (dry powder or a concentrated stock dispersion)

  • Solvent (e.g., ethanol, isopropanol, or water, depending on the reaction)

  • Stabilizer (e.g., PVP, CTAB, SDS)

  • Ultrasonicator (probe type recommended)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent and Stabilizer Preparation:

    • Choose a solvent that is compatible with your reaction and will not react with the nickel nanoparticles.

    • Dissolve the chosen stabilizer (e.g., 0.5 wt% PVP) in the solvent. Stir until fully dissolved.

  • Dispersion of Nickel Nanoparticles:

    • Slowly add the nickel nanoparticles to the stabilizer solution while stirring. The final concentration of nanoparticles will depend on the specific application (typically 0.1 - 5 wt%).

  • Ultrasonication:

    • Place the vessel containing the slurry in an ice bath to prevent overheating during sonication.

    • Immerse the tip of the probe sonicator into the slurry.

    • Sonicate the slurry for a specific duration (e.g., 15-30 minutes) at a set power. The optimal sonication parameters should be determined experimentally.

  • Stability Assessment:

    • Visually inspect the slurry for any signs of immediate agglomeration or settling.

    • For a more quantitative assessment, measure the particle size distribution using Dynamic Light Scattering (DLS) and the zeta potential. A stable slurry should have a narrow particle size distribution and a zeta potential with a magnitude greater than 30 mV.

  • Storage:

    • Store the prepared slurry in a sealed container. For long-term stability, refrigeration may be beneficial.[13]

2. Protocol for Dynamic Light Scattering (DLS) Measurement

DLS is a technique used to measure the hydrodynamic diameter of nanoparticles in a suspension, providing information on their size distribution and agglomeration state.[14][15]

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Ensure the slurry is well-dispersed by gentle shaking or brief sonication.

    • Dilute a small aliquot of the slurry with the same solvent used for its preparation to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and the nanoparticles.

  • Cuvette Preparation:

    • Rinse a clean cuvette with the solvent.

    • Fill the cuvette with the diluted sample, ensuring there are no air bubbles.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will shine a laser through the sample and analyze the fluctuations in the scattered light to determine the particle size.

  • Data Analysis:

    • The software will generate a particle size distribution report, typically showing the intensity, volume, and number distributions.

    • Analyze the distribution to identify the presence of large agglomerates (indicated by a large peak at a larger size).

3. Protocol for Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[9][16]

Instrumentation:

  • Zeta potential analyzer (often integrated with a DLS instrument)

Procedure:

  • Sample Preparation:

    • Prepare the sample in the same way as for DLS measurements, ensuring it is well-dispersed.

  • Cell Preparation:

    • Use a specific zeta potential cell (e.g., a folded capillary cell).

    • Rinse the cell with the solvent.

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

  • Instrument Setup:

    • Place the cell in the instrument.

    • Enter the solvent parameters (dielectric constant, viscosity) and measurement temperature in the software.

  • Measurement:

    • The instrument applies an electric field across the sample and measures the velocity of the particles using laser Doppler velocimetry.

  • Data Analysis:

    • The software calculates the electrophoretic mobility and then the zeta potential using the Henry equation.

    • A high magnitude of zeta potential (typically > |30| mV) indicates good colloidal stability.

Visualizations

Agglomeration_Mechanism cluster_nanoparticles Individual Nanoparticles cluster_forces Interparticle Forces cluster_agglomerate Agglomerate Formation NP1 Ni NP Attractive Van der Waals & Magnetic Forces NP2 Ni NP NP3 Ni NP Agglomerate Agglomerated Ni NPs Attractive->Agglomerate Dominant Repulsive Electrostatic/Steric Repulsion Agglomerate->Repulsive Overcome by Attractive Forces

Caption: Mechanism of nickel nanoparticle agglomeration.

Troubleshooting_Workflow Start Agglomeration Observed Check_Stabilizer Check Stabilizer Start->Check_Stabilizer Check_pH Check pH Check_Stabilizer->Check_pH Adequate Increase_Stabilizer Increase Stabilizer Conc. or Change Type Check_Stabilizer->Increase_Stabilizer Inadequate Check_Concentration Check Concentration Check_pH->Check_Concentration Optimal Adjust_pH Adjust pH away from Isoelectric Point Check_pH->Adjust_pH Near Isoelectric Point Check_Sonication Check Sonication Check_Concentration->Check_Sonication Optimal Decrease_Concentration Decrease Nanoparticle Conc. Check_Concentration->Decrease_Concentration Too High Optimize_Sonication Optimize Sonication Parameters Check_Sonication->Optimize_Sonication Ineffective Stable_Slurry Stable Slurry Achieved Check_Sonication->Stable_Slurry Effective Increase_Stabilizer->Stable_Slurry Adjust_pH->Stable_Slurry Decrease_Concentration->Stable_Slurry Optimize_Sonication->Stable_Slurry

Caption: Troubleshooting workflow for agglomeration issues.

Stabilization_Decision_Tree Start Select Stabilization Method Solvent_Type Solvent Type? Start->Solvent_Type Aqueous Aqueous Solvent_Type->Aqueous Non_Aqueous Non-Aqueous Solvent_Type->Non_Aqueous High_Salt High Salt Concentration? Aqueous->High_Salt Steric Steric Stabilization (Polymers) Non_Aqueous->Steric Electrostatic Electrostatic Stabilization (pH, Ionic Surfactants) Electrosteric Electrosteric Stabilization (Charged Polymers) Electrostatic->Electrosteric If insufficient High_Salt->Electrostatic No High_Salt->Steric Yes

Caption: Decision tree for selecting a stabilization method.

References

Technical Support Center: Optimization of Direct Methanol Fuel Cells with Nickel Anodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of operating conditions for direct methanol fuel cells (DMFCs) with nickel anodes.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of poor performance in a DMFC with a nickel anode?

A1: Initial indicators of poor performance include a lower than expected open-circuit voltage (OCV), a rapid drop in cell voltage under load, and inconsistencies in performance across repeated experiments. For instance, a freshly prepared membrane electrode assembly (MEA) should be activated to achieve stable performance.[1][2] If the OCV is significantly below theoretical values (around 0.8V), it could indicate issues with the MEA, fuel crossover, or catalyst activity.[2]

Q2: How does methanol concentration affect the performance of a DMFC with a nickel anode?

A2: Methanol concentration is a critical operating parameter. While a higher concentration can increase the availability of fuel at the anode, it can also lead to increased methanol crossover to the cathode. This crossover can poison the cathode catalyst and lead to a mixed potential, reducing the overall cell performance.[3][4] The optimal methanol concentration needs to be determined experimentally for a specific MEA design and operating conditions, but is often found to be in the range of 0.5 M to 2.0 M.[2]

Q3: Is an acidic or alkaline medium better for a DMFC with a nickel anode?

A3: Methanol electro-oxidation kinetics are significantly faster in alkaline environments compared to acidic ones.[5] This often leads to better performance of nickel-based anodes in alkaline DMFCs. However, alkaline electrolytes can react with CO2 produced at the anode to form carbonates, which can precipitate and block active sites, leading to performance degradation over time.[5] The choice between acidic and alkaline media depends on the specific research goals, with alkaline systems often favored for achieving higher initial performance.[6]

Q4: What is the typical operating temperature range for a DMFC with a nickel anode?

A4: The operating temperature influences reaction kinetics and methanol crossover. Generally, increasing the temperature enhances the methanol oxidation reaction at the anode. However, it also increases the rate of methanol crossover through the polymer electrolyte membrane.[7] A common operating temperature range for practical DMFCs is between 60°C and 80°C.[5]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Open-Circuit Voltage (OCV) 1. Incomplete MEA activation. 2. High methanol crossover. 3. Short-circuiting within the cell. 4. Damaged or improperly seated membrane.1. Follow a standard MEA activation protocol (e.g., holding the cell at a constant voltage for a period).[1] 2. Start with a lower methanol concentration (e.g., 0.5 M) and incrementally increase it. 3. Check for proper sealing and insulation between the anode and cathode. 4. Carefully inspect the MEA for any physical damage before and after assembly.
Rapid Performance Degradation 1. Catalyst poisoning (e.g., by CO-like intermediates). 2. Carbonate formation in alkaline medium. 3. Dehydration of the membrane. 4. Flooding of the electrodes.1. Consider using nickel alloys (e.g., Ni-WC) that show improved resistance to CO poisoning.[5] Implement regeneration techniques if applicable. 2. If using an alkaline electrolyte, periodically flush the system or consider CO2 management strategies. 3. Ensure proper humidification of the reactant streams, especially at higher operating temperatures. 4. Optimize the flow rates of fuel and oxidant to prevent the accumulation of liquid water.
High Anode Overpotential 1. Sluggish methanol oxidation kinetics. 2. High charge transfer resistance at the anode. 3. Poor catalyst utilization.1. Increase the operating temperature within the optimal range (60-80°C). 2. Use electrochemical impedance spectroscopy (EIS) to diagnose the charge transfer resistance and investigate different nickel-based catalyst formulations (e.g., porous Ni-Cu foams) to reduce it.[8] 3. Ensure uniform catalyst loading and good contact between the catalyst layer and the gas diffusion layer.
Inconsistent or Irreproducible Results 1. Variations in MEA fabrication. 2. Inconsistent operating conditions (temperature, flow rates, concentration). 3. Contamination of the fuel or oxidant streams.1. Standardize the MEA fabrication process, including catalyst ink preparation, deposition, and hot-pressing conditions.[1][9] 2. Use precise control systems for temperature, flow rates, and concentrations. 3. Use high-purity methanol and deionized water for the fuel solution and filtered air/oxygen for the oxidant.

Quantitative Data Summary

Table 1: Performance of Nickel-Based Anodes in DMFCs

Anode MaterialElectrolyteMethanol Concentration (M)Operating Temperature (°C)Peak Power Density (mW/cm²)Current Density at 0.4V (mA/cm²)Reference
Porous Ni-CuAcidic (1M H₂SO₄)1.025--[8]
Ni meshAcidicOptimized--30[6]
Ni meshAlkalineOptimized--25[6]
Pt-NiTiO₃/C-1.0---[10]
Bio-Ni@CF---130.72 (mW/m²)760.0 (mA/m²)[11]

Table 2: Influence of Operating Conditions on Ni-Cu Anode Performance

Deposition Current Density (A/cm²)Deposition Time (sec)Charge Transfer Resistance (Rp) (Ω)
LowerLowerHigher
HigherHigherLower (as low as 51.7 Ω)
Data derived from qualitative descriptions in the source.[8]

Experimental Protocols

Protocol 1: Membrane Electrode Assembly (MEA) Fabrication
  • Catalyst Ink Preparation:

    • Anode Ink: Mix the desired amount of nickel-based catalyst powder with a solution of deionized water, isopropyl alcohol, and a Nafion® ionomer solution. A typical ratio of ionomer to catalyst should be optimized for the specific material.

    • Cathode Ink: Prepare a separate ink for the cathode, typically using a Pt-based catalyst.

    • Sonicate both ink solutions for at least 2 hours to ensure a homogeneous dispersion of the catalyst particles.[1]

  • Catalyst Coating:

    • Cut the gas diffusion layer (GDL), such as carbon paper or cloth, to the desired dimensions (e.g., 5 cm²).

    • Apply the catalyst ink onto the GDL using a suitable method like spray coating, screen printing, or doctor-blade technique to achieve a uniform catalyst loading.

  • Hot Pressing:

    • Place the anode and cathode on either side of a pre-treated polymer electrolyte membrane (e.g., Nafion® 117).

    • Hot-press the assembly at a specific temperature and pressure for a defined duration. Optimal conditions need to be determined experimentally, but typical values can range from 115°C to 170°C and 0.8 MPa to 2.5 MPa.[9]

Protocol 2: MEA Activation and Performance Testing
  • MEA Activation:

    • Install the fabricated MEA into a fuel cell test station.

    • Heat the cell to the desired operating temperature (e.g., 80°C).

    • Supply a low concentration of aqueous methanol solution (e.g., 0.25 M) to the anode at a low flow rate (e.g., 0.1 mL/min) and humidified air or oxygen to the cathode.[1]

    • Allow the cell to rest at open-circuit voltage (OCV) for a few minutes.

    • Perform a polarization scan, followed by holding the cell voltage at a constant value (e.g., 0.4 V) for about an hour.

    • Repeat this cycle until a stable and reproducible performance is achieved.[1]

  • Performance Testing:

    • Once the MEA is activated, supply the desired methanol concentration and flow rate to the anode and humidified air/oxygen to the cathode.

    • Record polarization curves by sweeping the cell voltage from OCV down to a lower limit (e.g., 0.2 V) while measuring the corresponding current density.

    • Repeat the polarization scan multiple times for each set of operating conditions to ensure data reproducibility.[1]

    • Electrochemical Impedance Spectroscopy (EIS) can be performed at different DC biases to analyze the different contributions to the cell's impedance.

Visualizations

Experimental_Workflow ink_prep Catalyst Ink Preparation coating Catalyst Coating on GDL ink_prep->coating hot_press Hot Pressing coating->hot_press activation MEA Activation hot_press->activation performance_test Performance Testing activation->performance_test data_analysis Data Analysis performance_test->data_analysis Troubleshooting_Logic start Poor DMFC Performance check_ocv Check OCV start->check_ocv low_ocv Low OCV check_ocv->low_ocv Low ok_ocv OCV OK check_ocv->ok_ocv OK investigate_mea Investigate MEA: - Activation - Crossover - Damage low_ocv->investigate_mea check_degradation Check Performance Degradation Rate ok_ocv->check_degradation rapid_degradation Rapid Degradation check_degradation->rapid_degradation High stable_performance Stable (but low) Performance check_degradation->stable_performance Low investigate_poisoning Investigate: - Catalyst Poisoning - Carbonate Formation - Dehydration/Flooding rapid_degradation->investigate_poisoning optimize_kinetics Optimize Kinetics: - Temperature - Catalyst Formulation - Catalyst Loading stable_performance->optimize_kinetics

References

Validation & Comparative

A Comparative Guide to Nickel and Platinum Catalysts for Methanol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electro-oxidation of methanol is a cornerstone reaction in direct methanol fuel cells (DMFCs), offering a promising avenue for clean energy generation. The efficiency of this reaction hinges on the catalytic material employed, with platinum (Pt) traditionally holding the top spot. However, its high cost and susceptibility to poisoning have spurred the search for viable alternatives, with nickel (Ni) emerging as a strong contender, particularly in alkaline media. This guide provides an objective comparison of nickel and platinum catalysts for methanol oxidation, supported by experimental data and detailed methodologies.

Performance Comparison: Nickel vs. Platinum

The catalytic performance of nickel and platinum for methanol oxidation is typically evaluated based on several key metrics: catalytic activity (mass and specific activity), onset potential, and long-term stability. While platinum-based catalysts generally exhibit higher intrinsic activity in acidic media, nickel-based catalysts have shown comparable and sometimes superior performance in alkaline environments, coupled with greater resistance to poisoning by carbonaceous intermediates.

Performance MetricNickel-based CatalystsPlatinum-based CatalystsKey Considerations
Catalytic Activity (Mass Activity) Can achieve high activity in alkaline media, with values reported in the range of hundreds of A/g. Performance is highly dependent on the catalyst composition and structure (e.g., Ni(OH)₂, NiOOH, Ni-alloys).[1][2]Generally exhibit high mass activity, often exceeding 1 A/mgPt, especially when alloyed with other metals like Ru or Ni.[3]Direct comparison is challenging due to variations in catalyst loading, support material, and experimental conditions across different studies.
Catalytic Activity (Specific Activity) Demonstrates significant specific activity, though direct comparisons with Pt are scarce. The active species is believed to be NiOOH formed in situ.[1]High specific activity is a hallmark of Pt catalysts, with values often in the range of mA/cm².[3]Specific activity is normalized to the electrochemically active surface area (ECSA) and provides a measure of the intrinsic catalytic activity.
Onset Potential Methanol oxidation typically begins at a more positive potential compared to Pt in acidic media. However, in alkaline media, the onset potential can be competitive.Exhibits a lower onset potential for methanol oxidation, indicating that the reaction starts at a lower energy input.[4]A lower onset potential is desirable as it signifies a more efficient catalyst.
Stability & CO Tolerance Generally exhibits excellent stability and high resistance to CO poisoning in alkaline media. The oxidation mechanism does not typically involve strongly adsorbed CO intermediates.[1][2]Highly susceptible to poisoning by carbon monoxide (CO), a common intermediate in methanol oxidation, which blocks the active sites and reduces catalytic activity and stability.[3][5][6][7] Alloying with other metals like Ruthenium can improve CO tolerance.[3]Stability is a critical factor for the long-term performance of fuel cells. Chronoamperometry is a common technique to assess catalyst stability.[8][9][10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the meaningful comparison of catalytic performance. Below are detailed methodologies for key electrochemical techniques used to evaluate methanol oxidation catalysts.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to characterize the electrochemical behavior of catalysts. It provides information on the onset potential, peak current density, and the presence of intermediate species.

  • Electrolyte: The choice of electrolyte is critical. For Pt-based catalysts, acidic electrolytes like 0.5 M H₂SO₄ are common. For Ni-based catalysts, alkaline electrolytes such as 1.0 M KOH or NaOH are typically used. Methanol is added to the electrolyte at a specific concentration, often 1.0 M.[11][12][13]

  • Working Electrode: The catalyst material is typically deposited as a thin film on a glassy carbon electrode. The ink is prepared by dispersing the catalyst powder in a solution of Nafion and a solvent (e.g., isopropanol/water mixture) and then drop-casting a specific volume onto the electrode surface.[4]

  • Reference and Counter Electrodes: A saturated calomel electrode (SCE) or Ag/AgCl is commonly used as the reference electrode, and a platinum wire or graphite rod serves as the counter electrode.

  • Procedure: The potential is swept between a defined lower and upper limit at a specific scan rate (e.g., 50 mV/s). The resulting current is measured as a function of the applied potential. The forward scan shows the oxidation of methanol, while the reverse scan can provide information about the removal of adsorbed intermediates.[14]

Chronoamperometry (CA)

Chronoamperometry is employed to assess the long-term stability of the catalyst and its tolerance to poisoning.

  • Procedure: A constant potential, typically at or near the peak of methanol oxidation observed in the CV, is applied to the working electrode for an extended period (e.g., 1000 to 5000 seconds).[3][9] The current is recorded as a function of time. A gradual decay in current indicates catalyst deactivation, often due to poisoning or structural changes. A stable current suggests good long-term stability.

Electrochemically Active Surface Area (ECSA) Measurement

ECSA is a crucial parameter for normalizing the catalytic activity and obtaining the intrinsic specific activity of the catalyst. The method for determining ECSA differs for nickel and platinum.

  • For Platinum Catalysts: The ECSA is commonly determined by integrating the charge associated with the hydrogen underpotential deposition (H-upd) region in a cyclic voltammogram recorded in a deaerated acidic electrolyte (e.g., 0.5 M H₂SO₄).[15][16][17] Another method involves CO stripping voltammetry, where the charge required to oxidize a monolayer of adsorbed CO is measured.[18]

  • For Nickel Catalysts: The ECSA of nickel-based catalysts is often estimated from the charge associated with the Ni(OH)₂/NiOOH redox transition in an alkaline electrolyte in the absence of methanol.[19][20][21] Double-layer capacitance measurements can also be used to estimate the ECSA.[22][23]

Reaction Mechanisms and Pathways

The fundamental difference in the performance of nickel and platinum catalysts stems from their distinct methanol oxidation mechanisms.

Methanol Oxidation on Platinum

The oxidation of methanol on platinum surfaces in acidic media proceeds through a complex pathway involving the formation of strongly adsorbed carbon monoxide (CO) as a key intermediate. This CO species can poison the catalyst surface, hindering further methanol adsorption and oxidation.[3][5][24] The generally accepted mechanism involves the initial dehydrogenation of methanol to form adsorbed CO, followed by the oxidation of CO to CO₂ by surface-adsorbed hydroxyl species (OH_ads) that are formed from water activation at higher potentials.[3][25] The bifunctional mechanism, often employed in Pt-Ru alloys, suggests that Ru sites can activate water at lower potentials, providing the necessary OH_ads to oxidize CO from adjacent Pt sites, thereby enhancing CO tolerance.

Platinum_Methanol_Oxidation cluster_Pt_Surface Platinum Surface CH3OH CH₃OH CH3OH_ads CH₃OH(ads) CH3OH->CH3OH_ads Adsorption CO_ads CO(ads) (Poisoning Intermediate) CH3OH_ads->CO_ads Dehydrogenation CO2 CO₂ CO_ads->CO2 Oxidation H2O H₂O OH_ads OH(ads) H2O->OH_ads Water Activation Nickel_Methanol_Oxidation cluster_Ni_Surface Nickel Surface NiOH2 Ni(OH)₂ NiOOH NiOOH (Active Species) NiOH2->NiOOH Electrochemical Oxidation NiOOH->NiOH2 Chemical Reduction CH3OH CH₃OH Products Oxidation Products (e.g., Formate, CO₂) CH3OH->Products Chemical Oxidation by NiOOH Experimental_Workflow cluster_workflow Catalyst Performance Evaluation Workflow A Catalyst Synthesis (Ni-based or Pt-based) B Physical Characterization (XRD, TEM, XPS) A->B C Electrode Preparation (Ink formulation, Drop-casting) A->C D ECSA Measurement (H-upd for Pt, Ni(OH)₂/NiOOH for Ni) C->D E Cyclic Voltammetry (CV) (Activity & Onset Potential) D->E F Chronoamperometry (CA) (Stability & CO Tolerance) E->F G Data Analysis & Comparison (Mass Activity, Specific Activity, Stability) F->G

References

A Comparative Study of Ni-Cu vs. Ni-Cr Alloys for Methanol Electrooxidation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of electrocatalysis and renewable energy, the development of efficient and cost-effective anode materials for direct methanol fuel cells (DMFCs) is a critical area of investigation. Nickel-based alloys, owing to their promising catalytic activity and lower cost compared to precious metals, have emerged as strong contenders. This guide provides a detailed comparative analysis of two such alloy systems, Nickel-Copper (Ni-Cu) and Nickel-Chromium (Ni-Cr), for the electrooxidation of methanol.

This publication objectively compares the performance of Ni-Cu and Ni-Cr alloys, supported by experimental data from various studies. It delves into the experimental protocols for catalyst synthesis and electrochemical evaluation, and visualizes key workflows and reaction pathways to provide a comprehensive resource for professionals in drug development and related scientific fields where electrochemical processes are pertinent.

Performance Comparison: Ni-Cu vs. Ni-Cr Alloys

The electrocatalytic performance of Ni-Cu and Ni-Cr alloys for methanol oxidation is influenced by factors such as the alloy composition, morphology, and the synergistic effects between the constituent metals. While both alloy systems have shown enhanced activity compared to pure nickel, they exhibit different characteristics in terms of catalytic activity, stability, and resistance to poisoning.

In alkaline media, the electrocatalytic activity of nickel-based materials is primarily attributed to the Ni(OH)₂/NiOOH redox couple, which facilitates the oxidation of methanol.[1] The addition of a second metal, such as copper or chromium, can significantly enhance this activity through various mechanisms.

Ni-Cu alloys have demonstrated a synergistic effect where copper is believed to enhance the electrocatalytic activity of nickel by modifying its electronic structure. This modification can facilitate the formation of the active NiOOH species and improve the adsorption of methanol on the catalyst surface.[1] Studies have shown that Ni-Cu alloys can exhibit high current densities for methanol oxidation.[2]

Ni-Cr alloys , on the other hand, benefit from the presence of chromium, which can promote the formation of a more stable and active catalytic surface. The synergy between NiO and Cr₂O₃ has been reported to enhance the electrocatalytic properties of the bimetallic Ni-Cr nano-oxide catalysts.[3] Chromium can also help in reducing the poisoning effect of intermediate species like carbon monoxide (CO), a common issue in methanol oxidation.

Below is a summary of quantitative data from representative studies, highlighting key performance metrics for both alloy systems. It is important to note that direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies.

CatalystElectrolyteMethanol Concentration (M)Onset Potential (V vs. ref)Peak Current Density (mA/cm²)Reference
Ni-Cu Alloy1.0 M NaOH1.0 M~0.3> 20[1]
Ni₀.₉₅Cr₀.₀₅O₂₊δ0.5 M NaOH0.3 M0.396.5[2]
NiO-CuO0.5 M NaOH0.3 MNot Specified12.2[2]
Bimetallic Ni-Cr nano-oxides0.25 M NaOH1.0 MNot SpecifiedSignificantly higher than pure NiO[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of Ni-Cu and Ni-Cr alloy catalysts.

Synthesis of Ni-Cu Alloy Catalyst

A common method for synthesizing Ni-Cu alloy catalysts is through electrodeposition.

Procedure:

  • Substrate Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Electrolyte Preparation: An aqueous solution containing nickel sulfate (NiSO₄), copper sulfate (CuSO₄), and a complexing agent like sodium citrate is prepared. The pH of the solution is adjusted as required.

  • Electrodeposition: The cleaned GCE is immersed in the electrolyte, and the Ni-Cu alloy is deposited onto the electrode surface using a potentiostat/galvanostat. The deposition can be carried out at a constant potential or current for a specific duration.

  • Post-treatment: After deposition, the electrode is rinsed with deionized water and dried.

Synthesis of Ni-Cr Alloy Catalyst

Bimetallic Ni-Cr nano-oxides can be synthesized using a thermal decomposition method.[3]

Procedure:

  • Precursor Solution: A mixture of nickel chloride (NiCl₂) and chromium chloride (CrCl₃) in deionized water is prepared.

  • Gel Formation: Citric acid and ethylenediaminetetraacetic acid (EDTA) are added to the precursor solution, followed by the addition of ammonium hydroxide to form a gel.

  • Thermal Decomposition: The gel is heated in a furnace at a specific temperature (e.g., 500-700 °C) for a set duration to obtain the bimetallic nano-oxide powder.[3]

  • Catalyst Ink Preparation: The synthesized powder is dispersed in a mixture of deionized water, isopropanol, and a Nafion® solution to form a catalyst ink.

  • Electrode Preparation: A specific volume of the catalyst ink is drop-casted onto a GCE and dried to form the working electrode.

Electrochemical Evaluation of Methanol Electrooxidation

The electrocatalytic activity of the prepared catalysts is typically evaluated using a three-electrode electrochemical cell.

Components:

  • Working Electrode: The prepared Ni-Cu or Ni-Cr alloy catalyst on a GCE.

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

Techniques:

  • Cyclic Voltammetry (CV): CV is performed in an alkaline solution (e.g., 1.0 M NaOH) with and without methanol. The potential is swept between a defined range at a specific scan rate (e.g., 50 mV/s). The resulting voltammograms provide information on the onset potential and peak current density for methanol oxidation.

  • Chronoamperometry (CA): CA is used to assess the stability of the catalyst. A constant potential is applied to the working electrode in an alkaline solution containing methanol, and the current is recorded over time. A stable current indicates good catalyst stability.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer kinetics at the electrode-electrolyte interface. The impedance is measured over a range of frequencies, and the data can be used to determine the charge transfer resistance.

Visualizations

To further clarify the experimental processes and reaction mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing Precursor\nPreparation Precursor Preparation Alloy/Oxide\nFormation Alloy/Oxide Formation Precursor\nPreparation->Alloy/Oxide\nFormation Washing &\nDrying Washing & Drying Alloy/Oxide\nFormation->Washing &\nDrying Catalyst Ink\nFormation Catalyst Ink Formation Washing &\nDrying->Catalyst Ink\nFormation Deposition on\nSubstrate Deposition on Substrate Catalyst Ink\nFormation->Deposition on\nSubstrate Cyclic\nVoltammetry Cyclic Voltammetry Deposition on\nSubstrate->Cyclic\nVoltammetry Chronoamperometry Chronoamperometry Cyclic\nVoltammetry->Chronoamperometry Electrochemical\nImpedance\nSpectroscopy Electrochemical Impedance Spectroscopy Chronoamperometry->Electrochemical\nImpedance\nSpectroscopy

Caption: Experimental workflow for catalyst synthesis and electrochemical evaluation.

Electrochemical_Setup Potentiostat/\nGalvanostat Potentiostat/ Galvanostat Working Electrode\n(Ni-Cu or Ni-Cr) Working Electrode (Ni-Cu or Ni-Cr) Potentiostat/\nGalvanostat->Working Electrode\n(Ni-Cu or Ni-Cr) WE Counter Electrode\n(Pt wire) Counter Electrode (Pt wire) Potentiostat/\nGalvanostat->Counter Electrode\n(Pt wire) CE Reference Electrode\n(SCE or Ag/AgCl) Reference Electrode (SCE or Ag/AgCl) Potentiostat/\nGalvanostat->Reference Electrode\n(SCE or Ag/AgCl) RE Electrochemical Cell\n(with Electrolyte) Electrochemical Cell (with Electrolyte)

Caption: Diagram of a standard three-electrode electrochemical setup.

Methanol_Electrooxidation_Pathway Ni(OH)₂ Ni(OH)₂ NiOOH NiOOH Ni(OH)₂->NiOOH -e⁻, +OH⁻ NiOOH->Ni(OH)₂ +e⁻, -OH⁻ CO₂ CO₂ CH₃OH CH₃OH Adsorbed\nIntermediates\n(e.g., CO_ads) Adsorbed Intermediates (e.g., CO_ads) CH₃OH->Adsorbed\nIntermediates\n(e.g., CO_ads) Adsorption & Dehydrogenation Adsorbed\nIntermediates\n(e.g., CO_ads)->CO₂ Oxidation by NiOOH H₂O H₂O

Caption: Simplified reaction pathway for methanol electrooxidation on Ni-based alloys.

Conclusion

Both Ni-Cu and Ni-Cr alloys present viable, low-cost alternatives to precious metal catalysts for methanol electrooxidation. The choice between the two may depend on the specific application requirements. Ni-Cu alloys can offer high peak current densities, indicating excellent catalytic activity. Ni-Cr alloys, in addition to good activity, may provide enhanced stability and resistance to catalyst poisoning.

Further research focusing on optimizing the composition, morphology, and synthesis methods of these alloys is crucial for advancing their practical application in DMFCs. The detailed experimental protocols and comparative data presented in this guide aim to support and accelerate these research efforts.

References

benchmarking nickel-based catalysts against commercial methanol reforming catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of nickel-based catalysts against commercial methanol reforming catalysts, supported by experimental data. The following sections detail catalyst performance, experimental protocols for replication, and visualizations of the underlying reaction pathways to assist researchers in selecting and developing optimal catalytic systems for hydrogen production.

Catalyst Performance Comparison

The following tables summarize the quantitative performance of a lab-prepared nickel-based catalyst (5%Ni-5%Cu/Al₂O₃) and two commercial catalysts, a nickel-based catalyst (HiFUEL R110) and a copper-based catalyst (HiFUEL R120), in methanol steam reforming.

Table 1: Catalyst Physicochemical Properties

CatalystCompositionBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Prepared Ni-Cu Catalyst 5%Ni-5%Cu/Al₂O₃1580.4511.4
Commercial Ni Catalyst Ni/Al₂O₃ (HiFUEL R110)1460.3810.4
Commercial Cu Catalyst Cu/ZnO/Al₂O₃ (HiFUEL R120)950.218.8

Table 2: Catalytic Performance in Methanol Steam Reforming

Reaction Conditions: Temperature = 275-325 °C, Pressure = Atmospheric, Steam-to-Methanol Ratio (S/C) = 1.5

CatalystTemperature (°C)Methanol Conversion (%)H₂ Selectivity (%)CO Selectivity (%)CO₂ Selectivity (%)
Prepared 5%Ni-5%Cu/Al₂O₃ 2759989<1>99
300>9987<1>99
325>9985<1>99
Commercial Ni/Al₂O₃ 27585751585
30095702080
325>99652575
Commercial Cu/ZnO/Al₂O₃ 2759098<1>99
3009897<1>99
325>9995<1>99

Table 3: Coke Deposition Analysis (TGA)

CatalystTime on Stream (h)Weight Loss (%)
Prepared 5%Ni-5%Cu/Al₂O₃ 108.9
Commercial Ni/Al₂O₃ 1028.3[1][2]
Commercial Cu/ZnO/Al₂O₃ 103.5[1][2]

Experimental Protocols

Catalyst Preparation (5%Ni-5%Cu/Al₂O₃ via Impregnation)
  • Support Preparation : γ-Al₂O₃ is dried at 120°C for 12 hours to remove adsorbed water.

  • Impregnation Solution : A solution of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is prepared in deionized water. The concentrations are calculated to achieve a final metal loading of 5 wt.% Ni and 5 wt.% Cu.

  • Impregnation : The γ-Al₂O₃ support is added to the impregnation solution and stirred continuously for 2 hours at room temperature.

  • Drying : The impregnated support is dried in an oven at 110°C for 12 hours.

  • Calcination : The dried catalyst is calcined in a furnace under a static air atmosphere. The temperature is ramped from room temperature to 500°C at a rate of 5°C/min and held for 4 hours.

Catalyst Characterization
  • Brunauer-Emmett-Teller (BET) Surface Area Analysis : The specific surface area, pore volume, and average pore diameter of the catalysts are determined by N₂ physisorption at -196°C using a surface area and porosity analyzer.

  • X-ray Diffraction (XRD) : The crystalline phases of the catalysts are identified using a powder X-ray diffractometer with Cu Kα radiation. Scans are typically performed over a 2θ range of 10-80°.

  • Temperature-Programmed Reduction (TPR) : The reducibility of the metal oxides on the catalyst surface is investigated by H₂-TPR. The catalyst is heated in a 5% H₂/Ar flow from room temperature to 800°C at a heating rate of 10°C/min, and the H₂ consumption is monitored by a thermal conductivity detector (TCD).

Catalytic Activity Testing
  • Reactor Setup : A fixed-bed reactor system is used for the catalytic activity tests. Typically, 0.5 g of the catalyst is loaded into a quartz reactor tube and positioned within a tube furnace.

  • Catalyst Reduction : Prior to the reaction, the catalyst is reduced in-situ in a flow of 5% H₂/N₂ at 500°C for 2 hours.

  • Reaction Feed : A liquid mixture of methanol and deionized water with a specified steam-to-methanol molar ratio (e.g., 1.5) is introduced into a vaporizer by a high-performance liquid chromatography (HPLC) pump. The vaporized feed is then mixed with an inert gas (e.g., N₂) and passed through the catalyst bed.

  • Product Analysis : The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

  • Data Calculation : Methanol conversion, hydrogen selectivity, and CO/CO₂ selectivity are calculated based on the molar flow rates of the reactants and products.

Coke Deposition Analysis (Thermogravimetric Analysis - TGA)
  • Sample Preparation : A small amount of the spent catalyst (after a specified time on stream) is placed in a TGA crucible.

  • TGA Measurement : The sample is heated in a flow of air from room temperature to 800°C at a heating rate of 10°C/min. The weight loss of the sample is continuously monitored.

  • Data Interpretation : The weight loss observed in the temperature range of 400-800°C is attributed to the combustion of deposited coke.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Testing cluster_coke Coke Analysis prep1 Support Preparation prep2 Impregnation Solution prep1->prep2 prep3 Impregnation prep2->prep3 prep4 Drying prep3->prep4 prep5 Calcination prep4->prep5 char1 BET prep5->char1 char2 XRD prep5->char2 char3 TPR prep5->char3 test1 Reactor Setup prep5->test1 test2 Catalyst Reduction test1->test2 test3 Reaction test2->test3 test4 Product Analysis (GC) test3->test4 coke1 TGA of Spent Catalyst test3->coke1 Methanol_Reforming_Ni cluster_decomp Methanol Decomposition cluster_wgs Water-Gas Shift CH3OH CH₃OH (Methanol) CO CO (Carbon Monoxide) CH3OH->CO  Ni surface H2 H₂ (Hydrogen) H2O H₂O (Water) H2O_WGS H₂O CO->H2 CO_WGS CO CO2 CO₂ (Carbon Dioxide) CO2->H2 CO_WGS->CO2  Ni surface H2O_WGS->CO2 Methanol_Reforming_Cu CH3OH CH₃OH (Methanol) Intermediate Surface Intermediates (e.g., CH₃O*, HCOO*) CH3OH->Intermediate  Cu/ZnO surface H2O H₂O (Water) H2O->Intermediate CO2 CO₂ (Carbon Dioxide) Intermediate->CO2 H2 H₂ (Hydrogen) Intermediate->H2

References

comparative analysis of different nickel precursors for catalyst synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a nickel precursor is a critical first step in the synthesis of high-performance catalysts. The precursor profoundly influences the final catalyst's structural and chemical properties, ultimately dictating its activity, selectivity, and longevity in a given reaction.

This guide provides a comparative analysis of common nickel precursors used in catalyst synthesis. By examining their key physicochemical properties and their impact on the resulting catalyst's performance, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications. Experimental data from various studies are summarized and presented to support the comparisons, alongside detailed experimental protocols for common synthesis methods.

Performance Comparison of Nickel Precursors

The selection of a nickel precursor has a direct impact on the final catalyst's characteristics, such as the size of the nickel nanoparticles, their dispersion on the support material, and the strength of the metal-support interaction. These factors are paramount in determining the catalytic efficacy. The following table summarizes the key properties of commonly used nickel precursors and their general influence on the resulting catalyst.

Nickel PrecursorChemical FormulaDecomposition Temperature (°C)Solubility (Water)Solubility (Ethanol)Typical Ni Particle SizeGeneral Catalyst Performance
Nickel Nitrate HexahydrateNi(NO₃)₂·6H₂O~300[1][2]High[3][4][5]Soluble[3][4][5]SmallGood dispersion, high activity, good resistance to carbon deposition.[6]
Nickel Chloride HexahydrateNiCl₂·6H₂O>600 (anhydrous melts at 1001)[7][8]High[7][8][9]Soluble[7][8][9][10]LargerCan lead to larger particle sizes and lower dispersion compared to nitrate.
Nickel Acetate TetrahydrateNi(CH₃COO)₂·4H₂ODehydration ~120-140, Decomposition ~350[11][12]Moderate[13][14]Soluble[13][15][16]Small to mediumCan produce well-dispersed particles and exhibits good catalytic performance.[17]
Nickel Sulfate HexahydrateNiSO₄·6H₂ODecomposes >100[18]High[19][20]Insoluble (anhydrous), Sparingly soluble (hexahydrate)[18][19][21][22]VariablePerformance can be influenced by residual sulfur, which can act as a poison.
Nickel AcetylacetonateNi(C₅H₇O₂)₂Melts with decomposition at ~230[23]InsolubleSparingly solubleSmallOften used in non-aqueous synthesis, can yield small, well-defined nanoparticles.[24][25]

Experimental Protocols

The choice of synthesis method is as crucial as the precursor itself. Below are detailed protocols for three common methods for the preparation of supported nickel catalysts.

Impregnation Method

This method involves filling the pores of a support material with a solution containing the nickel precursor.

Materials:

  • Nickel precursor (e.g., Nickel Nitrate Hexahydrate)

  • Support material (e.g., γ-Al₂O₃, SiO₂, activated carbon)

  • Deionized water or other suitable solvent

  • Rotary evaporator

  • Drying oven

  • Calcination furnace

Procedure:

  • Solution Preparation: Dissolve the desired amount of nickel precursor in a volume of deionized water equivalent to the total pore volume of the support material (incipient wetness impregnation).

  • Impregnation: Add the precursor solution to the support material in a flask. For even distribution, agitate the mixture, for example, by using a rotary evaporator without vacuum for 30 minutes.

  • Drying: Dry the impregnated support in an oven, typically at 110-120 °C for 12-24 hours, to remove the solvent.[26]

  • Calcination: Calcine the dried material in a furnace under a controlled atmosphere (e.g., air or nitrogen). The temperature is ramped up slowly (e.g., 5 °C/min) to the desired calcination temperature (e.g., 400-500 °C) and held for a specific duration (e.g., 2-4 hours) to decompose the precursor to nickel oxide.[26]

  • Reduction (optional but common): Prior to catalytic testing, the calcined catalyst is often reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-600 °C) to convert the nickel oxide to metallic nickel.

Co-precipitation Method

This technique involves the simultaneous precipitation of the nickel precursor and the support precursor from a solution.

Materials:

  • Nickel precursor (e.g., Nickel Nitrate Hexahydrate)

  • Support precursor (e.g., Aluminum Nitrate Nonahydrate)

  • Precipitating agent (e.g., Sodium Carbonate, Ammonium Hydroxide)

  • Deionized water

  • Reaction vessel with a stirrer and pH control

  • Filtration apparatus

  • Drying oven

  • Calcination furnace

Procedure:

  • Solution Preparation: Prepare an aqueous solution containing the nickel precursor and the support precursor at the desired molar ratio.

  • Precipitation: In a separate vessel, prepare a solution of the precipitating agent. Slowly add the metal salt solution to the precipitating agent solution (or vice versa) under vigorous stirring while maintaining a constant pH and temperature. This results in the formation of a precipitate containing both nickel and the support material.

  • Aging: The resulting slurry is typically aged for a period (e.g., 1-2 hours) at a constant temperature to ensure complete precipitation and to control the particle size.

  • Filtration and Washing: The precipitate is separated from the solution by filtration and washed thoroughly with deionized water to remove any residual ions.

  • Drying: Dry the filter cake in an oven, usually at 100-120 °C overnight.

  • Calcination and Reduction: The dried powder is then calcined and, if necessary, reduced under similar conditions as the impregnation method.

Deposition-Precipitation Method

In this method, the nickel precursor is precipitated onto a suspended support material.

Materials:

  • Nickel precursor (e.g., Nickel Nitrate Hexahydrate)

  • Support material (e.g., SiO₂, HZSM-5)

  • Precipitating agent (e.g., Urea, Ammonia solution)

  • Deionized water

  • Reaction vessel with a stirrer, pH, and temperature control

  • Filtration apparatus

  • Drying oven

  • Calcination furnace

Procedure:

  • Slurry Preparation: Suspend the support material in an aqueous solution of the nickel precursor.

  • Precipitation: Slowly raise the pH of the slurry to induce the precipitation of a nickel hydroxide or carbonate species onto the surface of the support. This can be achieved by the slow addition of a base or by the hydrolysis of urea at an elevated temperature (e.g., 90 °C), which provides a gradual and uniform increase in pH.[27]

  • Aging: The slurry is aged under constant stirring and temperature for a set period to ensure complete deposition.[27]

  • Filtration and Washing: The catalyst is then filtered and washed extensively with deionized water.

  • Drying: The resulting solid is dried in an oven.

  • Calcination and Reduction: The final steps involve calcination and optional reduction, similar to the other methods.

Visualizing the Catalyst Synthesis Workflow

The general process for synthesizing a supported nickel catalyst, from precursor selection to final characterization, can be visualized as a logical workflow.

Catalyst_Synthesis_Workflow cluster_precursor Precursor Selection & Preparation cluster_synthesis Synthesis Method cluster_post_synthesis Post-Synthesis Treatment cluster_characterization Catalyst Characterization Precursor Select Nickel Precursor (Nitrate, Acetate, etc.) Solution Prepare Precursor Solution Precursor->Solution Support Select Support (Al2O3, SiO2, etc.) Impregnation Impregnation Support->Impregnation Deposition Deposition-Precipitation Support->Deposition Solution->Impregnation Coprecipitation Co-precipitation Solution->Coprecipitation Solution->Deposition Drying Drying Impregnation->Drying Coprecipitation->Drying Deposition->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Characterization Physicochemical Characterization (XRD, TEM, BET, etc.) Reduction->Characterization Performance Catalytic Performance Testing Characterization->Performance

Caption: General workflow for supported nickel catalyst synthesis.

The relationship between the choice of nickel precursor and the resulting catalyst's properties can also be illustrated.

Precursor_Properties_Relationship cluster_precursors Nickel Precursors cluster_properties Catalyst Properties cluster_performance Catalytic Performance Nitrate Nickel Nitrate ParticleSize Ni Particle Size Nitrate->ParticleSize Small Chloride Nickel Chloride Chloride->ParticleSize Large Acetate Nickel Acetate Acetate->ParticleSize Small-Medium Sulfate Nickel Sulfate Sulfate->ParticleSize Variable Acac Nickel Acetylacetonate Acac->ParticleSize Small Dispersion Dispersion ParticleSize->Dispersion Activity Activity Dispersion->Activity MSI Metal-Support Interaction Stability Stability MSI->Stability Selectivity Selectivity Activity->Selectivity Selectivity->Stability

Caption: Influence of precursor on catalyst properties and performance.

References

validating the promotional effect of gallium on nickel catalysts for methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of gallium-promoted nickel catalysts reveals a significant shift in catalytic selectivity and activity for methanol synthesis from CO₂ hydrogenation. The formation of nickel-gallium (Ni-Ga) intermetallic compounds, in conjunction with the presence of gallium oxide (GaOₓ) species, has been identified as a key factor in suppressing methane formation and enhancing the production of methanol.

Conventional nickel-based catalysts are highly effective for CO₂ methanation. However, the addition of gallium fundamentally alters the reaction pathway, steering it towards methanol synthesis.[1][2] This guide provides a comparative overview of the performance of Ga-promoted Ni catalysts against unpromoted nickel and the commercial Cu/ZnO/Al₂O₃ catalyst, supported by experimental data and detailed methodologies.

Performance Comparison of Catalysts in CO₂ Hydrogenation

The promotional effect of gallium is evident when comparing the product selectivity and CO₂ conversion of Ni-Ga catalysts with their counterparts. The following table summarizes the key performance indicators from various studies.

CatalystSupportTemperature (°C)Pressure (bar)H₂/CO₂ RatioCO₂ Conversion (%)Methanol Selectivity (%)Methane Selectivity (%)CO Selectivity (%)Methanol Formation Rate (mmol gcat⁻¹ h⁻¹)
Ni/SiO₂ SiO₂230203-7[3]88[3]--
Ni₇₅Ga₂₅/SiO₂ SiO₂230203-33[3]11[3]--
Ni₇₀Ga₃₀/SiO₂ SiO₂230203-48[3]0[3]-0.6 (mmolMeOH molNi⁻¹ s⁻¹)[3]
Ni₆₅Ga₃₅/SiO₂ SiO₂230203-54[3]0[3]-1.1 (mmolMeOH molNi⁻¹ s⁻¹)[3]
Ni₅Ga₃ -High TemperatureAmbient3Higher than Cu/ZnO/Al₂O₃Higher than Cu/ZnO/Al₂O₃-Considerably lower than Cu/ZnO/Al₂O₃-
Cu/ZnO/Al₂O₃ Al₂O₃High TemperatureAmbient3-----

The Dual Role of Gallium: Alloy and Oxide

The enhanced performance of gallium-promoted nickel catalysts is attributed to a synergistic effect between Ni-Ga intermetallic phases and gallium oxide species.[1][3]

  • Ni-Ga Intermetallic Compounds: The formation of specific Ni-Ga alloys, such as Ni₅Ga₃ and Ni₃Ga, is crucial for suppressing the methanation reaction that dominates on pure nickel catalysts.[1][4][5] Alloying nickel with gallium modifies the electronic properties of the nickel atoms, which in turn alters the adsorption and activation of CO₂ and reaction intermediates.[3]

  • Gallium Oxide (GaOₓ): The presence of a small amount of oxidized gallium species (GaOₓ) on the catalyst surface significantly enhances the rate of methanol formation.[1][3] Operando spectroscopy studies have indicated that these GaOₓ sites play a role in stabilizing formate (HCOO*) surface intermediates, which are key precursors to methanol.[1][3] The interface between the Ni-Ga alloy and the GaOₓ species is believed to be the active site for methanol synthesis.[2]

Experimental Protocols

The validation of the promotional effect of gallium on nickel catalysts involves a series of detailed experimental procedures for catalyst synthesis, characterization, and performance evaluation.

Catalyst Synthesis (Surface Organometallic Chemistry Approach)

A common method for preparing well-defined Ni-Ga/SiO₂ catalysts is the surface organometallic chemistry (SOMC) approach.[3]

  • Support Preparation: Silica (SiO₂) is dehydroxylated under a secondary vacuum at a specified temperature.

  • Precursor Grafting: A gallium precursor, such as Ga[N(Si(CH₃)₃)₂]₃, is grafted onto the dehydroxylated silica surface.

  • Calcination and Reduction: The grafted material is calcined in air and subsequently reduced under a hydrogen flow to form GaOₓ species on the silica support.

  • Nickel Introduction: A nickel precursor, for example, Ni(COD)₂, is then introduced and reacted with the supported GaOₓ.

  • Activation: The resulting solid is activated under a hydrogen flow at elevated temperatures to induce the formation of Ni-Ga alloy nanoparticles. The final Ni:Ga ratio in the alloy can be controlled by the initial precursor concentrations.[3]

Catalyst Characterization

A variety of advanced characterization techniques are employed to understand the structural and electronic properties of the catalysts.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the Ni-Ga intermetallic compounds.[6]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the catalyst nanoparticles.[6]

  • X-ray Absorption Spectroscopy (XAS): To probe the electronic structure of the nickel and gallium atoms and to confirm the formation of Ni-Ga alloys.[1][3]

  • In-situ and Operando Spectroscopy (DRIFTS, AP-XPS): To study the surface species present on the catalyst under actual reaction conditions and to elucidate the reaction mechanism.[1][3][6]

Catalytic Activity Testing

The performance of the catalysts for CO₂ hydrogenation is typically evaluated in a fixed-bed reactor system.

  • Catalyst Loading: A known amount of the catalyst is loaded into the reactor.

  • Pre-treatment: The catalyst is pre-treated in a flow of hydrogen at a specific temperature to ensure its activation.

  • Reaction: A feed gas mixture of CO₂, H₂, and an internal standard (e.g., N₂) with a defined ratio is introduced into the reactor at a set temperature and pressure.

  • Product Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) to determine the conversion of CO₂ and the selectivity towards different products (methanol, methane, CO).

Proposed Reaction Pathway and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway for methanol synthesis on a Ga-promoted Ni catalyst and a typical experimental workflow for its evaluation.

G cluster_gas_phase Gas Phase cluster_catalyst_surface Catalyst Surface (Ni-Ga Alloy + GaOₓ) cluster_products Products CO2_gas CO₂ CO2_ads CO₂ CO2_gas->CO2_ads Adsorption on GaOₓ H2_gas H₂ H_ads H H2_gas->H_ads Dissociation on Ni-Ga HCOO_ads HCOO CO2_ads->HCOO_ads + H H2COO_ads H₂COO HCOO_ads->H2COO_ads + H H3CO_ads CH₃O H2COO_ads->H3CO_ads + H CH3OH_ads CH₃OH H3CO_ads->CH3OH_ads + H CH3OH_gas Methanol (CH₃OH) CH3OH_ads->CH3OH_gas Desorption G start Catalyst Synthesis (e.g., SOMC) char Catalyst Characterization (XRD, TEM, XAS) start->char act Catalyst Activation (H₂ Treatment) char->act react Catalytic Reaction (CO₂ + H₂) act->react anal Product Analysis (Gas Chromatography) react->anal data Data Analysis (Conversion, Selectivity) anal->data

References

A Comparative Guide to Experimental and DFT Studies of Methanol on Nickel Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of methanol with nickel surfaces is a cornerstone of catalysis research, with implications ranging from hydrogen production to the synthesis of complex molecules. Understanding the intricate details of methanol's adsorption, dissociation, and subsequent reactions on nickel is paramount for designing more efficient and selective catalysts. This guide provides a comprehensive comparison of experimental findings and Density Functional Theory (DFT) studies, offering a clear overview of the current state of knowledge, highlighting areas of consensus and divergence, and providing detailed methodologies for key experimental and computational techniques.

At a Glance: Key Findings

Experimental and computational studies largely concur on the general mechanism of methanol decomposition on nickel surfaces, particularly on the well-studied Ni(111) facet. The process is initiated by the cleavage of the O-H bond in methanol to form a surface-bound methoxy (CH₃O) intermediate and an adsorbed hydrogen atom. This is followed by the sequential dehydrogenation of the methoxy species, ultimately leading to the formation of carbon monoxide and hydrogen gas. DFT calculations have been instrumental in elucidating the energetics of these elementary steps, consistently showing that the initial O-H bond scission has a lower activation barrier than C-H or C-O bond cleavage.

However, discrepancies remain, particularly in the precise quantitative values of adsorption energies and activation barriers. These differences can be attributed to the inherent challenges in both experimental measurements under ultra-high vacuum conditions and the approximations within DFT functionals.

Quantitative Data Comparison

The following table summarizes key quantitative data from a selection of experimental and DFT studies on the interaction of methanol with Ni(111) and Ni(100) surfaces. It is important to note that experimental values for adsorption energies and activation barriers are often derived from techniques like Temperature Programmed Desorption (TPD) and may carry a degree of uncertainty. Similarly, DFT results are sensitive to the choice of functional and computational setup.

ParameterSurfaceExperimental Value (kJ/mol)DFT Value (kJ/mol)Experimental Technique(s)DFT Functional(s)
Methanol Adsorption Energy Ni(111)~40-50-11 to -45[1]TPDPBE, RPBE, vdW-DF
Ni(100)-~-50-PBE
Methoxy (CH₃O) Adsorption Energy Ni(111)--180 to -220-PBE, RPBE
Ni(100)-~-230-PBE
O-H Bond Scission Activation Barrier Ni(111)~60-80 (estimated from TPD)68 to 91[2]TPD, SFGPBE, OptB88-vdW
Ni(100)-~75-PBE
C-H Bond Scission Activation Barrier (in CH₃O) Ni(111)> O-H scission86.8 to 166[2]TPD, SFGPBE, OptB88-vdW
Ni(100)-~100-PBE

Reaction Pathways and Energetics

The decomposition of methanol on nickel surfaces is a multi-step process. The generally accepted reaction pathway, primarily on Ni(111), is depicted below.

Methanol_Decomposition cluster_H2 CH3OH_gas CH₃OH(g) CH3OH_ads CH₃OH(ads) CH3OH_gas->CH3OH_ads Adsorption CH3O_ads CH₃O(ads) + H(ads) CH3OH_ads->CH3O_ads O-H Scission CH2O_ads CH₂O(ads) + 2H(ads) CH3O_ads->CH2O_ads C-H Scission CHO_ads CHO(ads) + 3H(ads) CH2O_ads->CHO_ads C-H Scission CO_ads CO(ads) + 4H(ads) CHO_ads->CO_ads C-H Scission CO_gas CO(g) CO_ads->CO_gas Desorption H2_gas 2H₂(g)

Caption: Reaction pathway of methanol decomposition on a nickel surface.

Experimental evidence from TPD and Sum Frequency Generation (SFG) spectroscopy on Ni(111) confirms that the O-H bond breaks at lower temperatures (>150 K) to form methoxy, followed by C-H bond scission at higher temperatures (>250 K). DFT calculations support this by consistently predicting a lower activation barrier for the initial O-H bond cleavage compared to subsequent C-H bond breaking steps. The abstraction of the first hydrogen from the methoxy intermediate is often considered the rate-limiting step in the overall decomposition to CO.

Experimental and Computational Workflows

The study of methanol on nickel surfaces involves a synergistic approach combining experimental and computational methods. The diagram below illustrates the typical workflows for both.

Workflows cluster_exp Experimental Workflow cluster_dft DFT Workflow Exp_Start Surface Preparation (e.g., Sputtering, Annealing) Exp_Char Surface Characterization (e.g., LEED, AES) Exp_Start->Exp_Char Exp_Adsorp Methanol Adsorption (Controlled Dosing) Exp_Char->Exp_Adsorp Exp_Analysis Surface Analysis (TPD, HREELS, SFG, XPS) Exp_Adsorp->Exp_Analysis Exp_Data Data Interpretation (Kinetics, Energetics) Exp_Analysis->Exp_Data DFT_Data Data Analysis (Energetics, Reaction Pathways) Exp_Data->DFT_Data Comparison & Validation DFT_Start Model Construction (Slab Model, Adsorbate) DFT_Geom Geometry Optimization DFT_Start->DFT_Geom DFT_Energy Energy Calculations (Adsorption, Transition States) DFT_Geom->DFT_Energy DFT_Vib Vibrational Analysis DFT_Energy->DFT_Vib DFT_Vib->DFT_Data DFT_Data->Exp_Data Prediction & Guidance

Caption: Typical workflows for experimental and DFT studies of surface chemistry.

Detailed Methodologies

Experimental Protocols
  • Temperature Programmed Desorption (TPD): A clean nickel single crystal in an ultra-high vacuum (UHV) chamber is cooled to a low temperature (e.g., <100 K). Methanol is then dosed onto the surface. The crystal is subsequently heated at a linear rate, and a mass spectrometer monitors the desorbing species as a function of temperature. The resulting TPD spectrum provides information about the desorption energies of different species and the temperatures at which reactions occur. The Redhead analysis is a common method to estimate the desorption activation energy from the peak temperature in a TPD spectrum.

  • High-Resolution Electron Energy Loss Spectroscopy (HREELS): A monoenergetic beam of low-energy electrons is directed at the nickel surface with adsorbed methanol. The energy of the scattered electrons is analyzed. The energy losses correspond to the vibrational modes of the adsorbed molecules, providing insights into the chemical nature and geometry of the surface species.

  • Sum Frequency Generation (SFG) Spectroscopy: This is a surface-specific vibrational spectroscopy technique that utilizes two laser beams (one visible, one infrared) to generate a signal at the sum frequency. The signal is enhanced when the infrared frequency is resonant with a vibrational mode of the adsorbed molecules. SFG is particularly useful for in-situ studies under reaction conditions.

DFT Computational Details
  • Model: The nickel surface is typically modeled using a periodic slab, consisting of several atomic layers, with a vacuum layer to separate periodic images. The Ni(111) and Ni(100) surfaces are the most commonly studied.

  • Functional: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA), with functionals like PBE (Perdew-Burke-Ernzerhof) or RPBE (Revised Perdew-Burke-Ernzerhof), is widely used. Van der Waals corrections (e.g., vdW-DF) are often included to accurately describe the physisorption of methanol.

  • Calculations: The geometry of the adsorbate-surface system is optimized to find the lowest energy configuration. Adsorption energies are calculated by subtracting the energies of the clean slab and the gas-phase molecule from the energy of the combined system. Transition states for reaction steps are located using methods like the Nudged Elastic Band (NEB) or Dimer method to determine activation barriers.

Conclusion

The combination of experimental and DFT studies has provided a detailed picture of methanol chemistry on nickel surfaces. While a general consensus on the reaction mechanism exists, further work is needed to reconcile the quantitative differences in energetic parameters. Future research employing advanced experimental techniques capable of in-situ monitoring under realistic reaction conditions, coupled with more accurate DFT functionals, will be crucial for a more complete understanding and for the rational design of next-generation nickel-based catalysts.

References

evaluating the performance of nickel phosphide catalysts for methanol oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts for direct methanol fuel cells (DMFCs) has driven significant research into alternatives to precious metal catalysts like platinum. Among the promising candidates, nickel phosphide (NiₓPᵧ) catalysts have emerged as a compelling option due to their high activity, stability, and selectivity for methanol oxidation. This guide provides an objective comparison of the performance of various nickel phosphide phases with other state-of-the-art catalysts, supported by experimental data and detailed protocols.

Performance Comparison of Methanol Oxidation Catalysts

The catalytic performance of different nickel phosphide phases and their comparison with noble metal catalysts are summarized below. Key metrics include the peak current density, which indicates the catalytic activity, and the onset potential, where a lower value signifies a more efficient catalyst.

CatalystElectrolytePeak Current Density (mA cm⁻²)Onset Potential (V vs. RHE)StabilityKey Findings
Ni₁₂P₅ 1 M KOH + 1 M CH₃OH210~1.35High durabilityExhibits excellent activity and durability, outperforming other NiₓPᵧ phases.[1]
Ni₂P 1 M KOH + 0.5 M CH₃OH~150Not specifiedGoodShows significant activity, with performance influenced by the P:Ni ratio.
Ni₅P₄ Not specifiedLower than Ni₁₂P₅ and Ni₂PNot specifiedNot specifiedGenerally shows lower catalytic activity for methanol oxidation compared to other phases.
Pt/C 0.5 M H₂SO₄ + 0.5 M CH₃OH~45~0.2Suffers from CO poisoningStandard catalyst, but susceptible to poisoning by CO intermediates, leading to decreased long-term performance.[2]
Pt-Ni₂P/graphene 0.5 M H₂SO₄ + 0.5 M CH₃OH~75~0.2Enhanced stability vs. Pt/CThe addition of Ni₂P to Pt enhances both activity and stability by promoting the oxidation of CO intermediates.[2]
Pd-based Alkaline MediaVariesVariesGoodPalladium catalysts show good activity in alkaline media and can be more resistant to CO poisoning than platinum.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental procedures for synthesizing nickel phosphide catalysts and evaluating their performance in methanol oxidation.

Synthesis of Nickel Phosphide Nanocrystals

A common method for synthesizing different phases of nickel phosphide nanocrystals is through a solvothermal or hot-injection method. The phase of the resulting nickel phosphide (e.g., Ni₁₂P₅, Ni₂P, Ni₅P₄) can be controlled by adjusting the molar ratio of the nickel and phosphorus precursors.

Example Protocol for Ni₂P Nanoparticle Synthesis:

  • Precursor Solution Preparation: Nickel(II) acetylacetonate is dissolved in a high-boiling point solvent like 1-octadecene with a coordinating ligand such as oleylamine.

  • Phosphorus Source: Trioctylphosphine (TOP) is typically used as the phosphorus source.

  • Reaction: The nickel precursor solution is heated to a specific temperature (e.g., 300-350 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Injection: The phosphorus precursor is swiftly injected into the hot nickel solution.

  • Growth and Isolation: The reaction is allowed to proceed for a set time to allow for nanocrystal growth. The resulting nanoparticles are then isolated by centrifugation, washed with solvents like ethanol and hexane to remove unreacted precursors and ligands, and dried under vacuum.

Electrochemical Measurements for Methanol Oxidation

The catalytic performance of the synthesized nickel phosphide materials is typically evaluated using a three-electrode electrochemical setup.

Typical Procedure:

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the nickel phosphide catalyst, a conductive carbon support (e.g., Vulcan XC-72), and a binder (e.g., Nafion®) in a solvent mixture (e.g., isopropanol and water) through ultrasonication. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell: The working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE) are placed in an electrochemical cell containing the electrolyte.

  • Electrolyte: The electrolyte is typically an alkaline solution (e.g., 1 M KOH) containing a specific concentration of methanol (e.g., 1 M CH₃OH).

  • Cyclic Voltammetry (CV): CV is performed by sweeping the potential within a defined range (e.g., 0 to 1.0 V vs. RHE) at a specific scan rate (e.g., 50 mV/s). The resulting voltammogram provides information on the onset potential and peak current density of methanol oxidation.

  • Chronoamperometry (CA): CA is used to assess the long-term stability of the catalyst. A constant potential is applied to the working electrode, and the current is monitored over an extended period (e.g., several hours). A slower current decay indicates higher stability.

Product Analysis via High-Performance Liquid Chromatography (HPLC)

To determine the selectivity of the catalyst, the reaction products are analyzed, often using HPLC.

General Protocol:

  • Sample Collection: After a period of electrolysis at a constant potential, a sample of the electrolyte is collected.

  • Sample Preparation: The collected electrolyte may require dilution and filtration before injection into the HPLC system.

  • HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and a detector (e.g., a refractive index detector or a UV-Vis detector).

  • Quantification: The concentrations of the products, such as formate, formaldehyde, and carbonate (from CO₂), are determined by comparing the peak areas in the chromatogram to those of standard solutions with known concentrations. The Faradaic efficiency for each product can then be calculated.

Reaction Mechanisms and Pathways

The oxidation of methanol on nickel phosphide catalysts is a complex process. The prevailing mechanism involves the in-situ formation of a thin layer of nickel oxyhydroxide (NiOOH) on the catalyst surface, which acts as the primary active site for methanol oxidation.

Methanol Oxidation and Decomposition Pathways

Density Functional Theory (DFT) studies have elucidated the reaction pathways for methanol on different nickel phosphide surfaces. The P:Ni ratio on the catalyst surface plays a crucial role in determining the selectivity towards either partial oxidation to formate or complete oxidation to CO₂.

  • Methanol Decomposition Pathway: This pathway leads to the formation of carbon monoxide (CO), which can poison the catalyst surface. The steps typically involve the sequential dehydrogenation of methanol: CH₃OH → CH₃O → CH₂O → CHO → CO.

  • Methanol Steam Reforming (MSR) Pathway: This pathway leads to the formation of carbon dioxide (CO₂) and is favored on surfaces with a moderate P:Ni ratio, such as Ni₁₂P₅. The key step involves the reaction of formaldehyde (CH₂O) with a hydroxyl species (OH*) to form a carboxylic acid intermediate, which then decomposes to CO₂.

The following diagram illustrates the competing pathways for methanol conversion on a nickel phosphide surface.

Methanol_Oxidation_Pathways Methanol oxidation and decomposition pathways on a nickel phosphide surface. cluster_surface Catalyst Surface cluster_products Products CH3OH CH₃OH(ads) CH3O CH₃O CH3OH->CH3O -H⁺, -e⁻ CH2O CH₂O CH3O->CH2O -H⁺, -e⁻ CHO CHO CH2O->CHO -H⁺, -e⁻ H2COOH H₂COOH CH2O->H2COOH +OH⁻ CO CO CHO->CO -H⁺, -e⁻ HCOOH HCOOH H2COOH->HCOOH -H⁺, -e⁻ HCOO HCOO* HCOOH->HCOO -H⁺, -e⁻ CO2 CO₂(ads) HCOO->CO2 Formate Formate HCOO->Formate Carbon_Dioxide Carbon Dioxide CO2->Carbon_Dioxide

Caption: Competing pathways for methanol oxidation on a nickel phosphide surface.

Experimental Workflow for Catalyst Evaluation

The systematic evaluation of a novel catalyst involves a series of well-defined steps, from synthesis to detailed electrochemical analysis and product identification.

Catalyst_Evaluation_Workflow Experimental workflow for evaluating nickel phosphide catalysts. cluster_synthesis Catalyst Synthesis cluster_electrochemistry Electrochemical Evaluation cluster_product_analysis Product Analysis Synthesis Nickel Phosphide Synthesis Characterization Physicochemical Characterization (XRD, TEM, XPS) Synthesis->Characterization Electrode_Prep Working Electrode Preparation Characterization->Electrode_Prep CV_Analysis Cyclic Voltammetry (Activity) Electrode_Prep->CV_Analysis CA_Analysis Chronoamperometry (Stability) CV_Analysis->CA_Analysis Electrolysis Controlled Potential Electrolysis CA_Analysis->Electrolysis HPLC_GC Product Quantification (HPLC/GC) Electrolysis->HPLC_GC FE_Calculation Faradaic Efficiency Calculation HPLC_GC->FE_Calculation

Caption: A typical experimental workflow for the synthesis and evaluation of catalysts.

References

Cross-Validation of Analytical Techniques for Characterizing Nickel-Methanol Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between nickel and methanol is a critical area of study with implications ranging from catalysis and energy storage to materials science and toxicology. A thorough understanding of these interactions at a molecular level is paramount for the rational design of novel catalysts, the development of efficient methanol fuel cells, and the assessment of nickel's biological and environmental impact. This guide provides a comparative overview of two powerful analytical techniques, Cyclic Voltammetry (CV) and X-ray Photoelectron Spectroscopy (XPS), for the characterization of nickel-methanol interactions. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the knowledge to select and implement the most appropriate methods for their specific research needs and to foster a cross-validation approach for more robust and reliable findings.

Comparative Analytical Techniques

This section details the principles and experimental protocols for Cyclic Voltammetry and X-ray Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique that probes the redox behavior of a system. By cycling the potential of a working electrode and measuring the resulting current, CV can provide valuable information about the thermodynamics and kinetics of electron transfer processes, such as the oxidation of methanol on a nickel surface.

Experimental Protocol:

  • Electrode Preparation: A working electrode, typically a nickel-based material or a nickel-modified electrode, is meticulously cleaned and polished to ensure a reproducible surface.

  • Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell. This consists of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Preparation: An electrolyte solution is prepared, commonly an alkaline medium such as sodium hydroxide (NaOH), to support the electrochemical reaction.[1]

  • Blank Voltammogram: A cyclic voltammogram of the working electrode is recorded in the electrolyte solution without methanol to establish the baseline electrochemical behavior of the nickel surface.

  • Methanol Addition: A known concentration of methanol is added to the electrolyte solution.

  • Data Acquisition: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. This process is repeated for several cycles until a stable voltammogram is obtained. The scan rate, or the rate at which the potential is varied, is a critical parameter that can be adjusted to probe the kinetics of the reaction.[1]

  • Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. Key parameters to be analyzed include the peak potential (the potential at which the current reaches a maximum) and the peak current density (the peak current normalized to the electrode surface area). These parameters provide insights into the catalytic activity of the nickel surface towards methanol oxidation.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states, offering a direct probe of the interaction between nickel and methanol at the surface.

Experimental Protocol:

  • Sample Preparation: The nickel-based sample is prepared, which could be a thin film, a powder, or a single crystal. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Methanol Exposure (Optional): For in-situ studies, the nickel surface can be exposed to methanol vapor at a controlled pressure and temperature within the UHV chamber.

  • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

  • Photoelectron Detection: The kinetic energy of the photoelectrons emitted from the surface is measured by an electron energy analyzer.

  • Data Acquisition: The number of detected electrons is plotted as a function of their binding energy, which is calculated from their kinetic energy. This results in an XPS spectrum.

  • Data Analysis: The positions of the peaks in the XPS spectrum correspond to the binding energies of the core-level electrons of the elements present on the surface. For nickel-methanol interactions, the Ni 2p and O 1s core-level spectra are of particular interest. Shifts in the binding energies of these peaks can indicate changes in the chemical environment and oxidation state of nickel and oxygen, providing direct evidence of bonding between nickel and methanol or its dissociation products.[1] Deconvolution of the high-resolution spectra can further reveal the presence of different chemical species.

Comparative Data Summary

The following table summarizes key quantitative data obtained from the application of Cyclic Voltammetry and X-ray Photoelectron Spectroscopy to the study of nickel-methanol interactions. This data is compiled from various research findings and serves as a representative example for comparison.

ParameterCyclic Voltammetry (CV)X-ray Photoelectron Spectroscopy (XPS)
Measured Quantity Current Density (mA/cm²) vs. Potential (V)Binding Energy (eV)
Information Gained Catalytic activity, reaction kinetics, redox potentialsElemental composition, chemical state, surface bonding
Typical Values for Ni-Methanol Interaction Methanol oxidation peak potential: ~0.65 V vs. Ag/AgCl[1]Ni 2p₃/₂ binding energy: ~855 eV (can shift upon interaction)[1]
Current densities ranging from a few to tens of mA/cm² depending on the catalyst and conditions[1]O 1s binding energy: ~531 eV for adsorbed methanol/methoxy species
Key Insights Provides a measure of the efficiency of the nickel-based material as a catalyst for methanol oxidation.Confirms the presence of nickel and oxygen-containing species on the surface and provides information about their chemical nature.

Visualizing the Workflow and Cross-Validation

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the logical connections between the data obtained from different techniques.

experimental_workflow cluster_sample Sample Preparation cluster_cv Cyclic Voltammetry cluster_xps X-ray Photoelectron Spectroscopy prep Prepare Nickel-based Material cv_setup Assemble 3-Electrode Cell prep->cv_setup xps_setup Introduce Sample to UHV prep->xps_setup cv_blank Record Blank Voltammogram cv_setup->cv_blank cv_methanol Add Methanol cv_blank->cv_methanol cv_run Perform CV Scan cv_methanol->cv_run cv_data Analyze Peak Potential & Current cv_run->cv_data xps_methanol Expose to Methanol (optional) xps_setup->xps_methanol xps_run Acquire XPS Spectra xps_methanol->xps_run xps_data Analyze Binding Energies xps_run->xps_data cross_validation cluster_data Experimental Data cluster_interpretation Interpretation & Validation cv_data CV Data (Peak Potential, Current Density) interpretation Understanding Ni-Methanol Interaction cv_data->interpretation Infers Catalytic Activity xps_data XPS Data (Binding Energies, Elemental Composition) xps_data->interpretation Identifies Surface Species validation Cross-Validated Conclusion interpretation->validation Correlate Findings

References

A Comparative Guide to Nickel-Based Catalysts in Methanol Fuel Cells: Direct vs. Indirect Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methanol stands as a promising liquid fuel for next-generation energy conversion devices. Its application is primarily realized through two distinct fuel cell technologies: Direct Methanol Fuel Cells (DMFCs) and Indirect Methanol Fuel Cells (IMFCs). The heart of these technologies lies in the catalyst responsible for either the direct electro-oxidation of methanol or its reformation into hydrogen. While platinum-based catalysts have historically dominated this field, their high cost and susceptibility to poisoning have driven the exploration of more abundant and robust alternatives. Among these, nickel-based catalysts have emerged as a compelling option, demonstrating significant catalytic activity in both DMFC and IMFC systems.

This guide provides a comparative performance overview of nickel-based catalysts in these two fuel cell architectures, supported by experimental data. We will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying reaction mechanisms to offer a comprehensive resource for researchers in the field.

Quantitative Performance Comparison

The performance of nickel-based catalysts varies significantly between DMFCs and IMFCs due to the different operating principles of these systems. Below are tables summarizing key performance indicators for nickel-based catalysts in each type of fuel cell, compiled from various studies.

Direct Methanol Fuel Cell (DMFC) Performance

In DMFCs, the catalyst's performance is primarily evaluated by its ability to electrochemically oxidize methanol, measured in terms of current density, onset potential, and stability.

Catalyst CompositionSupport/SubstrateElectrolyteMethanol Conc. (M)Peak Current Density (mA/cm²)Onset Potential (V vs. ref)Reference
Amorphous Ni-B-Co-1.0 M NaOH1.0~150Not Specified[1]
Ni-CuCarbon Paper1.0 M H₂SO₄1.0Not SpecifiedNot Specified[2]
Ni₁₂Cu₈Carbon Nanofibers (CNFs)1.0 M KOH1.0152Not Specified[3]
NiO-Y₂O₃FTO Glass1 M KOH0.610~0.4[4]
Ni-CoStainless Steel Mesh0.5 M NaOH0.1-0.5~1.53~0.3075[5]
Indirect Methanol Fuel Cell (IMFC) Performance via Methanol Steam Reforming

For IMFCs, the crucial step is the catalytic steam reforming of methanol to produce hydrogen. Key performance metrics include methanol conversion efficiency and the rate of hydrogen production.

Catalyst CompositionSupportTemperature (°C)Steam/Methanol RatioMethanol Conversion (%)H₂ Production Rate (mmol/min⁻¹)Reference
Ni-CuZrO₂400Not Specified>80Not Specified[6]
Nano-NiOAl₂O₃ in Silica4251.8:195Not Specified[7]
NiZrO₂400Not SpecifiedNot Specified0.708[8]
30% Cu - 10% NiCeO₂·Al₂O₃250Not Specified100Not Specified[6]
30% Cu - 10% NiZrO₂·Al₂O₃160Not SpecifiedHighHigh[6]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for the accurate assessment and comparison of catalyst performance. Below are generalized protocols for evaluating nickel-based catalysts in both DMFC and IMFC contexts.

DMFC: Electrochemical Evaluation of Methanol Oxidation

A standard three-electrode electrochemical cell is typically employed to assess the catalytic activity of nickel-based materials for methanol electro-oxidation.

1. Electrode Preparation:

  • Working Electrode: A glassy carbon electrode (GCE) is polished with alumina slurry, sonicated, and dried. A catalyst ink is prepared by dispersing the nickel-based catalyst powder in a solution of deionized water, isopropanol, and a Nafion® binder. A specific volume of this ink is drop-casted onto the GCE surface and dried.

  • Counter Electrode: A platinum wire or graphite rod is used.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode is utilized.

2. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): CV is performed in an electrolyte solution (e.g., 1.0 M KOH or NaOH) with and without the addition of methanol (e.g., 0.5 M or 1.0 M). The potential is swept between a defined range at a specific scan rate (e.g., 50 mV/s). The resulting voltammogram reveals the onset potential and peak current density for methanol oxidation.

  • Chronoamperometry (CA): This technique is used to evaluate the catalyst's stability. A constant potential is applied to the working electrode in the methanol-containing electrolyte, and the current is recorded over an extended period (e.g., 3600 s). A slower current decay indicates better stability and tolerance to poisoning.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to investigate the charge transfer resistance of the catalyst. The measurement is typically performed at the peak potential of methanol oxidation over a range of frequencies.

IMFC: Catalytic Activity Testing for Methanol Steam Reforming

The performance of nickel-based catalysts for methanol steam reforming is typically evaluated in a fixed-bed reactor system.

1. Catalyst Preparation and Loading:

  • The nickel-based catalyst is often prepared by impregnation or co-precipitation methods on a high-surface-area support (e.g., Al₂O₃, ZrO₂, SiO₂).

  • The catalyst is pelletized, crushed, and sieved to a specific particle size range.

  • A known mass of the catalyst is loaded into a quartz or stainless steel tubular reactor, positioned within a tube furnace.

2. Reforming Reaction:

  • The catalyst is typically pre-treated in a reducing atmosphere (e.g., H₂/N₂) at an elevated temperature to activate it.

  • A liquid mixture of methanol and deionized water with a specific molar ratio (e.g., 1:1.5) is fed into a vaporizer by a high-performance liquid chromatography (HPLC) pump.

  • The vaporized feed is then passed through the heated catalyst bed. The reaction temperature is precisely controlled.

3. Product Analysis:

  • The gaseous product stream exiting the reactor is passed through a condenser to separate the liquid components.

  • The dry gas composition (H₂, CO₂, CO, and any unreacted methanol) is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

  • Methanol conversion and hydrogen production rate are calculated based on the flow rates and compositions of the feed and product streams.

Mechanistic Pathways and Visualizations

The underlying reaction mechanisms for methanol conversion differ significantly between DMFCs and IMFCs. Understanding these pathways is crucial for designing more efficient catalysts.

Methanol Electro-oxidation in DMFCs (Alkaline Medium)

In alkaline media, the electro-oxidation of methanol on nickel-based catalysts proceeds through a mechanism involving the formation of nickel oxyhydroxide (NiOOH) as the active species.

DMFC_Mechanism Ni Ni Catalyst Surface NiOH2 Ni(OH)₂ Ni->NiOH2 NiOOH NiOOH NiOH2->NiOOH + OH⁻ - H₂O, - e⁻ NiOOH->NiOH2 Regeneration CH3OH_ads CH₃OH (adsorbed) Intermediates Adsorbed Intermediates (e.g., (CHO)ads) CH3OH_ads->Intermediates Oxidation by NiOOH CO2 CO₂ Intermediates->CO2 Further Oxidation H2O H₂O Intermediates->H2O e_minus e⁻ Intermediates->e_minus OH_minus OH⁻ OH_minus->Ni Electrochemical Activation CH3OH_sol CH₃OH (solution) CH3OH_sol->CH3OH_ads Adsorption

Caption: Methanol electro-oxidation pathway on a nickel-based catalyst in an alkaline DMFC.

The process begins with the electrochemical formation of Ni(OH)₂ and its subsequent oxidation to NiOOH.[1] Methanol from the solution adsorbs onto the catalyst surface and is then oxidized by the highly reactive NiOOH species, which is in turn reduced back to Ni(OH)₂. This cycle continues, leading to the overall oxidation of methanol to carbon dioxide and water.

Methanol Steam Reforming in IMFCs

In contrast, methanol steam reforming over a nickel-based catalyst is a thermocatalytic process that involves several key steps, primarily methanol decomposition followed by the water-gas shift reaction.[9]

IMFC_Mechanism CH3OH_gas CH₃OH (gas) Ni_surface Ni Catalyst Surface CH3OH_gas->Ni_surface Adsorption & Decomposition CH₃OH → CO + 2H₂ H2O_gas H₂O (gas) H2O_gas->Ni_surface Water-Gas Shift Reaction CO + H₂O → CO₂ + H₂ CO_ads CO (adsorbed) H2_gas H₂ (gas) Ni_surface->H2_gas CO_ads->H2_gas CO2_gas CO₂ (gas) CO_ads->CO2_gas

Caption: Key reaction steps in methanol steam reforming on a nickel-based catalyst for IMFCs.

Initially, methanol adsorbs onto the nickel surface and decomposes into carbon monoxide and hydrogen.[9] Subsequently, the adsorbed carbon monoxide reacts with water (steam) in the water-gas shift reaction to produce carbon dioxide and more hydrogen.[9] This two-step process is favored on many nickel-based catalysts.

Concluding Remarks

Nickel-based catalysts present a viable and cost-effective alternative to precious metal catalysts for both direct and indirect methanol fuel cells. In DMFCs, they demonstrate promising activity for methanol electro-oxidation, particularly in alkaline media. For IMFCs, nickel-based catalysts are effective for hydrogen production via methanol steam reforming, often exhibiting high methanol conversion at elevated temperatures.

The choice between a DMFC and an IMFC system, and consequently the specific design of the nickel-based catalyst, will depend on the target application. DMFCs offer simplicity and are well-suited for portable power applications, while IMFCs, with their higher potential for overall efficiency due to the use of a hydrogen-air fuel cell, may be more appropriate for applications where power density and efficiency are critical. Further research into enhancing the stability and activity of nickel-based catalysts, particularly in the acidic environment of some DMFCs and at lower temperatures for IMFCs, will be crucial for their widespread commercialization.

References

Safety Operating Guide

Safeguarding the Laboratory: Protocols for Methanol and Nickel Disposal

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical waste are paramount to protecting personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of two common laboratory chemicals: methanol and nickel compounds. Adherence to these procedures is critical for ensuring a safe and compliant laboratory setting.

Methanol: Safe Handling and Disposal

Methanol is a toxic and highly flammable solvent commonly used in laboratory settings.[1] Improper disposal can lead to serious health risks and environmental contamination.[1]

Operational Plan: Immediate Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile or butyl gloves, and a fully-buttoned lab coat when handling methanol.[2]

  • Ventilation: Work within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of vapors.[2][3]

  • Storage: Store methanol in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[2] Containers should be tightly closed.[3]

  • Spills:

    • Small Spills (<1 L): If trained, use appropriate PPE and absorbent materials to clean up the spill. Collect the waste in a sealed container for proper disposal.

    • Large Spills (>1 L): Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[3]

Disposal Plan: Step-by-Step Procedure

  • Waste Collection:

    • Collect all methanol waste in a designated, compatible, and properly sealed waste container.[2] Do not mix methanol waste with other chemical wastes, especially incompatible ones.[1]

    • For solutions containing methanol, such as those from Western blots (typically around 20% methanol), they should be treated as hazardous waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Methanol," and any other components of the waste stream.[1] The label should also indicate the hazards (e.g., "Flammable," "Toxic").

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from ignition sources, until it is collected for disposal.[1]

  • Professional Disposal:

    • Arrange for the disposal of methanol waste through your institution's EHS office or a licensed hazardous waste disposal company.[1] Methanol is classified as a hazardous waste and must be transported and treated at a licensed facility.[1]

Important Note: Never dispose of methanol down the drain unless explicitly permitted by your local regulations and institutional policies for very dilute solutions.[4][5] Evaporation in a fume hood is also not a recommended disposal method for significant quantities.

Nickel: Safe Handling and Disposal

Nickel and its compounds are hazardous, with risks including carcinogenicity, skin and respiratory sensitization, and irritation.[6]

Operational Plan: Immediate Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles. For powdered forms, a respirator may be necessary to prevent inhalation.

  • Ventilation: Handle nickel compounds, especially powders, in a chemical fume hood to minimize inhalation exposure.

  • Housekeeping: Use wet cleaning methods and disposable mats to prevent the spread of nickel dust.[6]

  • Storage: Store nickel compounds in a cool, dry, well-ventilated area, segregated from incompatible materials such as acids, oxidizing agents, and organic solvents.[6]

Disposal Plan: Step-by-Step Procedure

  • Waste Segregation:

    • Collect all nickel-containing waste, including contaminated PPE, paper towels, and other disposable materials, in a designated hazardous waste container.[7]

    • Solid nickel waste (e.g., contaminated gloves, towels) should be placed in a labeled pail for incineration.[7]

    • Aqueous solutions containing nickel should be collected in a separate, clearly labeled container.

  • Labeling:

    • Label the waste container with "Hazardous Waste," "Nickel," and list any other constituents. Indicate the relevant hazards (e.g., "Carcinogen," "Toxic").

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Professional Disposal:

    • Contact your institution's EHS office for the disposal of nickel waste. This waste must be managed by a professional hazardous waste disposal service.

    • Some specific types of nickel waste, such as certain catalysts like Raney nickel, may have specific deactivation and disposal procedures. For instance, they can be carefully dissolved in acid, and the resulting solution disposed of in accordance with local regulations.[8] However, this should only be performed by trained personnel following a specific protocol.

Quantitative Data

ChemicalExposure Limits (TWA - 8-hour Time-Weighted Average)
Methanol DOSH: 200 ppm; NIOSH: 200 ppm; ACGIH: 200 ppm[2]
STEL (Short-Term Exposure Limit)
DOSH: 250 ppm; NIOSH: 250 ppm; ACGIH: 250 ppm[2]

DOSH: Department of Occupational Safety and Health; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.

Experimental Protocols

The primary protocol for the disposal of both methanol and nickel waste is to follow the hazardous waste management procedures established by your institution and local regulations. This typically involves collection, proper labeling, and disposal through a certified hazardous waste vendor.

For laboratories that generate large quantities of specific waste streams, such as electroless nickel plating solutions, more complex in-lab treatment procedures may be employed prior to disposal. These can include:

  • Precipitation: For nickel solutions, the pH can be raised to precipitate nickel hydroxide, which can then be filtered. The resulting sludge is hazardous waste.

  • Ion Exchange: This method can be used to remove nickel ions from a solution.

  • Electrowinning: This process plates out the nickel from a solution.

These advanced treatment methods should only be performed by trained personnel following validated standard operating procedures.

Logical Workflow for Chemical Waste Disposal

Chemical_Disposal_Workflow start Identify Chemical Waste (Methanol or Nickel) is_hazardous Is it a hazardous waste? start->is_hazardous collect_waste Collect in a Designated, Labeled Hazardous Waste Container is_hazardous->collect_waste Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous No segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in a Secure, Designated Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety for Professional Disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.